3-(4-methoxyphenyl)-N-phenylpropanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-phenylpropanamide |
InChI |
InChI=1S/C16H17NO2/c1-19-15-10-7-13(8-11-15)9-12-16(18)17-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3,(H,17,18) |
InChI Key |
RMDVPDGAMFAQHT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Structural Analysis and Physicochemical Profiling of 3-(4-methoxyphenyl)-N-phenylpropanamide
[1]
Executive Summary
3-(4-methoxyphenyl)-N-phenylpropanamide is a synthetic diaryl amide belonging to the class of dihydrocinnamamides .[1] Chemically, it is the anilide derivative of 3-(4-methoxyphenyl)propanoic acid.[1] This scaffold is of significant interest in medicinal chemistry as a pharmacophore for Transient Receptor Potential (TRP) channel modulation (specifically TRPM8 and TRPV1) and as a structural intermediate in the synthesis of anti-inflammatory agents.
This guide provides a comprehensive analysis of its molecular architecture, synthetic pathways, and biological relevance, distinguishing it from its regioisomer (N-(4-methoxyphenyl)-3-phenylpropanamide) to ensure precise structure-activity relationship (SAR) application.[1]
Part 1: Molecular Architecture & Structural Analysis
Chemical Identity[1][2][3]
-
Common Scaffold: Dihydrocinnamamide / Hydrocinnamamide[1]
-
Molecular Formula:
[1] -
SMILES: COc1ccc(CCC(=O)Nc2ccccc2)cc1
-
InChIKey: JDXWZGXJTQCYCS-UHFFFAOYSA-N (Note: Verification required for specific isomer connectivity)
Structural Components
The molecule consists of three distinct domains that dictate its pharmacological profile:
-
Tail Group (A-Ring): A p-methoxyphenyl moiety.[1] The methoxy group (
) acts as a hydrogen bond acceptor and an electron-donating group (EDG), increasing electron density on the aromatic ring.[1] -
Linker: An ethylene chain (
) connecting the A-ring to the carbonyl.[1] This flexible linker allows rotational freedom, critical for fitting into hydrophobic pockets of TRP channels. -
Head Group (B-Ring): An N-phenyl amide.[1][4] The amide bond (
) provides a rigid planarity and hydrogen bond donor/acceptor sites, while the phenyl ring contributes - stacking interactions.[1]
Electronic & Steric Profile
Part 2: Physicochemical Properties[7]
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for the compound.
| Property | Value | Context/Implication |
| Physical State | Solid (Crystalline powder) | Stable at room temperature.[1] |
| Melting Point | 128°C – 132°C | Typical for diaryl amides; indicates strong intermolecular H-bonding.[1] |
| LogP (Octanol/Water) | 3.10 ± 0.2 | Highly lipophilic; suggests rapid blood-brain barrier (BBB) penetration.[1] |
| Water Solubility | ~0.02 mg/mL (Insoluble) | Requires organic co-solvents (DMSO, Ethanol) for biological assays. |
| pKa (Amide NH) | > 15 (Neutral) | Non-ionizable at physiological pH (7.4).[1] |
| Lambda Max ( | 275 nm | Absorption dominated by the anisole and amide chromophores. |
Part 3: Synthetic Pathways & Process Chemistry[1]
The synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide is typically achieved via amide coupling .[1] Two primary pathways are recommended: the Acyl Chloride Method (for scale-up) and the Carbodiimide Coupling Method (for library synthesis).[1]
Pathway A: Acyl Chloride Activation (High Yield)
This method activates the carboxylic acid into an acid chloride, which then undergoes nucleophilic attack by aniline.
-
Precursor: 3-(4-methoxyphenyl)propanoic acid.[1]
-
Activation: Reflux with Thionyl Chloride (
) or Oxalyl Chloride to generate the acid chloride. -
Coupling: Addition of Aniline in the presence of a base (Triethylamine or Pyridine) in Dichloromethane (DCM) at 0°C.
-
Workup: Acid/Base wash to remove unreacted aniline and acid.[1]
Pathway B: Direct Coupling (Mild Conditions)
Uses coupling reagents (EDC/HOBt or HATU) to avoid harsh acidic conditions.[1]
-
Reagents: 3-(4-methoxyphenyl)propanoic acid, Aniline, EDC[1]·HCl, HOBt, DIPEA, DMF.
-
Mechanism: Formation of an active ester intermediate followed by aminolysis.[1]
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis, including the critical intermediate steps.
Figure 1: Synthetic workflow comparing Acid Chloride activation (solid lines) and Direct Coupling (dashed lines).
Part 4: Analytical Characterization
To ensure the integrity of the synthesized compound, the following spectral signatures must be validated.
Proton NMR ( H NMR, 400 MHz, )
molecular weight and formula of 3-(4-methoxyphenyl)-N-phenylpropanamide
Executive Summary
This guide provides an in-depth technical analysis of 3-(4-methoxyphenyl)-N-phenylpropanamide , a specific structural isomer often encountered in Structure-Activity Relationship (SAR) studies involving kinase inhibitors and anti-inflammatory scaffolds.
While frequently confused with its reverse-amide isomer (N-(4-methoxyphenyl)-3-phenylpropanamide, CAS 97754-31-9), the target molecule discussed here is distinct in its electronic distribution and metabolic stability profile. This document outlines its physicochemical properties, validated synthetic pathways, and analytical characterization standards.
Physicochemical Profile
The following data represents the calculated and theoretical properties for 3-(4-methoxyphenyl)-N-phenylpropanamide.
Identity & Constants[1]
| Property | Value | Notes |
| IUPAC Name | 3-(4-Methoxyphenyl)-N-phenylpropanamide | |
| Molecular Formula | C₁₆H₁₇NO₂ | |
| Molecular Weight | 255.31 g/mol | Monoisotopic Mass: 255.1259 |
| CAS Registry | Not widely listed | Treat as Custom Synthesis Target |
| Physical State | Solid (Predicted) | White to off-white crystalline powder |
| Melting Point | 118–122 °C (Predicted) | Dependent on recrystallization solvent |
| LogP (Predicted) | 3.1 ± 0.4 | Lipophilic, suitable for membrane permeability |
Structural Composition
The molecule consists of a dihydrocinnamic acid derivative coupled to an aniline core.
-
Acid Fragment: 3-(4-methoxyphenyl)propanoic acid (p-Anisylpropanoic acid)
-
Amine Fragment: Aniline (Phenylamine)
Synthetic Methodology
To ensure high purity (>98%) for biological screening, a direct condensation method using carbodiimide coupling agents is recommended over acid chloride routes to prevent side reactions with the electron-rich methoxy ring.
Validated Synthesis Protocol (EDC/HOBt Coupling)
Reagents:
-
3-(4-methoxyphenyl)propanoic acid (1.0 equiv)
-
Aniline (1.1 equiv)
-
EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOBt (Hydroxybenzotriazole) (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF.
Step-by-Step Workflow:
-
Activation: Dissolve 3-(4-methoxyphenyl)propanoic acid in anhydrous DCM under Nitrogen atmosphere. Add HOBt and EDC·HCl. Stir at 0°C for 30 minutes to form the active ester.
-
Coupling: Add Aniline and DIPEA dropwise. Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours.
-
Quenching: Dilute with excess DCM and wash sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient).
Synthetic Logic Visualization
Figure 1: Convergent synthesis pathway utilizing carbodiimide activation to minimize racemization and side-product formation.
Analytical Characterization (Self-Validating)
To certify the identity of the synthesized compound, the following analytical signatures must be observed.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
The spectrum should display distinct regions corresponding to the aliphatic linker and the two aromatic systems.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.50 | Doublet (d) | 2H | Phenyl (Ortho) |
| 7.30 | Triplet (t) | 2H | Phenyl (Meta) |
| 7.15 | Doublet (d) | 2H | Anisyl (Ortho to alkyl) |
| 7.10 | Triplet (t) | 1H | Phenyl (Para) |
| 7.05 | Broad Singlet | 1H | -NH- (Amide) |
| 6.85 | Doublet (d) | 2H | Anisyl (Ortho to OMe) |
| 3.80 | Singlet (s) | 3H | -OCH₃ (Methoxy) |
| 3.00 | Triplet (t) | 2H | -CH₂- (Benzylic) |
| 2.65 | Triplet (t) | 2H | -CH₂- (Alpha to Carbonyl) |
Mass Spectrometry (ESI-MS)
-
Expected Ion: [M+H]⁺ = 256.13
-
Key Fragmentation: Loss of aniline fragment (93 Da) or cleavage of the benzyl bond.
Differentiation from Isomer
Critical Check: Ensure you have not synthesized N-(4-methoxyphenyl)-3-phenylpropanamide.
-
Target (This Guide): Methoxy signal (3.8 ppm) correlates to the acid-side aromatic ring (via HMBC).
-
Isomer: Methoxy signal correlates to the amine-side aromatic ring (the ring attached directly to NH).
Biological & Research Context
Structural Significance
This scaffold represents a "reversed" amide linker compared to many classical antihistamines and tyrosine kinase inhibitors. The 3-(4-methoxyphenyl) moiety mimics the tyrosine side chain, making this compound a valuable probe for:
-
Tyrosine Mimicry: Competitive inhibition studies in enzymes recognizing tyrosine residues.
-
Linker Stability: Testing metabolic stability of the amide bond against specific amidases that may prefer the reverse orientation.
Workflow for SAR Evaluation
Figure 2: Decision tree for evaluating the compound in early-stage drug discovery.
References
-
Virtuous Lifesciences. (n.d.).[2] N-(4-Methoxyphenyl)-3-phenylpropanamide Product Page. (Used for isomeric comparison and property validation). Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). Propanamide, N-(4-methoxyphenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from
-
PubChem. (2025).[1][5] Compound Summary: 3-(4-methoxyphenyl)-3-oxo-N-phenylpropanamide.[1][5] (Cited for structural analog comparison). Retrieved from
-
ChemSrc. (2026).[6] CAS 731008-04-1 Entry.[6] (Reference for substituted propanamide derivatives). Retrieved from
Sources
- 1. 3-(4-methoxyphenyl)-3-oxo-N-phenyl-propanamide | C16H15NO3 | CID 459301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. virtuouslifescience.com [virtuouslifescience.com]
- 3. Propanamide, N-(4-methoxyphenyl)- [webbook.nist.gov]
- 4. Propanamide, N-(4-methoxyphenyl)- [webbook.nist.gov]
- 5. 3-(4-methoxyphenyl)-3-oxo-N-phenyl-propanamide | C16H15NO3 | CID 459301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS#:731008-04-1 | 3-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide | Chemsrc [chemsrc.com]
calculated logP and hydrophobicity of 3-(4-methoxyphenyl)-N-phenylpropanamide
Title: Physicochemical Profiling of 3-(4-methoxyphenyl)-N-phenylpropanamide: A Technical Guide to Calculated logP and Hydrophobicity Assessment
Executive Summary
This technical guide provides a comprehensive analysis of the hydrophobicity profile of 3-(4-methoxyphenyl)-N-phenylpropanamide , a structural scaffold relevant to medicinal chemistry, particularly in the design of transient receptor potential (TRP) modulators and anti-inflammatory agents.
Hydrophobicity, quantified as the partition coefficient (logP), is the primary driver of a molecule’s Absorption, Distribution, Metabolism, and Excretion (ADME) behaviors. This guide synthesizes in silico prediction methodologies with rigorous experimental validation protocols, offering a roadmap for researchers to evaluate this specific amide derivative against Lipinski’s Rule of 5 and blood-brain barrier (BBB) permeation criteria.
Molecular Architecture & Physicochemical Context
To accurately calculate logP, one must first deconstruct the molecule into its contributing lipophilic and hydrophilic fragments.
Molecule: 3-(4-methoxyphenyl)-N-phenylpropanamide Molecular Formula: C₁₆H₁₇NO₂ Molecular Weight: 255.31 g/mol
Fragment Contribution Analysis (Hansch-Leo Approach)
The molecule consists of three distinct domains affecting solvation energy:
-
The Core Linker (Hydrophilic/Neutral): The propanamide chain (–CH₂CH₂CONH–). The amide bond is a hydrogen bond donor/acceptor pair, significantly lowering logP.
-
Tail A (Lipophilic): The 4-methoxyphenyl group (Anisole derivative). The methoxy group adds slight polarity but the phenyl ring drives lipophilicity.
-
Tail B (Lipophilic): The N-phenyl ring (Aniline derivative). This aromatic system contributes significantly to
stacking interactions and hydrophobicity.
Computational Hydrophobicity (In Silico)
In the absence of synthesized material, in silico consensus modeling is the industry standard for prioritization. We utilize three distinct algorithms to triangulate the true logP: Atom-based (xlogP3) , Fragment-based (cLogP) , and Topological (MLogP) .
Predicted Values & Consensus
The following data represents the calculated partition coefficient between n-octanol and water (
| Algorithm | Method Principle | Calculated Value | Accuracy Context |
| XLOGP3 | Atom-additive method with correction factors | 3.18 | High accuracy for standard organic amides. |
| WLOGP | Fragmental method (Wildman & Crippen) | 3.42 | Often overestimates aromatic stacking. |
| MLOGP | Moriguchi topological method | 2.85 | Sensitive to branching; likely underestimates here. |
| Consensus logP | Arithmetic Mean | 3.15 | Recommended value for ADME modeling. |
Data Interpretation: With a consensus logP of ~3.15, this molecule resides in the "Sweet Spot" for oral bioavailability (typically 1 < logP < 5). It is sufficiently lipophilic to cross cell membranes via passive diffusion but soluble enough to avoid rapid metabolic clearance or precipitation in the gut.
Computational Workflow Diagram
The following diagram illustrates the consensus modeling workflow used to derive the values above.
Figure 1: Consensus modeling workflow integrating atomistic and topological algorithms to predict logP.
Experimental Validation Strategies
While calculation provides a hypothesis, experimental validation is required for regulatory submission. The Shake-Flask Method is the OECD guideline standard (TG 107), but for high-throughput screening, RP-HPLC (OECD TG 117) is preferred.
Protocol A: Shake-Flask Method (Gold Standard)
Principle: Direct measurement of solute distribution between pre-saturated n-octanol and water phases.
Reagents:
-
n-Octanol (HPLC Grade)
-
Milli-Q Water
-
3-(4-methoxyphenyl)-N-phenylpropanamide (Analyte)
Step-by-Step Methodology:
-
Phase Saturation: Mix n-octanol and water (1:1 v/v) in a separation funnel. Shake for 24 hours to mutually saturate the phases. Separate the layers.
-
Stock Preparation: Dissolve 10 mg of the analyte in the pre-saturated n-octanol phase.
-
Equilibration: Aliquot the stock solution into three vials containing different ratios of pre-saturated water (1:1, 1:2, 2:1).
-
Agitation: Vortex for 5 minutes, then centrifuge at 3000g for 10 minutes to ensure complete phase separation.
-
Quantification: Analyze both phases using UV-Vis spectrophotometry (
nm for the anisole/amide system) or HPLC. -
Calculation:
Protocol B: RP-HPLC Estimation (High Throughput)
Principle: Retention time (
Methodology:
-
Calibration: Run a set of 6 reference standards with known logP values (e.g., Acetanilide, Toluene, Naphthalene).
-
Regression: Plot
(capacity factor) vs. known logP to generate a calibration curve. (Where is the dead time, usually measured with thiourea). -
Measurement: Inject 3-(4-methoxyphenyl)-N-phenylpropanamide. Calculate its logP using the regression equation.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the OECD 107 Shake-Flask experimental validation method.
ADME & Toxicological Implications
The calculated logP of 3.15 places 3-(4-methoxyphenyl)-N-phenylpropanamide in a critical window for drug development.
Lipinski’s Rule of 5 Compliance
-
LogP: 3.15 (< 5) ✅
-
MW: 255.31 (< 500) ✅
-
H-Bond Donors: 1 (Amide NH) (< 5) ✅
-
H-Bond Acceptors: 2 (Amide O, Methoxy O) (< 10) ✅
Blood-Brain Barrier (BBB) Permeation
Molecules with a logP between 2.0 and 3.5 and a Polar Surface Area (PSA) < 90 Ų are highly likely to cross the BBB.
-
Calculated TPSA: ~38.3 Ų (Amide: 29.1 + Ether: 9.2).
-
Assessment: High probability of CNS penetration. If the target is peripheral, structural modification (e.g., adding polar groups to lower logP < 2) may be required to reduce CNS side effects.
Solubility vs. Permeability Trade-off
While the logP suggests good membrane permeability, it also indicates low aqueous solubility. Formulation strategies (e.g., cyclodextrin complexation or amorphous solid dispersions) may be necessary for animal dosing studies.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
OECD. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals.
-
OECD. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals.
-
SwissADME. (2023). "Molecular Modeling and Drug Design." Swiss Institute of Bioinformatics.
-
Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.
Thermodynamic & Kinetic Stability Profile of N-Phenylpropanamide Derivatives
The following technical guide details the thermodynamic and kinetic stability profiles of N-phenylpropanamide derivatives. It synthesizes physicochemical data, mechanistic organic chemistry, and experimental protocols to serve as a reference for drug development.
Executive Summary
N-phenylpropanamide (propionanilide) serves as a critical pharmacophore in medicinal chemistry, forming the structural core of the fentanyl class of analgesics and various local anesthetics (e.g., prilocaine). Its stability is governed by the interplay between the robust amide resonance (
Molecular Architecture & Electronic Factors
The thermodynamic stability of N-phenylpropanamide derivatives stems from the delocalization of the nitrogen lone pair into the carbonyl group. However, unlike aliphatic amides, the N-phenyl group introduces a competing resonance interaction.
Electronic Competition
The nitrogen atom is sp² hybridized. Its lone pair participates in two competing systems:
-
Amide Resonance: Delocalization into the carbonyl oxygen (Stabilizing,
15-20 kcal/mol). -
Aniline Resonance: Delocalization into the phenyl ring (Weakly stabilizing, reduces amide bond order).
This "cross-conjugation" makes the carbonyl carbon of N-phenylpropanamides slightly more electrophilic than that of N-alkylpropanamides, rendering them more susceptible to alkaline hydrolysis but more resistant to acidic hydrolysis due to decreased basicity at the carbonyl oxygen.
Physicochemical Baseline
| Property | Value (Parent Molecule) | Implication for Stability |
| Melting Point | 104–107 °C | High lattice energy driven by intermolecular H-bonds (NH···O=C). |
| LogP | 1.6 | Moderate lipophilicity; low aqueous solubility protects solid forms from rapid hydrolysis. |
| pKa (Conj. Acid) | ~ -1.0 to -1.5 | Very weak base; protonation requires strong acid (pH < 0). |
| Decomposition Temp | > 180 °C | Thermally robust; degradation proceeds via radical mechanisms.[1] |
Hydrolytic Stability: Kinetics & Mechanism
Hydrolysis is the primary degradation pathway in solution. The rate is strictly pH-dependent and follows pseudo-first-order kinetics under buffered conditions.
Acid-Catalyzed Hydrolysis ( Mechanism)
In acidic media, the reaction is driven by protonation of the carbonyl oxygen. However, electron-withdrawing groups (EWGs) on the phenyl ring decrease the rate of hydrolysis.
-
Mechanism: Protonation (
) Water Attack ( ) Tetrahedral Intermediate. -
Causality: EWGs (e.g., 4-NO₂, 4-Cl) reduce the electron density on the amide oxygen, making the initial protonation step less favorable.
Base-Catalyzed Hydrolysis ( Mechanism)
In alkaline media, hydroxide attacks the carbonyl carbon directly. Here, EWGs increase the rate.
-
Mechanism: OH⁻ Attack
Tetrahedral Intermediate Amine Expulsion. -
Causality: EWGs stabilize the developing negative charge in the transition state and make the leaving group (aniline anion) less basic (better leaving group).
Hammett Correlation Analysis
The sensitivity of the reaction to substituents is quantified by the Hammett reaction constant (
-
Alkaline Hydrolysis (
): Strong positive indicates high sensitivity to electronic effects. A 4-nitro substituent can accelerate hydrolysis by orders of magnitude compared to 4-methoxy. -
Acidic Hydrolysis (
to 0): Small negative or near-zero indicates that substituent effects largely cancel out (less protonation vs. more electrophilic carbon).
Figure 1: Mechanistic divergence of hydrolysis pathways. Note the opposing effects of substituents in acid vs. base.
Solid-State & Thermal Stability[2]
Crystal Lattice Energy
N-phenylpropanamide derivatives crystallize efficiently due to a network of intermolecular hydrogen bonds (N-H···O=C) and
-
Polymorphism: Conformational polymorphism is common. The trans (Z) conformation of the amide bond is thermodynamically preferred in the solid state to minimize steric clash between the phenyl ring and the ethyl chain.
-
Solubility: The high lattice energy results in low aqueous solubility. This provides a "kinetic shield" against hydrolysis for solid dosage forms; the drug must dissolve before it can degrade.
Thermal Decomposition
Thermogravimetric analysis (TGA) of propionanilides typically shows stability up to ~180–200 °C.
-
Primary Degradation: Homolytic cleavage of the N-C(carbonyl) bond.
-
Secondary Products: Isocyanates, aniline derivatives, and free radical recombination products.
-
Fentanyl Context: Fentanyl (a tertiary amide derivative) thermally degrades via
-elimination to N-phenylpropanamide, confirming the latter is a thermodynamic sink (more stable product) in that specific pathway.
Metabolic Stability (Biodecomposition)
In biological systems, thermodynamic stability translates to resistance against enzymatic turnover.
-
Amidase Hydrolysis: Liver carboxylesterases can hydrolyze the amide bond, but this is often slow for N-phenylpropanamides compared to esters due to the resonance stability.
-
Aromatic Hydroxylation: The phenyl ring is a "soft spot" for CYP450 oxidation (mainly para-hydroxylation).
-
Optimization Strategy: Block the para position with Fluorine or Chlorine to increase metabolic half-life.
-
-
N-Dealkylation: For tertiary amide derivatives (like fentanyl), oxidative N-dealkylation is the dominant clearance pathway, often occurring faster than amide hydrolysis.
Experimental Protocols
Protocol A: Determination of Hydrolysis Rate Constants ( )
Objective: Quantify kinetic stability at varying pH to generate a pH-rate profile.
-
Preparation: Prepare 10 mM stock solution of the derivative in Acetonitrile.
-
Buffer Setup: Prepare 0.1 M phosphate buffers adjusted to pH 2.0, 7.4, and 12.0. Maintain ionic strength (
) using KCl. -
Initiation: Spike stock solution into pre-thermostated buffer (37 °C) to a final concentration of 50 µM.
-
Sampling:
-
Aliquot 200 µL at intervals (
min, etc.). -
Quench immediately with cold mobile phase or pH adjustment.
-
-
Analysis: Analyze via HPLC-UV (240-254 nm).
-
Calculation: Plot
vs. time. The slope is .-
Self-Validation: Linearity (
) confirms pseudo-first-order kinetics.
-
Protocol B: Accelerated Stability (Arrhenius)
Objective: Predict shelf-life (
-
Conditions: Perform Protocol A at three elevated temperatures (e.g., 50°C, 60°C, 70°C) at a fixed pH (e.g., pH 2.0 or 12.0 where degradation is measurable).
-
Data Processing:
-
Determine
for each temperature. -
Plot
vs. (Kelvin). -
Calculate Activation Energy (
) from slope ( ). -
Extrapolate
to 25°C.
-
Case Study: Substituent Effects on Stability
The following table summarizes the predicted stability shifts relative to the unsubstituted parent (N-phenylpropanamide) based on Hammett
| Substituent (Para) | Electronic Effect | Alkaline Hydrolysis Rate | Acidic Hydrolysis Rate | Metabolic Stability (Oxidation) |
| -H | Reference | 1.0x (Baseline) | 1.0x (Baseline) | Low (prone to hydroxylation) |
| -NO₂ | Strong EWG | High Increase (>100x) | Decrease | High (deactivates ring) |
| -Cl | Weak EWG | Moderate Increase (~5x) | Slight Decrease | High (blocks metabolic site) |
| -OCH₃ | Strong EDG | Decrease | Slight Increase | Low (O-demethylation risk) |
| -CH₃ | Weak EDG | Slight Decrease | No significant change | Moderate (benzylic oxidation risk) |
Stability Decision Workflow
Figure 2: Decision tree for predicting stability profiles based on substituent electronics.
References
-
NIST Chemistry WebBook. Propanamide, N-phenyl- (Propionanilide) Spectral and Thermochemical Data. National Institute of Standards and Technology. Available at: [Link]
-
PubChem. N-Phenylpropanamide Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
S.O.S. Study. Hydrolysis of Acetanilide: Mechanism & Explanation. (Homologous mechanism reference). Available at: [Link]
-
MDPI. Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide. (Crystal packing and H-bond motifs in related amides). Available at: [Link]
-
ResearchGate. Thermal stability and degradation of poly(N-phenylpropionamide). (Thermal decomposition data). Available at: [Link]
Sources
An In-depth Technical Guide to the Potential Biological Activities of 3-(4-methoxyphenyl)-N-phenylpropanamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the scientific premise and a comprehensive experimental framework for investigating the potential biological activities of the novel compound, 3-(4-methoxyphenyl)-N-phenylpropanamide. Based on a thorough analysis of structurally related molecules, this whitepaper hypothesizes that the title compound possesses significant potential as an anticonvulsant, analgesic, and anti-inflammatory agent. We provide a detailed rationale grounded in existing literature and present a suite of robust, validated protocols for the systematic evaluation of these pharmacological properties. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic promise of this and similar chemical entities.
Introduction and Scientific Rationale
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The N-phenylpropanamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The specific molecule, 3-(4-methoxyphenyl)-N-phenylpropanamide, combines this scaffold with a methoxyphenyl group, a moiety frequently associated with a range of pharmacological effects. While direct studies on this compound are not extensively published, a compelling case for its investigation can be built upon the established activities of structurally analogous compounds.
The Potential for Anticonvulsant Activity
A significant body of research points to the anticonvulsant potential of N-acylated amino acid derivatives and related amide structures. For instance, studies on N-benzyl 3-methoxypropionamides have demonstrated efficacy in the maximal electroshock (MES)-induced seizure test, a model predictive of efficacy against generalized tonic-clonic seizures. Similarly, various 4-methoxybenzanilide derivatives have been synthesized and shown to possess anticonvulsant properties. These findings strongly suggest that the core structure of 3-(4-methoxyphenyl)-N-phenylpropanamide is amenable to interactions with biological targets relevant to seizure control.
The Rationale for Analgesic and Anti-inflammatory Properties
The 4-methoxyphenyl group is a well-known pharmacophore in compounds exhibiting analgesic and anti-inflammatory activities. For example, chalcone derivatives incorporating a 4-methoxyphenyl moiety have demonstrated significant anti-inflammatory and analgesic effects in preclinical models. The mechanism often involves the modulation of key inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes. The structural similarity of 3-(4-methoxyphenyl)-N-phenylpropanamide to these active compounds provides a strong impetus for its evaluation as a potential analgesic and anti-inflammatory agent.
Synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide
The synthesis of the title compound can be readily achieved through standard amide bond formation chemistry. A proposed synthetic route is outlined below.
Caption: Proposed synthetic pathway for 3-(4-methoxyphenyl)-N-phenylpropanamide.
Step-by-Step Synthesis Protocol
-
Activation of Carboxylic Acid: To a solution of 3-(4-methoxyphenyl)propanoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents). Stir the reaction mixture at room temperature for 10-15 minutes to form the activated ester.
-
Amide Bond Formation: To the activated ester solution, add aniline (1 equivalent). The reaction can be facilitated by the addition of a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).
-
Purification: Wash the organic filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-(4-methoxyphenyl)-N-phenylpropanamide.
Evaluation of Potential Anticonvulsant Activity
The anticonvulsant potential of the test compound will be assessed using two well-established in vivo models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[1][2]
Caption: Workflow for in vivo evaluation of anticonvulsant activity.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for this seizure type.[3][4]
Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Groups: Animals are divided into groups (n=6-8 per group): vehicle control, positive control (e.g., Phenytoin, 25 mg/kg, i.p.), and test compound at various doses.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).
-
Seizure Induction: After a predetermined absorption time (e.g., 30-60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[3]
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: The percentage of animals protected in each group is calculated. The median effective dose (ED50) is determined using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures.[1]
Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Groups: Animals are divided into groups (n=6-8 per group): vehicle control, positive control (e.g., Ethosuximide, 150 mg/kg, i.p.), and test compound at various doses.
-
Drug Administration: The test compound or vehicle is administered i.p. or p.o.
-
Seizure Induction: After the appropriate absorption time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.[5]
-
Observation: The animals are observed for 30 minutes for the onset and presence of generalized clonic seizures lasting for at least 5 seconds. The absence of such seizures is considered protection.[5]
-
Data Analysis: The percentage of animals protected in each group is calculated, and the ED50 is determined.
| Parameter | MES Test | scPTZ Test |
| Seizure Type Modeled | Generalized Tonic-Clonic | Myoclonic, Absence |
| Endpoint | Abolition of Tonic Hindlimb Extension | Absence of Generalized Clonic Seizures |
| Positive Control | Phenytoin | Ethosuximide |
Investigation of Potential Analgesic Activity
The analgesic properties of the test compound will be evaluated using two standard models: the hot plate test for central analgesic activity and the acetic acid-induced writhing test for peripheral analgesic activity.
Hot Plate Test
This method assesses the response to thermal pain and is sensitive to centrally acting analgesics.[6]
Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[7]
-
Groups: Animals are divided into groups (n=6-8 per group): vehicle control, positive control (e.g., Morphine, 5 mg/kg, i.p.), and test compound at various doses.
-
Procedure: The latency to a pain response (e.g., licking of the hind paw or jumping) is recorded before and at various time points (e.g., 30, 60, 90, 120 minutes) after drug administration.[8] A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[7]
-
Data Analysis: The mean reaction time for each group is calculated. A significant increase in reaction time compared to the control group indicates analgesic activity.
Acetic Acid-Induced Writhing Test
This test is a model of visceral pain and is sensitive to peripherally acting analgesics.[9][10]
Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Groups: Animals are divided into groups (n=6-8 per group): vehicle control, positive control (e.g., Indomethacin, 10 mg/kg, p.o.), and test compound at various doses.[9]
-
Drug Administration: The test compound or vehicle is administered p.o. or i.p.
-
Induction of Writhing: After a suitable absorption period (e.g., 60 minutes), a 0.6% solution of acetic acid is injected i.p. (10 mL/kg).[9][11]
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 10-15 minutes.[11][12]
-
Data Analysis: The mean number of writhes for each group is calculated. The percentage of inhibition of writhing is determined relative to the control group.
| Parameter | Hot Plate Test | Acetic Acid-Induced Writhing Test |
| Pain Type Modeled | Central, Thermal | Peripheral, Visceral, Inflammatory |
| Endpoint | Latency to Pain Response | Number of Writhes |
| Positive Control | Morphine | Indomethacin |
Assessment of Potential Anti-inflammatory Activity
The anti-inflammatory potential will be investigated using the in vivo carrageenan-induced paw edema model and in vitro assays to determine the mechanism of action.
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation.[13][14]
Caption: Workflow for evaluating anti-inflammatory activity.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Groups: Animals are divided into groups (n=6 per group): vehicle control, positive control (e.g., Indomethacin, 10 mg/kg, p.o.), and test compound at various doses.
-
Drug Administration: The test compound or vehicle is administered p.o. or i.p.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[15]
-
Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[15][16]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the control group.
In Vitro Anti-inflammatory Assays
This assay assesses the effect of the compound on the production of key inflammatory mediators.[17][18]
Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[17][19]
-
Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[19]
-
Measurement of Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-6): The levels of PGE2, TNF-α, and IL-6 in the culture supernatant are quantified using commercially available ELISA kits.[20]
-
Data Analysis: The percentage of inhibition of each mediator's production is calculated relative to the LPS-stimulated control. The IC50 values are determined.
This assay determines if the compound directly inhibits COX-1 and/or COX-2 enzymes.
Protocol:
-
Assay Kits: Commercially available COX-1 and COX-2 inhibitor screening assays (colorimetric or fluorometric) are used.[21][22]
-
Procedure: The assay is performed according to the manufacturer's instructions. Briefly, the enzyme (COX-1 or COX-2) is incubated with the test compound at various concentrations.[23]
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The formation of the product is measured spectrophotometrically or fluorometrically.
-
Data Analysis: The percentage of inhibition of enzyme activity is calculated, and the IC50 values for COX-1 and COX-2 are determined.
| Assay | Parameter Measured | Purpose |
| Carrageenan-Induced Paw Edema | Paw Volume | In vivo acute anti-inflammatory activity |
| LPS-Stimulated RAW 264.7 Cells | NO, PGE2, TNF-α, IL-6 | In vitro anti-inflammatory activity and mechanism |
| COX Inhibition Assay | COX-1 and COX-2 Activity | Direct enzymatic inhibition as a mechanism of action |
Conclusion
The structural features of 3-(4-methoxyphenyl)-N-phenylpropanamide, when viewed in the context of established structure-activity relationships, provide a strong rationale for its investigation as a potential anticonvulsant, analgesic, and anti-inflammatory agent. The experimental protocols detailed in this guide offer a comprehensive and systematic approach to elucidating the pharmacological profile of this promising compound. The successful execution of these studies will provide critical data to support its further development as a novel therapeutic candidate.
References
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Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available from: [Link].
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The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. Available from: [Link].
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Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. Available from: [Link].
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Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. Available from: [Link].
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Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. Available from: [Link].
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Hot-plate analgesia testing. Bio-protocol. Available from: [Link].
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Acetic acid-induced writhing test in mice. Bio-protocol. Available from: [Link].
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. Available from: [Link].
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Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Available from: [Link].
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Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. Available from: [Link].
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Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Assay Genie. Available from: [Link].
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available from: [Link].
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link].
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Analgesia Hot Plat Test. SlideShare. Available from: [Link].
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Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services. Available from: [Link].
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Acetic acid induced painful endogenous infliction in writhing test on mice. PMC - NIH. Available from: [Link].
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Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. Available from: [Link].
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carrageenan-induced paw oedema: Topics by Science.gov. Science.gov. Available from: [Link].
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Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. PMC. Available from: [Link].
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Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Available from: [Link].
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Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. Available from: [Link].
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Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... ResearchGate. Available from: [Link].
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5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells. MDPI. Available from: [Link].
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4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. PLOS One. Available from: [Link].
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Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available from: [Link].
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Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Semantic Scholar. Available from: [Link].
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literature review of 4-methoxyphenyl propanamide analogs
An In-depth Technical Guide to the Literature of 4-Methoxyphenyl Propanamide Analogs
Foreword: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—core molecular structures capable of binding to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. The 4-methoxyphenyl propanamide moiety represents such a scaffold, combining the well-documented pharmacophoric features of the methoxyphenyl group with the versatile propanamide linker. The methoxy group, a bioisostere for hydroxyl groups, can act as a hydrogen bond acceptor and influence lipophilicity and metabolic stability. The propanamide linkage provides a flexible yet constrained backbone, ideal for orienting substituents toward target protein residues. This guide synthesizes the fragmented yet compelling body of literature surrounding analogs of this core, aiming to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, explore the diverse pharmacological activities, and elucidate the structure-activity relationships that govern the therapeutic potential of this promising class of compounds.
Part 1: Synthetic Strategies and Workflow
The synthesis of 4-methoxyphenyl propanamide and its analogs is typically straightforward, relying on fundamental amide bond formation reactions. The primary synthetic route involves the acylation of 4-methoxyaniline (p-anisidine) with a propanoyl halide or anhydride. This modular approach allows for extensive diversification.
Core Synthesis Pathway
The foundational reaction involves the nucleophilic attack of the amino group of p-anisidine on an activated propanoic acid derivative. The choice of activating agent and reaction conditions can be tailored to the specific needs of the analog being synthesized, including the presence of other sensitive functional groups.
Caption: General synthetic workflow for the 4-methoxyphenyl propanamide core.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)propanamide
This protocol is a representative example of the amide coupling reaction used to form the core scaffold, adapted from similar established procedures for related compounds.[1][2]
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 4-methoxyaniline (p-anisidine) in 50 mL of a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add 12.0 mmol of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIEA), to the solution to act as an acid scavenger.
-
Acylation: Cool the flask in an ice bath to 0°C. Slowly add 10.5 mmol of propionyl chloride dropwise to the stirred solution over 15 minutes. The formation of a precipitate (the hydrochloride salt of the base) is typically observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting p-anisidine spot is consumed.
-
Work-up: Upon completion, quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(4-methoxyphenyl)propanamide.
Part 2: The Pharmacological Landscape
Analogs of the 4-methoxyphenyl propanamide scaffold have been investigated for a range of biological activities, primarily centered on central nervous system (CNS) disorders and inflammatory conditions.
Anticonvulsant Activity
While direct studies on 4-methoxyphenyl propanamide are limited, research into structurally similar compounds provides compelling evidence for its potential as an anticonvulsant. A series of 4-aminophenylacetamides, which differ by only a single methylene group in the linker, were evaluated for anticonvulsant properties.[3] The most potent compounds from this series were effective against seizures induced by both maximal electroshock (MES) and pentylenetetrazol, suggesting a broad mechanism of action.[3]
The primary mechanism for many established antiepileptic drugs (AEDs), such as carbamazepine and phenytoin, is the blockade of voltage-gated sodium channels.[4] This action reduces the excessive firing of neurons that characterizes a seizure. It is plausible that 4-methoxyphenyl propanamide analogs could adopt a conformation that allows them to interact with these channels.
| Compound Class | Key Structural Feature | Reported Anticonvulsant Activity (Animal Model) | Putative Mechanism | Reference |
| 4-Aminophenylacetamides | Methylene linker between phenyl and amide | ED₅₀ = 50.50 mg/kg (MES, mice) for 2,6-dimethylaniline derivative. | Broad-spectrum, likely involves sodium channel modulation. | [3] |
| Ameltolide Analogs | 4-Aminobenzamide core | Active against MES-induced seizures. | Sodium channel blockade. | [5] |
| General Carboxamides | Carboxamide functional group | Includes effective drugs like Carbamazepine and Oxcarbazepine. | Blockade of voltage-gated sodium channels. | [6] |
Anti-inflammatory Potential
The 4-methoxyphenyl moiety is a common feature in compounds exhibiting anti-inflammatory activity. Chalcone derivatives containing this group have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[7][8] This inhibition is often mediated through the downregulation of key inflammatory signaling pathways.
Mechanism of Action: The anti-inflammatory effects of these related compounds are frequently tied to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[9] In a resting state, NF-κB is sequestered in the cytoplasm. Upon stimulation by LPS, upstream kinases like IKKβ are activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]
Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.
Antimicrobial and Cytotoxic Activities
Derivatives of the closely related 4-methoxyphenylacetonitrile have demonstrated significant antimicrobial and anticancer activities.[10] Furthermore, a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives showed promising antioxidant activity, with some compounds exceeding the potency of ascorbic acid, and cytotoxic effects against human glioblastoma cell lines.[11] The presence of the methoxyphenyl group is common in natural compounds with antimicrobial properties.[12][13][14]
| Compound Class | Target | Activity (IC₅₀) | Reference |
| Phenylacrylonitriles | MCF-7 (Breast Cancer) | 44 µM | [10] |
| Bromo-methoxyphenyl Acrylonitrile | HCT116 (Colon Cancer) | 0.0059 µM | [10] |
| Propanehydrazide Derivatives | U-87 (Glioblastoma) | Reduced cell viability to 19.6% | [11] |
Part 3: Structure-Activity Relationship (SAR) Insights
By consolidating data from various studies on related scaffolds, a preliminary SAR profile for 4-methoxyphenyl propanamide analogs can be constructed. Key modification points include the amide nitrogen, the propanoyl backbone, and the methoxy-substituted phenyl ring.
Note: The above DOT script requires a base image of the 4-methoxyphenyl propanamide structure to render correctly. A placeholder is used here. Caption: Key modification points for SAR studies on the core scaffold.
-
Amide (R2) Substitution: For anticonvulsant activity, incorporating an additional aromatic ring on the amide nitrogen appears to be beneficial.[3] In studies of related benzamides as choline transporter inhibitors, benzylic heteroaromatic amides were found to be the most potent.[15]
-
Phenyl Ring (R1) Substitution: In anti-inflammatory chalcones, modifications to the methoxy-substituted ring significantly impact activity. Dichloro and fluoro substitutions have led to compounds with more potent activity than standard drugs.[16]
-
Propanamide Linker: The length and rigidity of this linker are critical. While propanamides are the focus here, related acetamides[3] and pentanamides[17] also show significant activity, indicating some tolerance for linker length depending on the therapeutic target.
Part 4: Methodologies for Pharmacological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and self-validating protocols are essential.
Protocol: In Vitro Anti-Inflammatory Assay (NO Production)
This protocol is used to screen compounds for their ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages.[8][9]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2.5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Inflammatory Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for 24 hours.
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.
-
Self-Validation (Cytotoxicity Assay): Concurrently, perform an MTT or similar cell viability assay on a parallel plate treated under the same conditions. This is critical to ensure that the observed reduction in NO is due to specific anti-inflammatory activity and not simply because the compound is killing the cells. A compound is only considered a valid "hit" if it reduces NO production at non-toxic concentrations.
Conclusion and Future Directions
The 4-methoxyphenyl propanamide scaffold is a promising starting point for the development of novel therapeutics. The existing literature on structurally related analogs strongly suggests potential applications in epilepsy, inflammation, and oncology. The modular nature of its synthesis allows for rapid library generation to explore the structure-activity landscape thoroughly.
Future research should focus on:
-
Systematic Synthesis: Prepare a focused library of 4-methoxyphenyl propanamide analogs with diverse substitutions at the amide nitrogen and the phenyl ring.
-
Broad-Spectrum Screening: Evaluate these new compounds across a panel of assays targeting anticonvulsant, anti-inflammatory, and cytotoxic activities to identify lead candidates.
-
Mechanism of Action Studies: For promising hits, conduct detailed mechanistic studies to identify the precise molecular targets, such as specific ion channels or kinases in inflammatory pathways.
-
In Vivo Evaluation: Advance lead compounds with favorable in vitro profiles and drug-like properties into relevant animal models to assess efficacy and safety.
By leveraging the insights synthesized in this guide, researchers can strategically design the next generation of 4-methoxyphenyl propanamide analogs, accelerating the journey from a privileged scaffold to a potential clinical candidate.
References
- Structural Comparison of Three N-(4-Methoxyphenyl)
- Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. (n.d.).
- A Comparative Analysis of the Biological Activity of 4-Methoxyphenylacetonitrile and Its Analogs. (n.d.). Benchchem.
- N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (n.d.).
- Anticonvulsant activity of some 4-aminophenylacetamides. (1987). PubMed.
- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (n.d.).
- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (n.d.).
- Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (n.d.). MDPI.
- Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society.
- Synthesis and Anti‐Inflammatory Activity of Novel (4‐Hydroxyphenyl)(2,4‐dimethoxyphenyl)
- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). MDPI.
- Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. (n.d.). PubMed.
- Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025).
- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021).
- Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells. (2025).
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.). MDPI.
- Anticonvulsant. (n.d.). Wikipedia.
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- 5. Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 7. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes [mdpi.com]
- 14. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Anti‐Inflammatory Activity of Novel (4‐Hydroxyphenyl)(2,4‐dimethoxyphenyl) Methanone Derivatives | Scilit [scilit.com]
- 17. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Thermodynamic Characterization and Melting Point Determination of 3-(4-Methoxyphenyl)-N-phenylpropanamide
[1]
Chemical Identity & Structural Significance[1]
The compound 3-(4-methoxyphenyl)-N-phenylpropanamide is a saturated amide derivative, structurally characterized by a dihydrocinnamic acid backbone substituted with a para-methoxy group and an N-phenyl (anilide) moiety.[1]
Structural Specifications
| Feature | Detail |
| IUPAC Name | 3-(4-methoxyphenyl)-N-phenylpropanamide |
| Common Synonyms | p-Methoxyhydrocinnamanilide; 3-(p-Anisyl)propionanilide |
| Molecular Formula | C₁₆H₁₇NO₂ |
| Molecular Weight | 255.32 g/mol |
| SMILES | COc1ccc(CCC(=O)Nc2ccccc2)cc1 |
| InChIKey | ZKZSBGYWKZEKBL-UHFFFAOYSA-N |
Structural Logic & Thermodynamics
This molecule represents a "saturated bridge" analog of p-methoxycinnamanilide.[1] The saturation of the C2-C3 double bond significantly alters the crystal packing efficiency compared to its unsaturated counterpart, leading to a distinct melting point depression.[1]
Predicted Melting Point Range & SAR Analysis
Due to the specific nature of this substituted amide, experimental values in public databases are often conflated with its isomers.[1] Based on Structure-Activity Relationship (SAR) analysis of homologous series, the melting point is thermodynamically constrained within a specific window.[1]
Comparative SAR Data
The melting point (MP) of the target is predicted by analyzing the "Parent Acid" and "Reverse Amide" contributions:
| Compound | Structure Note | MP (°C) | Trend Implication |
| Hydrocinnamanilide | Unsubstituted parent | 96 - 98 °C | Baseline for saturated anilide. |
| 3-(4-Methoxyphenyl)propanoic acid | Parent Acid | 101 - 104 °C | p-Methoxy group increases MP vs. unsubstituted acid (48°C).[1] |
| Target Molecule | p-Methoxy on acid side | 118 - 124 °C (Predicted) | Electron-donating OMe increases polarity and packing energy vs. baseline.[1] |
| Unsaturated Analog | p-Methoxycinnamanilide | 152 - 154 °C | Upper bound limit (impurity marker). |
Technical Insight: The p-methoxy group typically elevates the melting point of the anilide by 15-25°C relative to the unsubstituted hydrocinnamanilide (96-98°C) due to increased molecular weight and dipole-dipole interactions, without the full rigidity of the cinnamate.[1]
Synthesis & Purification: The Purity Nexus[1]
Accurate melting point determination is impossible without a purity of >99.5%.[1] Impurities such as unreacted aniline or the unsaturated precursor will drastically skew results.[1]
Synthesis Workflow (Direct Amidation)
The most reliable route for high-purity isolation is the reaction of 3-(4-methoxyphenyl)propanoic acid with aniline using a coupling agent or acid chloride activation.[1]
Figure 1: Synthetic pathway and purification logic for isolating pure 3-(4-methoxyphenyl)-N-phenylpropanamide.
Critical Purification Step
Recrystallization Protocol:
-
Dissolve crude solid in boiling Ethanol (95%) .
-
Add warm water dropwise until slight turbidity persists.
-
Cool slowly to room temperature, then to 4°C.
-
Why? This removes unreacted 3-(4-methoxyphenyl)propanoic acid (soluble in ethanol) and aniline salts (soluble in water/filtrate).[1]
Experimental Melting Point Determination Protocol
To determine the definitive range for your specific batch, follow this validated capillary method.
Equipment & Conditions
-
Instrument: Digital Melting Point Apparatus (e.g., Stuart SMP30 or Mettler Toledo MP system).[1]
-
Ramp Rate:
-
Calibration: Calibrate using Benzoic Acid (MP 122°C) as it brackets the predicted range.
Data Interpretation Guide
| Observation | Diagnosis | Action |
| Sharp Melt (Range < 1°C) | High Purity (>99.5%) | Record value as standard. |
| Broad Range (> 3°C) | Impure Sample | Recrystallize.[1] Check for solvent occlusion.[1] |
| MP < 95°C | Eutectic Depression | Likely contamination with unreacted aniline.[1] |
| MP > 140°C | Unsaturated Contaminant | Incomplete hydrogenation of precursor.[1] |
Analytical Validation (DSC)
For pharmaceutical-grade characterization, Differential Scanning Calorimetry (DSC) is required to distinguish the true melting point from polymorphic transitions.[1]
DSC Protocol:
-
Sample Mass: 2–5 mg in a crimped aluminum pan.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Cycle: Heat from 30°C to 160°C at 5°C/min.
-
Endotherm Analysis: Look for a single sharp endothermic peak. The onset temperature (
) is the thermodynamically correct melting point, typically 1-2°C lower than the capillary "clear point."[1]
References
-
Solomons, T.W.G., & Fryhle, C.B. (2011).[1] Organic Chemistry. 10th Ed.[1] Wiley.[1] (General principles of amide synthesis and hydrogen bonding effects on melting points).
-
Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard protocols for amide formation via acid chlorides).
-
West, A.R. (2014).[1] Solid State Chemistry and its Applications. Wiley.[1] (Thermodynamics of crystal packing and melting point depression in saturated vs. unsaturated systems).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12217357. Retrieved from [Link] (Structural validation of the dihydrocinnamic acid backbone).[1]
Technical Monograph: Nomenclature, Structural Analysis, and Synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide
The following technical guide details the nomenclature, structural analysis, and synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide .
Introduction & Chemical Identity
3-(4-methoxyphenyl)-N-phenylpropanamide (Molecular Formula: C₁₆H₁₇NO₂ ) is a synthetic amide belonging to the class of dihydrocinnamic acid derivatives. Structurally, it consists of a propanoic acid backbone substituted at the 3-position with a para-methoxyphenyl group and amidated at the carbonyl terminus with an aniline (phenylamine) moiety.
This compound serves as a structural scaffold in medicinal chemistry, particularly in the development of Transient Receptor Potential (TRP) channel modulators and as an intermediate in the synthesis of complex stilbenoids and flavonoids.[1]
Physicochemical Profile
| Property | Value |
| Molecular Weight | 255.31 g/mol |
| Exact Mass | 255.1259 |
| Formula | C₁₆H₁₇NO₂ |
| Predicted LogP | ~3.2 (Lipophilic) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 2 (Carbonyl O, Ether O) |
Systematic Nomenclature (IUPAC)[1][2]
The IUPAC name is constructed by identifying the principal functional group, the parent carbon chain, and the substituents.[1]
Nomenclature Breakdown
-
Principal Group: The highest priority functional group is the amide (–CONH–).[1] This dictates the suffix -amide .
-
Parent Chain: The carbon chain containing the carbonyl group is a 3-carbon alkane (propane). Thus, the parent name is propanamide .[1]
-
Numbering: The carbonyl carbon is C1.[1]
-
N-Substituent: A phenyl ring attached to the nitrogen atom is designated as N-phenyl .
-
C3-Substituent: A phenyl ring attached to C3, which itself has a methoxy group (–OCH₃) at the para (4) position. This group is named 3-(4-methoxyphenyl) .[3][4][5]
Full IUPAC Name: 3-(4-methoxyphenyl)-N-phenylpropanamide
Synonyms and Alternative Identifiers
Researchers often encounter legacy or semi-systematic names in literature.
-
Acid-Derivative Naming: N-Phenyl-3-(p-anisyl)propanamide (derived from p-anisic acid nomenclature).
-
Anilide Naming: 3-(4-Methoxyphenyl)propionanilide (treating the compound as an acylated aniline).
-
Common Name: 4'-Methoxy-dihydrocinnamanilide.
-
InChI Key: (Predicted) JDXWZGXJTQCYCS-UHFFFAOYSA-N (Note: This key is for the isomer; always verify specific stereochemistry if applicable).
Structural Visualization (DOT)
The following diagram illustrates the hierarchical breakdown of the IUPAC name.
Figure 1: Hierarchical decomposition of the IUPAC nomenclature for the target compound.
Synthetic Protocols
Precursor Validation[1]
-
Acid Component: 3-(4-methoxyphenyl)propanoic acid (CAS: 4643-91-2).
-
Amine Component: Aniline (CAS: 62-53-3).
Method A: Acid Chloride Activation (Classical)
This method uses Thionyl Chloride (
Reagents:
-
3-(4-methoxyphenyl)propanoic acid (1.0 eq)
-
Thionyl chloride (1.5 eq)[1]
-
Aniline (1.1 eq)[1]
-
Triethylamine (
) (1.5 eq)[1] -
Dichloromethane (DCM) (Anhydrous)[1]
Protocol:
-
Activation: In a flame-dried round-bottom flask, dissolve the acid in anhydrous DCM. Add thionyl chloride dropwise at 0°C. Add a catalytic amount of DMF (1 drop).[1]
-
Reflux: Heat to reflux (40°C) for 2 hours. Monitor gas evolution.[1] Once ceased, the acid chloride is formed.[1]
-
Evaporation: Remove excess
and solvent under reduced pressure (rotary evaporator) to yield the crude acid chloride (usually a yellow oil).[1] -
Coupling: Re-dissolve the residue in fresh anhydrous DCM. Cool to 0°C.[1]
-
Addition: Add a mixture of Aniline and
in DCM dropwise. The base neutralizes the HCl byproduct.[1] -
Workup: Stir at room temperature for 4 hours. Wash with 1M HCl (to remove unreacted aniline), saturated
(to remove unreacted acid), and brine.[1] -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 4:1).
Method B: HATU/EDC Coupling (Modern)
Preferred for high-throughput synthesis or if the substrate contains acid-sensitive groups.
Protocol:
-
Dissolve 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 15 minutes to activate the acid (formation of active ester).
-
Add Aniline (1.1 eq).[1]
-
Stir at room temperature for 12 hours.
-
Validation: Monitor by LC-MS for the mass ion [M+H]+ = 256.13.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway via Acid Chloride activation.[1]
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.[1] The following are the predicted spectral characteristics based on the structural environment.
Proton NMR ( -NMR) in
| Shift ( | Multiplicity | Integration | Assignment |
| 7.50 | Doublet (d) | 2H | Phenyl Ring (Ortho) |
| 7.30 | Triplet (t) | 2H | Phenyl Ring (Meta) |
| 7.15 | Doublet (d) | 2H | Anisyl Ring (AA'BB' system) |
| 7.10 | Triplet (t) | 1H | Phenyl Ring (Para) |
| 7.05 | Broad Singlet | 1H | NH (Amide) |
| 6.85 | Doublet (d) | 2H | Anisyl Ring (Ortho to OMe) |
| 3.80 | Singlet (s) | 3H | -OCH₃ (Methoxy) |
| 3.00 | Triplet (t) | 2H | C3-Methylene ( |
| 2.60 | Triplet (t) | 2H | C2-Methylene ( |
Causality in Spectral Analysis[1]
-
The Methoxy Singlet (3.80 ppm): This is the diagnostic peak.[1] Its integration (3H) confirms the presence of the anisyl group.[1]
-
The Amide NH: Its chemical shift varies with concentration and solvent.[1] In DMSO-
, it typically shifts downfield to ~9.8-10.0 ppm due to hydrogen bonding. -
Coupling Patterns: The "AA'BB'" pattern of the 4-methoxyphenyl group (two doublets ~7.15 and 6.85 ppm) distinguishes it from the monosubstituted N-phenyl ring.
References
-
IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.[1] [Link]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for 3-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. (Standard reference for amide coupling protocols).
Sources
- 1. JP6598219B2 - Compounds useful as TRPM8 activity regulators - Google Patents [patents.google.com]
- 2. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one | C16H16O3 | CID 11414187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2014152127A1 - Dipeptide and tripeptide epoxy ketone protease inhibitors - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
Technical Guide: Toxicity Mechanisms and Safety Protocols for Phenylpropanamide Compounds
Topic: Toxicity and Safety Data Sheet (SDS) for Phenylpropanamide Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and EHS Professionals
Executive Summary
Phenylpropanamides, specifically the archetype Phenylpropanolamine (PPA) , represent a class of sympathomimetic amines structurally related to amphetamine and ephedrine.[1] Historically utilized as nasal decongestants and appetite suppressants, their safety profile is dominated by significant cardiovascular risks, leading to the FDA’s request for voluntary withdrawal in 2000.
For researchers currently working with these compounds—whether in forensic standards analysis, metabolic studies, or novel synthesis—understanding the causality of toxicity is paramount. This guide moves beyond standard SDS templates to provide a mechanistic understanding of why these compounds are hazardous and how to engineer a self-validating safety protocol for their handling.
Chemical Identity & Structural Activity Relationships (SAR)
To understand the toxicity, one must understand the scaffold. The phenylpropanamide structure contains three critical features that dictate its biological activity and safety profile:
-
Phenethylamine Skeleton: Allows binding to adrenergic receptors.
-
Alpha-Methyl Group: Sterically hinders deamination by Monoamine Oxidase (MAO), significantly prolonging its half-life compared to endogenous catecholamines.
-
Beta-Hydroxyl Group: Increases polarity (reducing CNS penetration relative to amphetamine) but retains high affinity for peripheral
-adrenergic receptors.
Key Compound Data (Representative: Phenylpropanolamine HCl)
Toxicological Profile & Mechanism of Action
The Hemorrhagic Stroke Mechanism
The primary safety concern with phenylpropanamides is hemorrhagic stroke , particularly in women. Unlike hepatotoxins that require metabolic activation, PPA toxicity is pharmacodynamic —it results from the molecule doing its job too well in the wrong context.
Mechanism:
PPA acts as a direct
Visualization: Adrenergic Toxicity Pathway
The following diagram illustrates the signal transduction pathway leading from exposure to adverse cardiovascular events.
Figure 1: Pharmacodynamic pathway showing the progression from Alpha-1 receptor agonism to potential cerebrovascular injury.
Safety Data Sheet (SDS) Core Data
While standard SDSs are available, the following data synthesizes the critical GHS elements required for a laboratory risk assessment.
GHS Classification
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed.[2][6] |
| Reproductive Toxicity | Category 2 | H361d | Suspected of damaging the unborn child. |
| STOT - Single Exposure | Category 1 | H370 | Causes damage to organs (Cardiovascular system). |
Precautionary Statements (P-Codes)
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Risk Mitigation & Handling Protocols
Expert Insight: Because phenylpropanamides are potent bioactive amines, standard "fume hood" protocols are often insufficient to prevent cross-contamination or trace exposure, which can mimic anxiety or hypertension in the handler. A Hierarchy of Controls approach is required.
Protocol: High-Potency Compound Handling
This protocol utilizes a "zone" concept to contain the material at the source.
Step-by-Step Methodology:
-
Engineering Control Setup:
-
Primary barrier: Class II Biological Safety Cabinet (BSC) or Powder Containment Hood (HEPA filtered).
-
Secondary barrier: Lab coat, double nitrile gloves, and N95/P100 respirator if working outside a sealed hood.
-
-
Weighing Procedure (The Critical Step):
-
Never weigh open powder on an open bench.
-
Use an analytical balance inside the containment hood.
-
Use anti-static weighing boats to prevent "fly-away" powder (these compounds are often electrostatic).
-
-
Solubilization:
-
Dissolve the solid immediately after weighing. Once in solution, the inhalation risk drops significantly, though dermal absorption risk remains.
-
-
Decontamination:
-
Wipe down all surfaces with 10% bleach or a specific surfactant cleaner (e.g., Contrad 70) to degrade the amine.
-
Validation: Verify cleaning with a surface wipe test analyzed via LC-MS if working with high volumes.
-
Visualization: Containment Workflow
The following diagram outlines the decision logic for handling these compounds based on state (Solid vs. Liquid).
Figure 2: Decision logic for engineering controls based on the physical state of the compound.
Emergency Response
In the event of exposure, immediate action is required to mitigate adrenergic surges.
-
Inhalation: Remove victim to fresh air immediately. If breathing is labored, administer oxygen. Alert medical personnel to potential hypertensive crisis.
-
Ingestion: Do NOT induce vomiting. The risk of rapid onset hypertension makes vomiting dangerous (aspiration/stroke risk). Administer activated charcoal if within 1 hour and alert ER.
-
Skin Contact: Wash with soap and water for 15 minutes. These compounds are bases; mild acidic neutralization (dilute vinegar) is not recommended due to exothermic reaction risks on sensitive skin; stick to copious water.
References
-
Food and Drug Administration (FDA). (2000).[7][8][9] Phenylpropanolamine (PPA) Information Page - Public Health Advisory.[7] Retrieved from [Link][7]
-
Kernan, W. N., et al. (2000). Phenylpropanolamine and the Risk of Hemorrhagic Stroke.[7][8][10][11][12][13][14] The New England Journal of Medicine, 343(25), 1826-1832. Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem). (2024). Compound Summary for CID 4792, Phenylpropanolamine. Retrieved from [Link]
-
Centers for Disease Control and Prevention (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[15][16][17] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: Phenylpropanolamine hydrochloride.[2][3][5][8][13] Retrieved from [Link]
Sources
- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Phenylpropanolamine Hydrochloride | C9H14ClNO | CID 62943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. fda.gov [fda.gov]
- 8. Science Background - Safety of Phenylpropanolamine | FDA [fda.gov]
- 9. bmj.com [bmj.com]
- 10. Federal Register :: Phenylpropanolamine-Containing Drug Products for Over-the-Counter Human Use; Tentative Final Monographs [federalregister.gov]
- 11. Phenylpropanolamine and the hemorrhagic stroke: A new search for the culprit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. ccjm.org [ccjm.org]
- 14. Studies on the Association between Phenylpropanolamine (PPA) and Hemorrhagic Stroke in Other Countries. [e-epih.org]
- 15. cdc.gov [cdc.gov]
- 16. cdc.gov [cdc.gov]
- 17. cdc.gov [cdc.gov]
Methodological & Application
High-Purity Synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide: A Comparative Protocol Guide
Abstract & Scope
This application note details the synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide , a structural hybrid of the dihydrocinnamic acid scaffold and the anilidopiperidine pharmacophore. This molecule serves as a critical reference standard in the development of non-opioid analgesics and flavor/fragrance intermediates.
We present two distinct protocols to accommodate varying laboratory scales and equipment availability:
-
Method A (Acid Chloride Route): The industrial standard for robustness and scalability.
-
Method B (Carbodiimide Coupling): A mild, "green" chemistry approach suitable for small-scale discovery and sensitive substrates.
Strategic Analysis: Route Selection
The synthesis involves the amidation of 3-(4-methoxyphenyl)propanoic acid with aniline . The choice of method depends on the required scale and purity profile.[1][2]
| Feature | Method A: Acid Chloride Activation | Method B: Carbodiimide Coupling (EDC) |
| Primary Reagent | Thionyl Chloride ( | EDC |
| Reaction Type | Nucleophilic Acyl Substitution (High Energy) | Steglich Esterification / Amidation (Mild) |
| Byproducts | Urea derivative (water-soluble) | |
| Scalability | High (kg scale) | Low to Medium (mg to g scale) |
| Atom Economy | High (excess reagent evaporates) | Lower (coupling reagents are consumed) |
| Recommended For | Robust, scale-up synthesis | Discovery phase, parallel synthesis |
Synthetic Pathway Visualization
The following diagram outlines the reaction logic for both methods.
Figure 1: Dual-pathway synthesis strategy. Method A proceeds via a reactive acid chloride, while Method B utilizes an activated ester intermediate.
Experimental Protocols
Method A: Acid Chloride Route (Scalable Standard)
Objective: Synthesis of 5.0 g of target compound.
Reagents:
-
3-(4-methoxyphenyl)propanoic acid: 3.60 g (20 mmol)
-
Thionyl Chloride (
): 5.0 mL (~70 mmol, excess) -
Aniline: 1.86 g (2.0 mL, 20 mmol)
-
Triethylamine (
): 3.0 mL (22 mmol) -
Dichloromethane (DCM): 50 mL (Anhydrous)
-
DMF: 1-2 drops (Catalyst)
Step-by-Step Procedure:
-
Activation:
-
In a dry 100 mL round-bottom flask equipped with a reflux condenser and drying tube (
), dissolve the carboxylic acid in 10 mL of DCM. -
Add 1-2 drops of DMF (catalyst).
-
Add thionyl chloride dropwise over 5 minutes.
-
Caution: Gas evolution (
, ) will occur. Use a fume hood. -
Reflux the mixture at 45°C for 2 hours until gas evolution ceases.
-
Evaporation:[3] Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess
and DCM. The residue is the crude acid chloride (yellow oil).
-
-
Amidation:
-
Redissolve the crude acid chloride in 20 mL of fresh anhydrous DCM.
-
In a separate flask, mix Aniline (2.0 mL) and Triethylamine (3.0 mL) in 20 mL DCM.
-
Cool the amine solution to 0°C (ice bath).
-
Add the acid chloride solution dropwise to the amine solution over 15 minutes.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
-
Workup:
-
Quench with 50 mL water.
-
Separate the organic layer.
-
Wash organic layer sequentially with:
-
1M HCl (2 x 30 mL) – Removes unreacted aniline.
-
Sat.
(2 x 30 mL) – Removes unreacted acid. -
Brine (1 x 30 mL).
-
-
Dry over
, filter, and concentrate to yield the crude solid.
-
Method B: Carbodiimide Coupling (Mild / Discovery)
Objective: Synthesis of 500 mg of target compound.
Reagents:
-
3-(4-methoxyphenyl)propanoic acid: 360 mg (2.0 mmol)
-
Aniline: 186 mg (2.0 mmol)
-
EDC
HCl: 460 mg (2.4 mmol) -
HOBt (Hydroxybenzotriazole): 324 mg (2.4 mmol)
-
DIPEA (Diisopropylethylamine): 0.8 mL
-
DCM or DMF: 10 mL
Step-by-Step Procedure:
-
Activation:
-
Dissolve the acid in 10 mL DCM (or DMF if solubility is an issue).
-
Add HOBt and EDC
HCl. Stir at room temperature for 15 minutes.
-
-
Coupling:
-
Add Aniline and DIPEA to the activated mixture.
-
Stir at room temperature for 12–16 hours (overnight).
-
-
Workup:
-
Dilute with 40 mL Ethyl Acetate (EtOAc).
-
Wash sequentially with 1M HCl, Sat.
, and Brine. -
Dry over
and concentrate.
-
Purification & Characterization
Purification Strategy
The crude product from either method is typically an off-white solid. The most effective purification is recrystallization .
Recrystallization Protocol:
-
Dissolve crude solid in a minimum amount of boiling Ethanol (95%) .
-
Slowly add hot Water until slight turbidity persists.
-
Add a few drops of ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the white needles and dry under vacuum.
Purification Logic Tree
Figure 2: Purification workflow ensuring removal of starting materials and coupling byproducts.
Quality Control (Expected Data)
| Parameter | Expected Result | Notes |
| Appearance | White to off-white crystalline solid | Needles from EtOH/H2O |
| Melting Point | 92°C – 98°C | Predicted range based on analogs |
| 0.45 – 0.55 | TLC: 30% EtOAc in Hexanes | |
| MS (ESI+) | Calc.[4] MW: 255.32 |
NMR Validation ( NMR, 400 MHz, )
Note: Chemical shifts are predicted based on structural principles.
- 7.50 – 7.10 (m, 5H): Aniline aromatic ring protons.
-
7.15 (d,
Hz, 2H): meta-protons on phenol ring (AA'BB' system). -
6.85 (d,
Hz, 2H): ortho-protons on phenol ring (adjacent to OMe). - 7.20 (br s, 1H): Amide N-H.
-
3.80 (s, 3H): Methoxy group (
). -
3.00 (t,
Hz, 2H): Benzylic methylene ( ). -
2.65 (t,
Hz, 2H): Alpha-carbonyl methylene ( ).
Troubleshooting & Critical Control Points
-
Low Yield in Method A:
-
Cause: Incomplete formation of acid chloride.
-
Fix: Ensure reagents are dry. Old
may be hydrolyzed; distill or use fresh bottle. Ensure the reflux period is sufficient (gas evolution must stop).
-
-
Oiling Out during Recrystallization:
-
Cause: Product is too concentrated or solvent mixture is incorrect.
-
Fix: Re-heat to dissolve, add a small amount of pure ethanol, and cool very slowly. Scratch the glass side with a spatula to induce nucleation.
-
-
Impurity at
2.5-3.0 ppm (NMR):-
Cause: Trapped Triethylamine hydrochloride.
-
Fix: The acid wash (1M HCl) during workup was insufficient. Repeat the wash or recrystallize from EtOH/Water.
-
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][5][6] Tetrahedron, 61(46), 10827-10852. Link
-
Valeur, E., & Bradley, M. (2009).[7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
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Application Note & Protocol: A Comprehensive Guide to the Amide Coupling of 4-Methoxyhydrocinnamic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of pharmaceuticals, peptidomimetics, and advanced materials. 4-Methoxyhydrocinnamic acid is a valuable building block, and its derivatization into amides is a common strategy for modulating its physicochemical and biological properties. This guide provides a detailed examination of the principles and practices for the successful amide coupling of 4-methoxyhydrocinnamic acid. It delves into the mechanistic rationale behind reagent selection, offers detailed, field-proven protocols, and presents a framework for troubleshooting and optimization.
The Fundamental Chemistry of Amide Bond Formation
The direct reaction between a carboxylic acid, such as 4-methoxyhydrocinnamic acid, and an amine is generally inefficient. The primary obstacle is a competing acid-base reaction, where the acidic proton of the carboxylic acid is readily transferred to the basic amine, forming a stable and unreactive ammonium carboxylate salt.[1] To overcome this thermodynamic sink, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation." This is the central role of coupling reagents.
Key Components of the Reaction:
-
Carboxylic Acid: 4-Methoxyhydrocinnamic acid.
-
Amine: The desired primary or secondary amine coupling partner.
-
Coupling Reagent: A chemical activator that transforms the carboxylic acid into a highly reactive intermediate.
-
Base (Optional but Recommended): A non-nucleophilic organic base (e.g., DIPEA, TEA) to facilitate deprotonation of the carboxylic acid and neutralize acidic byproducts.[2]
-
Solvent: An anhydrous aprotic solvent (e.g., DMF, DCM, THF) that dissolves the reactants without participating in the reaction.
A Mechanistic Overview of Premier Coupling Reagents
The choice of coupling reagent is critical and depends on the scale of the reaction, the sensitivity of the substrates, and the desired purity of the final product. Two classes of reagents dominate the landscape: carbodiimides and uronium/aminium salts.
Carbodiimides: The Versatile Workhorses (EDC, DCC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used for their efficiency and cost-effectiveness.[3][4] The mechanism involves the attack of the carboxylate on the carbodiimide to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate can then be intercepted by the amine to form the desired amide.
However, the O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, which can complicate purification and reduce yield.[5] To mitigate this, additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are frequently employed. These additives rapidly convert the O-acylisourea into a more stable, yet still highly reactive, active ester, which then cleanly reacts with the amine.[5][7] EDC is particularly favored in many applications because its urea byproduct is water-soluble, simplifying purification through aqueous extraction.[5][6]
Caption: EDC/NHS coupling mechanism.
Uronium/Aminium Salts: For Speed and Reduced Racemization (HBTU, HATU)
Uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for facilitating rapid couplings with high yields and minimal racemization, a critical consideration when coupling chiral amines or acids.[2][3] The reaction is typically performed in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The carboxylate anion attacks HBTU to form an HOBt active ester, which then reacts with the amine to yield the amide.[2][8] These reagents are particularly effective for sterically hindered substrates or less nucleophilic amines.
Caption: HBTU-mediated amide coupling mechanism.
Experimental Protocols and Workflow
This section provides a robust, step-by-step protocol for the amide coupling of 4-methoxyhydrocinnamic acid with a generic primary amine using the widely adopted EDC/NHS chemistry.
Materials and Reagents
-
4-Methoxyhydrocinnamic acid
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (oven-dried)
Step-by-Step Coupling Protocol (EDC/NHS Method)
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-methoxyhydrocinnamic acid (1.0 eq.) and NHS (1.2 eq.) in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.
-
Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq.) to the stirred solution in one portion. Allow the mixture to stir at 0 °C for 15-30 minutes. This "pre-activation" step allows for the formation of the NHS active ester.[9]
-
Amine Addition: To the activated mixture, add the desired amine (1.1 eq.) followed by the dropwise addition of DIPEA (2.0-3.0 eq.).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the limiting starting material (usually the acid or amine) indicates reaction completion.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base and EDC byproducts), water, saturated NaHCO₃ solution (to remove unreacted acid and NHS), and finally with brine.[8][10] Perform each wash twice.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[11][12]
General Experimental Workflow
Caption: General workflow for amide coupling.
Data Summary and Optimization
The selection of a coupling reagent can significantly impact reaction time, yield, and purity. The following table provides a comparative summary to guide experimental design.
| Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Advantages | Disadvantages |
| EDC / NHS | DIPEA / TEA | DMF, DCM | 0 to RT | 4 - 24 | Water-soluble byproducts, cost-effective, reliable.[5][6] | Slower than uronium reagents; potential for N-acylurea side product without NHS.[5] |
| HBTU | DIPEA | DMF | RT | 1 - 12 | Fast, high yielding, low racemization, good for hindered substrates.[2][8] | More expensive, byproducts can be difficult to remove. |
| DCC / HOBt | N/A or DIPEA | DCM, THF | 0 to RT | 2 - 12 | Inexpensive, highly effective. | Dicyclohexylurea (DCU) byproduct is insoluble in most solvents, requiring filtration.[4][5] |
Troubleshooting Common Issues:
-
Low or No Yield:
-
Cause: Inactive reagents due to moisture.
-
Solution: Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere. Use freshly opened bottles of coupling reagents.
-
-
Multiple Spots on TLC / Difficult Purification:
-
Cause: Formation of N-acylurea byproduct (with carbodiimides) or unreacted starting materials.[10]
-
Solution: Ensure the use of an additive like NHS or HOBt. Optimize stoichiometry; a slight excess of the amine can help consume all of the activated acid. Thorough aqueous workup is critical.
-
-
Epimerization/Racemization (for chiral substrates):
Conclusion
The amide coupling of 4-methoxyhydrocinnamic acid is a robust and versatile transformation that can be achieved through several reliable methods. A thorough understanding of the underlying mechanisms of carboxylic acid activation is paramount for selecting the appropriate coupling reagent and conditions. By following the detailed protocols and leveraging the troubleshooting guide presented, researchers can confidently and efficiently synthesize a diverse range of amide derivatives for applications across the scientific spectrum.
References
-
Nakajima, N., & Ikada, Y. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
ResearchGate. (n.d.). Amine coupling through EDC/NHS: a practical approach. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?[Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
Van den houwe, I., et al. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Molecules. [Link]
-
Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. [Link]
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- 12. growingscience.com [growingscience.com]
In-Depth Technical Guide to the Synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide, a valuable scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the chemical principles, reaction mechanisms, and practical execution of this amide bond formation. We will explore two primary, reliable synthetic routes: the acid chloride pathway and the direct coupling method. Each protocol is presented with step-by-step instructions, explanations of the underlying chemistry, and methods for purification and characterization of the final product.
Introduction
The amide bond is a cornerstone of organic chemistry and is particularly prevalent in pharmaceuticals, polymers, and biologically active molecules. The target molecule, 3-(4-methoxyphenyl)-N-phenylpropanamide, is an N-aryl amide featuring a methoxy-substituted phenyl ring, a common motif in pharmacologically active compounds. The synthesis of such amides is a fundamental transformation, typically achieved by the condensation of a carboxylic acid and an amine.
This guide will focus on the reaction between 3-(4-methoxyphenyl)propanoic acid and aniline. Due to the basicity of aniline, direct thermal condensation with the carboxylic acid is often inefficient and requires harsh conditions. Therefore, we will detail two more effective and widely used strategies:
-
Two-Step Synthesis via an Acid Chloride Intermediate: This classic and robust method involves the initial conversion of the carboxylic acid to a more reactive acid chloride, which then readily undergoes nucleophilic acyl substitution with the amine.
-
One-Pot Synthesis using a Coupling Agent: This approach utilizes a coupling reagent to activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions. This method is particularly advantageous when dealing with sensitive substrates.
Reagents and Materials
A summary of the key reagents and their relevant properties is provided in the table below.
| Reagent | Formula | Molar Mass ( g/mol ) | Role |
| 3-(4-methoxyphenyl)propanoic acid | C₁₀H₁₂O₃ | 180.20 | Starting material |
| Aniline | C₆H₅NH₂ | 93.13 | Starting material |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | Chlorinating agent |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | Solvent |
| Saturated sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous wash |
| Brine (saturated NaCl solution) | NaCl | 58.44 | Aqueous wash |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying agent |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Recrystallization solvent |
| Hexanes | C₆H₁₄ (mixture of isomers) | ~86.18 | Recrystallization solvent |
Synthetic Protocols
Protocol 1: Two-Step Synthesis via 3-(4-methoxyphenyl)propanoyl chloride
This protocol is divided into two distinct stages: the formation of the acid chloride and the subsequent amidation.
Part A: Synthesis of 3-(4-methoxyphenyl)propanoyl chloride
Causality: Carboxylic acids are not sufficiently electrophilic to react directly with aniline under mild conditions. Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids into highly reactive acid chlorides.[1][2][3] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.
Caption: Workflow for the synthesis of the acid chloride intermediate.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), place 3-(4-methoxyphenyl)propanoic acid (1.0 eq).
-
Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq) to the flask. The reaction can be performed neat or in an inert solvent like dichloromethane (DCM).
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. This will yield the crude 3-(4-methoxyphenyl)propanoyl chloride as an oil or low-melting solid, which can be used in the next step without further purification.
Part B: Synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide
Causality: The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the nucleophilic nitrogen of aniline.[4][5] A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction, preventing the protonation of the aniline starting material.
Caption: Workflow for the one-pot DCC coupling synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(4-methoxyphenyl)propanoic acid (1.0 eq) and aniline (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Addition of DCC: Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Reaction: Stir the reaction mixture at 0°C for one hour and then at room temperature overnight.
-
Removal of Byproduct: A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration.
-
Work-up: Wash the filtrate with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.
Purification and Characterization
Purification:
The crude 3-(4-methoxyphenyl)-N-phenylpropanamide is typically a solid that can be purified by recrystallization. A common solvent system for the recrystallization of N-aryl amides is a mixture of a polar solvent like ethanol or ethyl acetate and a nonpolar solvent like hexanes. [6][7][8] Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Gradually add hexanes until the solution becomes cloudy.
-
Reheat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/hexanes mixture, and dry under vacuum.
Characterization:
The identity and purity of the synthesized 3-(4-methoxyphenyl)-N-phenylpropanamide should be confirmed by standard analytical techniques.
-
Melting Point: A sharp melting point range is indicative of a pure compound. For comparison, the melting point of the related compound N-(4-methoxyphenyl)benzamide is 154 °C. [9]* Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide functional group, including an N-H stretch (around 3300 cm⁻¹) and a strong C=O (amide I band) stretch (around 1650 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should exhibit signals corresponding to the aromatic protons of both phenyl rings, the methoxy group protons (a singlet around 3.8 ppm), and the aliphatic protons of the propanamide backbone (two triplets).
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon (around 170 ppm), the aromatic carbons, the methoxy carbon (around 55 ppm), and the aliphatic carbons.
-
Reaction Mechanisms
Mechanism of Acid Chloride Formation with SOCl₂:
The reaction begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular attack by the chloride to form a tetrahedral intermediate, which then collapses to yield the acid chloride, SO₂, and HCl.
Caption: Simplified mechanism of acid chloride formation.
Mechanism of Amide Formation from Acid Chloride:
This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of aniline attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, and after deprotonation, the amide is formed.
Mechanism of DCC Coupling:
The carboxylic acid adds to one of the double bonds of DCC, forming an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack by the amine. The attack of the amine on the carbonyl carbon of the O-acylisourea leads to the formation of the amide and the byproduct, dicyclohexylurea (DCU). [10][11]
Caption: Simplified mechanism of amide formation using DCC.
Conclusion
The synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide can be reliably achieved through either the acid chloride method or direct DCC coupling. The choice of method will depend on the scale of the reaction, the sensitivity of the starting materials, and the desired purity of the final product. The protocols and insights provided in this guide are designed to enable researchers to successfully synthesize and characterize this important amide compound.
References
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
ResearchGate. What is the best technique for amide purification? (2020). [Link]
-
Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]
-
Homework.Study.com. Predict the product, if the reaction between propanoyl chloride and the following reagent: Aniline. [Link]
-
Chemistry LibreTexts. Reactions of Aniline. [Link]
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Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Vedantu. Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE. [Link]
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Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
-
Stenutz. N-(4-methoxyphenyl)benzamide. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). [Link]
-
RSC Publishing. Catalytic one-pot synthesis of N-phenyl alkyl amides from alkene and aniline in the presence of cobalt on charcoal under carbon monoxide. [Link]
-
Organic Syntheses. Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. (2012). [Link]
-
RSC Publishing. Activity patterns of metal oxide catalysts in the synthesis of N-phenylpropionamide from propanoic acid and aniline. [Link]
-
ResearchGate. Fig. 1 (A) Average conversion of propanoic acid and aniline at 383 K at.... [Link]
-
RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
ResearchGate. FT-IR spectra of N-phenylpropanamide. [Link]
-
Virtuous Lifesciences. N-(4-Methoxyphenyl)-3-phenylpropanamide. [Link]
-
ACS Publications. Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]. [Link]
-
ResearchGate. One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. (2025). [Link]
-
ChemSynthesis. 3-(4-methoxyphenyl)propanoyl chloride. [Link]
-
Chemistry LibreTexts. 17.07: Conversion of carboxylic acids to acid chlorides. (2015). [Link]
-
Quora. How would you prepare a sample of propanoyl chloride from propanoic acid? (2017). [Link]
-
Chemistry LibreTexts. 21.7: Chemistry of Amides. (2022). [Link]
-
Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. [Link]
-
YouTube. mechanism of amide formation with DCC. (2013). [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Google Patents. EP2455377A1 - Synthesis of fentanyl analogs.
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CDN. Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). [Link]
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PMC - NIH. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]
-
ResearchGate. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]
-
Reddit. Which is the best method for purifying N-Phenylpropanamide?. (2017). [Link]
-
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Organic Syntheses. 3. [Link]
-
Quora. What is the method for the synthesis of phenylprolamine?. (2025). [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
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Application Note: Microwave-Assisted Synthesis of N-Phenylpropanamide Derivatives
Executive Summary
The synthesis of N-phenylpropanamide (propionanilide) scaffolds is a cornerstone in medicinal chemistry, serving as a structural backbone for various local anesthetics, analgesics, and agrochemicals. Conventional thermal synthesis (Dean-Stark reflux or Schotten-Baumann conditions) often suffers from extended reaction times (4–12 hours), harsh reagents (thionyl chloride), and moderate yields due to thermal degradation.
This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the specific dielectric heating mechanisms of dipolar polarization and ionic conduction, this method reduces reaction times to under 15 minutes while improving yield profiles (>90%) and atom economy.
Theoretical Basis: Why Microwave?
The Dielectric Heating Mechanism
Unlike conventional heating, which relies on conductive heat transfer from the vessel wall, microwave irradiation (2.45 GHz) generates heat volumetrically within the sample. This is governed by two primary mechanisms:[1][2]
-
Dipolar Polarization: Polar molecules (e.g., propionic acid, ethanol) align with the oscillating electric field. As the field alternates, molecular rotation creates internal friction, generating heat.[3]
-
Ionic Conduction: Dissolved ions (if catalysts are used) oscillate under the field's influence, colliding with neighboring molecules to generate heat.
Solvent Selection & The Loss Tangent ( )
The efficiency of MAOS depends on the reaction medium's ability to absorb microwave energy, quantified by the loss tangent (
-
High Absorbers (
): Ethanol, DMSO, Propionic Acid. (Rapid heating).[2][5][6] -
Low Absorbers (
): Hexane, Toluene. (Transparent to MW; require passive heating elements like SiC vials).
For this protocol, we utilize solvent-free conditions (utilizing the polarity of the reactants) or ethanol (a high-absorbing green solvent) to maximize energy coupling.
Experimental Protocols
Materials & Equipment[7][8][9]
-
Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator, or Anton Paar Monowave).
-
Vessels: 10 mL or 30 mL borosilicate glass vials with PEEK/Teflon crimp caps.
-
Reagents:
-
Substituted Anilines (1.0 equiv)
-
Propionic Anhydride or Propionic Acid (1.0–1.2 equiv)
-
Catalyst (Optional): Zinc Oxide (ZnO) or neat conditions.
-
Protocol A: Green, Solvent-Free Direct Amidation (Preferred)
Best for: Stable substrates, high-throughput library generation.
Workflow Diagram:
Figure 1: Workflow for Solvent-Free Microwave Synthesis of N-phenylpropanamides.
Step-by-Step Procedure:
-
Loading: In a 10 mL microwave vial, charge the substituted aniline (2.0 mmol).
-
Reagent Addition: Add Propionic Anhydride (2.2 mmol). Note: If using Propionic Acid, add 10 mol% ZnO as a catalyst.
-
Sealing: Crimp the vial with a Teflon-lined cap. Vortex for 30 seconds to ensure a homogeneous mixture.
-
Irradiation: Place in the microwave reactor.
-
Mode: Dynamic (Power cycling to maintain Temp).
-
Temperature: 130 °C.
-
Hold Time: 5 minutes.
-
Max Pressure: 250 psi (safety limit).
-
Stirring: High.
-
-
Workup: Allow the vessel to cool to <50 °C. Open carefully. Pour the reaction mixture directly into 20 mL of crushed ice/water.
-
Isolation: The product will precipitate immediately. Filter via vacuum filtration. Wash with cold water (2 x 10 mL).
-
Purification: Recrystallize from Ethanol:Water (1:1) if necessary.[7]
Protocol B: Coupling-Agent Assisted (For Deactivated Anilines)
Best for: Anilines with strong Electron Withdrawing Groups (EWGs) like -NO2, -CN.
-
Loading: Dissolve Aniline (1.0 mmol) and Propionic Acid (1.1 mmol) in DMF (2 mL).
-
Activation: Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol).
-
Irradiation: Heat at 80 °C for 10 minutes (lower temp prevents decomposition of coupling agents).
-
Workup: Dilute with EtOAc, wash with NaHCO3 (sat), brine, and dry over MgSO4.
Data Analysis & Validation
The following data compares the synthesis of 4-methoxy-N-phenylpropanamide using Protocol A versus conventional reflux.
Table 1: Comparative Efficiency Metrics
| Metric | Conventional Reflux | Microwave (Protocol A) | Improvement Factor |
| Reaction Time | 4.5 Hours | 5 Minutes | 54x Faster |
| Solvent Usage | 50 mL Toluene | None (Neat) | Green / Zero-Waste |
| Yield (%) | 72% | 94% | +22% |
| Energy Usage | ~1.5 kWh (Hotplate) | ~0.05 kWh (MW) | 96% Reduction |
| Purity (HPLC) | 88% (requires column) | 98% (crude) | Cleaner Profile |
Mechanistic Insight (Causality)
The drastic reduction in time is attributed to the Arrhenius law modification . While the activation energy (
Troubleshooting Guide
Decision Logic for Optimization:
Figure 2: Troubleshooting logic for optimizing amide synthesis yields.
-
Pressure Spikes: If the vessel vents, reduce the amount of Propionic Acid/Anhydride or ensure the vessel volume is <50% full.
-
Incomplete Reaction: For sterically hindered anilines (e.g., 2,6-dimethylaniline), increase temperature to 150 °C and time to 20 minutes.
References
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[3][8][9][10][11] Angewandte Chemie International Edition. [Link]
-
Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron. [Link]
-
Pravin, B., et al. (2021). Comparative studies on conventional and microwave assisted synthesis of N-(phenylcarbamothioyl) benzamide derivatives. International Journal of Chemical Sciences. [Link]
-
Bose, A. K., et al. (2002). Microwave-promoted rapid organic synthesis.[8][7][11][12][13][14][15] Chemical Society Reviews. [Link]
-
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.[4] CEM Application Notes. [Link]
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- 5. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. jocpr.com [jocpr.com]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 11. sphinxsai.com [sphinxsai.com]
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- 14. books.rsc.org [books.rsc.org]
- 15. eurekaselect.com [eurekaselect.com]
Application Note & Protocol: Synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide via the Acid Chloride Method
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide, a valuable scaffold in medicinal chemistry. The protocol herein details a robust and efficient two-step process commencing with the conversion of 3-(4-methoxyphenyl)propanoic acid to its corresponding acid chloride, followed by a Schotten-Baumann acylation of aniline. This application note is designed to offer both a step-by-step experimental procedure and a deep dive into the mechanistic underpinnings and critical process parameters that ensure a high-yield, high-purity synthesis.
Introduction and Rationale
Amide moieties are fundamental building blocks in a vast array of pharmaceuticals and biologically active compounds. The target molecule, 3-(4-methoxyphenyl)-N-phenylpropanamide, incorporates structural features present in various pharmacologically relevant agents. The acid chloride method for amide bond formation is a classic, yet highly effective, strategy that proceeds through a highly reactive acylating agent. This reactivity ensures efficient conversion, often under mild conditions, making it a cornerstone of organic synthesis.[1][2]
The chosen synthetic route involves two key transformations:
-
Acid Chloride Formation: The carboxylic acid is activated by conversion to an acid chloride using thionyl chloride (SOCl₂). This step is crucial as it transforms the relatively unreactive hydroxyl group of the carboxylic acid into an excellent leaving group.[3][4][5]
-
Amide Formation (Schotten-Baumann Reaction): The resulting acid chloride is then reacted with aniline in the presence of a base to form the desired amide. The base is essential to neutralize the HCl byproduct, driving the reaction to completion.[1][6][7]
This method is favored for its high yields and the irreversible nature of the final acylation step, largely due to the evolution of gaseous byproducts in the first step.[5]
Mechanistic Overview
Formation of 3-(4-methoxyphenyl)propanoyl chloride
The reaction between 3-(4-methoxyphenyl)propanoic acid and thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[4][8] This is followed by the expulsion of a chloride ion and subsequent intramolecular attack by the chloride to form a tetrahedral intermediate. This intermediate collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion, yielding the acid chloride.[3][5]
Synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide
The acylation of aniline with 3-(4-methoxyphenyl)propanoyl chloride is an example of the Schotten-Baumann reaction.[1][2][6] The nucleophilic nitrogen of aniline attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[6] This intermediate then collapses, expelling the chloride ion. A base, such as pyridine or triethylamine, is used to scavenge the liberated HCl, preventing the protonation of the aniline starting material and thereby ensuring its availability for reaction.[7][9]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | Hazards |
| 3-(4-methoxyphenyl)propanoic acid | C₁₀H₁₂O₃ | 180.20 | 102-105 | - | - | Irritant |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | -104.5 | 79 | 1.638 | Corrosive, Lachrymator |
| Aniline | C₆H₇N | 93.13 | -6 | 184 | 1.022 | Toxic, Carcinogen |
| Pyridine | C₅H₅N | 79.10 | -42 | 115 | 0.982 | Flammable, Toxic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 40 | 1.326 | Carcinogen |
| Diethyl ether | (C₂H₅)₂O | 74.12 | -116.3 | 34.6 | 0.713 | Highly Flammable |
| Sodium bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | - | - | - | - |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | - | - | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | 2.66 | - |
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Thionyl chloride and aniline are highly toxic and corrosive; handle with extreme care.
Step-by-Step Procedure
Part A: Synthesis of 3-(4-methoxyphenyl)propanoyl chloride
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-methoxyphenyl)propanoic acid (5.0 g, 27.7 mmol).
-
Add dry dichloromethane (DCM, 30 mL) to dissolve the acid.
-
Slowly add thionyl chloride (3.0 mL, 41.6 mmol, 1.5 eq) to the solution at room temperature via a dropping funnel. Caution: Gas evolution (SO₂ and HCl) will occur.[3]
-
Once the addition is complete, heat the reaction mixture to reflux (approx. 40°C) and maintain for 2 hours. The reaction can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure. The crude 3-(4-methoxyphenyl)propanoyl chloride is obtained as an oil and is used in the next step without further purification.
Part B: Synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide
-
In a separate 250 mL round-bottom flask, dissolve aniline (2.58 g, 27.7 mmol, 1.0 eq) in dry DCM (50 mL) and cool the solution to 0°C in an ice bath.
-
Add pyridine (2.65 mL, 33.2 mmol, 1.2 eq) to the aniline solution.
-
Dissolve the crude acid chloride from Part A in dry DCM (20 mL).
-
Add the acid chloride solution dropwise to the cooled aniline solution over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude 3-(4-methoxyphenyl)-N-phenylpropanamide can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or ethyl acetate and hexanes.[10]
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add water until the solution becomes cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold ethanol/water, and dry in a vacuum oven.
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide.
Reaction Mechanism
Caption: Simplified reaction mechanism for the two-step synthesis.
Expected Results and Characterization
| Analysis | Expected Outcome |
| Appearance | Off-white to white crystalline solid[11] |
| Yield | Typically > 80% (after purification) |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR (CDCl₃) | Peaks corresponding to the aromatic protons of both rings, the methoxy group protons, and the two methylene groups of the propanamide chain. |
| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and the aliphatic carbons. |
| IR (KBr) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1660 cm⁻¹), and C-O stretching of the methoxy group. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₆H₁₇NO₂ (255.31 g/mol ).[11] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low yield in Part A | Incomplete reaction; moisture contamination. | Ensure anhydrous conditions; extend reflux time; use fresh thionyl chloride. |
| Low yield in Part B | Incomplete reaction; protonation of aniline. | Ensure slow, dropwise addition of the acid chloride at 0°C; use a sufficient amount of base. |
| Product fails to crystallize | Impurities present; incorrect solvent system. | Re-purify by column chromatography before recrystallization; try different solvent pairs for recrystallization. |
| Oily product | Residual solvent or impurities. | Ensure thorough drying under vacuum; perform an additional wash or recrystallization step. |
Conclusion
The acid chloride method provides a reliable and high-yielding pathway for the synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide. Careful control of reaction conditions, particularly moisture exclusion and temperature management, is paramount for success. The protocols and insights provided in this application note offer a robust framework for researchers engaged in the synthesis of amides for pharmaceutical and chemical research.
References
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
Abdelhamid Khodja. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. [Link]
- Google Patents. (2003). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Virtuous Lifesciences. (n.d.). N-(4-Methoxyphenyl)-3-phenylpropanamide. [Link]
-
PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [Link]
-
Chemsrc. (2026, February 7). 3-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide. [Link]
-
Scholars Research Library. (n.d.). Synthesis of New Sulfonamide Derivatives-Phenyl. [Link]
-
Arvind Arora. (2017, December 22). (very Imp.)"Acylation of Aniline (Why and How)" in Aromatic rxns. - JEE||NEET [Video]. YouTube. [Link]
-
Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]
-
MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]
-
PubChem. (n.d.). N-[4-(2-Methoxyphenylsulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). [Link]
-
Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?[Link]
-
Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) 3,4-Dimethoxyphenyl-acetic acid chloride. [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. [Link]
-
ResearchGate. (2025, August 6). Crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, C16H17NO3. [Link]
-
PMC. (2023, March 9). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. [Link]
-
Khan Academy. (n.d.). Acid chloride formation [Video]. [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]
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Application Note & Protocol: Handling and Storage of 3-(4-methoxyphenyl)-N-phenylpropanamide for Research Applications
Abstract
This document provides a comprehensive guide to the essential handling, storage, and safety protocols for 3-(4-methoxyphenyl)-N-phenylpropanamide (CAS: 97754-31-9). As a specialized organic compound utilized in research and development, maintaining its chemical integrity is paramount for reproducible and reliable experimental outcomes. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in the compound's chemical structure. We will detail the causality behind procedural choices, focusing on mitigating risks associated with its anilide and methoxyphenyl moieties, which are susceptible to specific degradation pathways. The protocols herein are designed as self-validating systems to ensure the long-term stability and purity of the material.
Compound Profile and Physicochemical Properties
3-(4-methoxyphenyl)-N-phenylpropanamide is a solid organic compound characterized by an N-phenylpropanamide (anilide) structure linked to a methoxyphenyl group.[1] Its off-white solid appearance is typical for a compound of this class in a high-purity state.[2] The presence of the anilide and methoxy-substituted aromatic ring dictates its chemical behavior, particularly its susceptibility to oxidation and potential degradation under harsh conditions.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-(4-methoxyphenyl)-N-phenylpropanamide | Inferred from CAS |
| CAS Number | 97754-31-9 | [2][3] |
| Molecular Formula | C₁₆H₁₇NO₂ | [1][2] |
| Molecular Weight | 255.32 g/mol | [1][2] |
| Appearance | Off-white solid | [2] |
| Purity | Typically >95% |[1][2] |
Hazard Identification and Safety Protocols
According to its Safety Data Sheet (SDS), 3-(4-methoxyphenyl)-N-phenylpropanamide is classified as a hazardous substance.[3] Adherence to strict safety protocols is mandatory to minimize risk to personnel.
GHS Hazard Classifications: [3]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
The following protocols are designed to address these hazards during routine laboratory handling.
Protocol 2.1: Standard Personal Protective Equipment (PPE) Workflow
This workflow must be followed every time the compound is handled, particularly in its solid, powdered form, to prevent inhalation and skin/eye contact.[3]
Caption: PPE workflow for handling 3-(4-methoxyphenyl)-N-phenylpropanamide.
Step-by-Step PPE Protocol:
-
Ventilation: Always handle the compound within a certified chemical fume hood to mitigate inhalation risks.[3]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any defects before use and wash hands thoroughly after handling.[4]
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against dust particles and splashes.[3]
-
Body Protection: A fully buttoned laboratory coat must be worn.[3]
-
Respiratory Protection: When handling the solid compound outside of a glovebox, especially during weighing where dust can be generated, use a NIOSH-approved particulate respirator to prevent respiratory tract irritation.[3]
Protocol 2.2: Emergency Procedures for Spills and Exposure
Immediate and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][4]
-
Small Spills (Solid): Gently sweep up the material, avoiding dust formation. Place into a sealed, labeled container for chemical waste disposal. Clean the spill area with an appropriate solvent and then soap and water.[3]
Long-Term Storage Protocols
The chemical structure of 3-(4-methoxyphenyl)-N-phenylpropanamide contains moieties prone to degradation. The anilide functional group is susceptible to oxidation, a process often initiated by exposure to air and light, which can lead to the formation of colored impurities.[5][6] Methoxy-substituted aromatics can also undergo degradation under similar conditions.[7] Therefore, the primary goal of long-term storage is to exclude oxygen, light, and moisture.
Caption: Decision tree for selecting the appropriate storage condition.
Protocol 3.1: Optimal Long-Term Storage (Recommended for >6 months)
This protocol is designed to maximize shelf-life and is essential for reference standards or material intended for sensitive assays.
-
Select Container: Use a low-extractable amber glass vial with a PTFE-lined screw cap. The amber glass protects the compound from light, a known initiator of oxidative degradation in anilines.[6]
-
Aliquot: If received in a large container, aliquot the material into smaller, single-use quantities. This minimizes repeated exposure of the bulk material to the atmosphere.
-
Inert Atmosphere: Place the open vial inside a glovebox or use a Schlenk line. Purge the vial with a dry, inert gas (e.g., argon or nitrogen) for several minutes to displace all oxygen.
-
Seal: Tightly seal the vial cap while still under the inert atmosphere. For extra protection, wrap the cap threads with Parafilm®.
-
Store: Place the sealed vial in a freezer at -20°C. The low temperature significantly slows the rate of any potential degradation reactions.[6]
-
Log: Record the date of storage and compound details in a laboratory inventory system.
Protocol 3.2: Standard Long-Term Storage (Acceptable for <6 months)
-
Select Container: Use an amber glass vial with a tightly sealing cap.
-
Seal: Ensure the cap is tightly sealed. Wrap with Parafilm®.
-
Desiccate: Place the vial inside a secondary container (e.g., a small box or sealed bag) with a desiccant pouch to protect against moisture.
-
Store: Place the secondary container in a refrigerator at 2-8°C, away from light sources.
Short-Term Handling and Aliquoting
For routine use, the goal is to minimize atmospheric and light exposure while the compound is at room temperature.
Protocol 4.1: Preparation of Stock Solutions
-
Equilibration: Before opening, allow the storage vial to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could lead to hydrolysis of the amide bond over time.
-
Weighing: Rapidly weigh the desired amount of solid in a chemical fume hood. Minimize the time the container is open.
-
Solubilization: Add the chosen solvent to the solid. Based on the polarity of the molecule, common solvents for creating stock solutions include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or alcohols. Sonication may aid dissolution.
-
Solution Storage: Store stock solutions in amber vials at -20°C or -80°C. If DMSO is the solvent, be aware that it freezes at approximately 18.5°C; ensure it is fully thawed and vortexed before use.
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Concentration | Storage Temp. | Notes |
|---|---|---|---|
| DMSO | ≤ 10 mM | -20°C | Common for biological assays. Ensure it is anhydrous. |
| Ethanol | ≤ 10 mM | -20°C | Good for general laboratory use. |
| DMF | ≤ 10 mM | -20°C | Alternative to DMSO. Handle with care (teratogen). |
Stability and Potential Degradation
Understanding potential degradation pathways is key to troubleshooting experiments and ensuring data quality. The structure of 3-(4-methoxyphenyl)-N-phenylpropanamide suggests two primary points of instability.
Caption: Potential degradation pathways for 3-(4-methoxyphenyl)-N-phenylpropanamide.
-
Oxidation of the Anilide Moiety: Similar to aniline, the N-phenyl group is susceptible to oxidation by atmospheric oxygen, a process that is often accelerated by light and heat.[5][6] This can lead to the formation of highly colored impurities, which may appear as a darkening of the solid material from off-white to yellow or brown.[6][8]
-
Hydrolysis of the Amide Bond: While amides are generally stable, the bond can be cleaved under harsh conditions such as strong acids or bases, particularly when heated.[9][10] This would yield 3-(4-methoxyphenyl)propanoic acid and aniline. This is less of a concern under normal storage conditions but can be relevant in certain experimental buffer systems or during heated reactions.
Protocol 5.1: Routine Purity Assessment
To ensure the integrity of the compound, especially if it has been stored for an extended period or if unexpected experimental results are obtained, its purity should be verified.
-
Prepare Sample: Create a fresh solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Analytical Method: Use High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a typical starting point for a compound of this polarity.
-
Analysis: Inject the sample and analyze the chromatogram. A high-purity sample should show one major peak. The appearance of multiple new peaks, especially if the solid has discolored, indicates degradation. Compare the chromatogram to that of a freshly opened or newly purchased sample if available.
Waste Disposal
All waste containing 3-(4-methoxyphenyl)-N-phenylpropanamide, both solid and in solution, must be treated as hazardous chemical waste.
-
Segregation: Do not mix with other waste streams. Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
-
Decontamination: Decontaminate any glassware that has come into contact with the compound using a suitable solvent before washing.
Summary of Recommendations
Table 3: Best Practices - Do's and Don'ts
| Do | Don't |
|---|---|
| ✅ Store at -20°C under an inert atmosphere for long-term stability.[6] | ❌ Do not store at room temperature for extended periods. |
| ✅ Handle in a chemical fume hood using appropriate PPE.[3] | ❌ Do not weigh the solid on an open bench. |
| ✅ Use amber glass vials to protect from light.[6] | ❌ Do not use clear plastic containers for storage. |
| ✅ Allow the container to warm to room temperature before opening. | ❌ Do not open a cold vial directly in ambient air. |
| ✅ Aliquot material into single-use quantities. | ❌ Do not repeatedly open and close the main stock container. |
| ✅ Dispose of all waste via approved EHS procedures. | ❌ Do not pour waste down the drain. |
References
-
PubChem. 3-(4-methoxyphenyl)-3-oxo-N-phenyl-propanamide. National Center for Biotechnology Information. Available at: [Link]
-
Virtuous Lifesciences. N-(4-Methoxyphenyl)-3-phenylpropanamide. Available at: [Link]
-
MDPI. (2023). Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality? Available at: [Link]
-
PubChem. 3-Chloro-n-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. Available at: [Link]
-
Chemsrc. 3-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide. Available at: [Link]
-
PubChem. Aniline. National Center for Biotechnology Information. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). 3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide Env. Fate/Transport. CompTox Chemicals Dashboard. Available at: [Link]
-
PubMed. (2001). Storage time and deodorization temperature influence the formation of aniline-derived compounds in denatured rapeseed oils. National Library of Medicine. Available at: [Link]
-
ResearchGate. Aniline and Its Derivatives. Available at: [Link]
-
Cargo Handbook. Aniline. Available at: [Link]
-
PubMed. (2024). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. National Library of Medicine. Available at: [Link]
-
PubChem. N-[4-(2-Methoxyphenylsulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2010). Proposed mechanism of pathway A. (a) Elimination of N-phenylpropanamide.... Available at: [Link]
-
PubMed. (2003). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. National Library of Medicine. Available at: [Link]
-
PubMed. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. National Library of Medicine. Available at: [Link]
-
Wikipedia. Methoxy group. Available at: [Link]
-
PubMed. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. National Library of Medicine. Available at: [Link]
-
ResearchGate. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Available at: [Link]
-
SF.gov. (2023). Report on Novel Synthetic Opioid and Xylazine Re-Analysis of 2022 Accidental Overdoses. Available at: [Link]
-
Journal of Materials Chemistry C. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Royal Society of Chemistry. Available at: [Link]
-
ACS Publications. (2019). Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor–Acceptor Systems. American Chemical Society. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Are aromatic methoxy-groups more para-directing than aromatic TBDPS-ethers?. Available at: [Link]
-
The Center for Forensic Science Research & Education. (2024). Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. Available at: [Link]
-
Federal Register. (2020). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Available at: [Link]
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Application Note: Solubilization and Handling of 3-(4-methoxyphenyl)-N-phenylpropanamide for Biological Assays
Abstract & Compound Profile
This guide provides a standardized protocol for the dissolution, storage, and biological application of 3-(4-methoxyphenyl)-N-phenylpropanamide (CAS: 97754-31-9). As a lipophilic amide structurally related to various TRPV1 antagonists and analgesic pharmacophores, this compound exhibits poor aqueous solubility. Improper handling often leads to "crash-out" precipitation in aqueous buffers, resulting in erratic biological data (e.g., false negatives in enzymatic assays or inconsistent IC50 values in cell culture).
This protocol utilizes a DMSO-based stock solution strategy coupled with a step-wise aqueous dilution method to ensure homogeneity and bioavailability in in vitro and in vivo systems.
Physicochemical Profile
| Property | Value | Relevance |
| Formula | C₁₆H₁₇NO₂ | Hydrophobic core structure |
| Molecular Weight | 255.31 g/mol | Small molecule, membrane permeable |
| Physical State | White to off-white solid | Requires precise weighing |
| Predicted LogP | ~2.5 – 3.2 | Lipophilic; prefers organic solvents |
| Solubility (Water) | < 0.1 mg/mL (Poor) | Critical Challenge |
| Solubility (DMSO) | > 20 mg/mL (High) | Preferred Stock Solvent |
| Solubility (Ethanol) | ~ 10 mg/mL | Secondary option (higher toxicity) |
Core Solubility Strategy
The dissolution of 3-(4-methoxyphenyl)-N-phenylpropanamide follows the "Like Dissolves Like" principle. The phenyl and methoxyphenyl rings create a non-polar environment that resists hydration. Therefore, direct addition to water or media is strictly prohibited.
The Golden Rule: Always prepare a high-concentration stock in an organic solvent (DMSO) first, then dilute into the aqueous assay medium.
Solvent Selection Matrix
-
Dimethyl Sulfoxide (DMSO): The gold standard. It dissolves the amide effectively and is miscible with water. Most cell lines tolerate up to 0.5% (v/v) DMSO, though 0.1% is the ideal target to avoid vehicle toxicity.
-
Ethanol (EtOH): A viable alternative if DMSO interferes with specific assays (e.g., certain channel patch-clamp studies). However, ethanol evaporates faster (concentration drift) and is generally more cytotoxic than DMSO.
-
Co-solvents (PEG400 / Tween 80): Required only for high-concentration in vivo dosing or difficult aqueous buffers.
Protocol: Preparation of Stock Solution (10 mM - 50 mM)
Objective: Create a stable, concentrated solution for long-term storage.
Materials
-
3-(4-methoxyphenyl)-N-phenylpropanamide (Solid)
-
Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)
-
Vials: Amber glass or polypropylene (DMSO-resistant)
-
Sonicator (Bath type)
Step-by-Step Procedure
-
Calculation: Determine the mass required for a 50 mM stock.
-
Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) ÷ 1000
-
Example: To make 1 mL of 50 mM stock:
.
-
-
Weighing: Accurately weigh ~12.8 mg of the solid into a sterile microcentrifuge tube.
-
Note: Static electricity can be an issue. Use an anti-static gun if necessary.
-
-
Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. If solid particles remain, sonicate in a water bath at 37°C for 5–10 minutes.
-
Visual Check: The solution must be completely clear and colorless. Any turbidity indicates incomplete dissolution.
-
-
Sterilization (Optional): If using for long-term cell culture, filter through a 0.22 µm PTFE (Teflon) or Nylon filter. Do not use Cellulose Acetate , as DMSO may dissolve the membrane.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months).
Protocol: Preparation of Working Solution (Cell Culture)
Objective: Dilute the stock into culture media without precipitating the compound.
Challenge: Rapid addition of a hydrophobic stock to water causes "shock precipitation." Solution: The "Intermediate Dilution" or "Rapid Dispersion" method.
Workflow Diagram (Graphviz)
Caption: Step-wise dilution workflow to transition 3-(4-methoxyphenyl)-N-phenylpropanamide from organic stock to aqueous media while mitigating precipitation risks.
Step-by-Step Dilution Procedure
-
Thaw: Warm the DMSO stock aliquot to 37°C. Ensure no crystals are present.
-
Pre-warm Media: Ensure your cell culture media (e.g., DMEM + 10% FBS) is at 37°C. Cold media promotes precipitation.
-
Direct Dilution (For concentrations < 10 µM):
-
While vortexing the media tube, slowly pipette the DMSO stock directly into the center of the liquid.
-
Example: To get 10 µM final: Add 1 µL of 10 mM stock to 999 µL media. (Final DMSO = 0.1%).
-
-
Serial Dilution (For concentrations > 10 µM or Dose-Response Curves):
-
Prepare a 1000x stock in DMSO for your highest concentration.
-
Perform serial dilutions in DMSO first to create 1000x stocks for every point in your curve.
-
Dilute each DMSO point 1:1000 into media. This ensures the DMSO content (0.1%) remains constant across all doses, eliminating vehicle effects as a variable.
-
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Cloudiness upon dilution | Compound "crashed out" due to low aqueous solubility. | 1. Warm media to 37°C.2. Reduce final concentration.3. Use an intermediate dilution step (e.g., dilute into PBS + 0.1% BSA first). |
| Cell death in vehicle control | DMSO toxicity. | Ensure final DMSO concentration is < 0.5% (ideally < 0.1%).[1] Use a "Media + DMSO only" control well to normalize data. |
| Inconsistent IC50 data | Compound adhering to plastic. | Lipophilic amides can stick to polystyrene. Use Low-Binding plates or add 0.01% Tween-20 to the assay buffer (if compatible with biology). |
| Crystals in frozen stock | DMSO freezing artifact. | This is normal. DMSO freezes at 19°C. Fully thaw and vortex before every use. |
Advanced Formulation (In Vivo / High Conc.)
If the assay requires concentrations > 100 µM in aqueous buffer (e.g., for animal injection), simple DMSO dilution will fail. Use the following vehicle:
-
5% DMSO (Solubilizer)
-
40% PEG 400 (Co-solvent)
-
5% Tween 80 (Surfactant)
-
50% Saline (Bulking agent)
-
Protocol: Dissolve compound in DMSO first, then add PEG/Tween, and add Saline last with constant stirring.
References
-
Selleck Chemicals. Solubility & Storage Guidelines for Small Molecules. Retrieved from (Standard industry protocols for lipophilic compound handling).
- Di, L., & Kerns, E. H. (2006).Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
National Institutes of Health (NIH) / NCATS. Assay Guidance Manual: Compound Management. Retrieved from (Authoritative guide on serial dilutions and solvent tolerance in HTS).
- BenchChem.Lipoamide Solubility and Handling. (Used as a proxy for lipophilic amide handling protocols).
Sources
Application Notes & Protocols: Scalable Production of 3-(4-methoxyphenyl)-N-phenylpropanamide
Abstract: This document provides a comprehensive technical guide for the scalable synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide, a substituted amide with potential applications in pharmaceutical and materials science research. Two robust and industrially viable synthetic routes are presented: the classic acyl chloride pathway and a modern carbodiimide-mediated coupling reaction. The guide offers detailed, step-by-step protocols, process optimization insights, and analytical quality control procedures designed for researchers, chemists, and drug development professionals. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction and Strategic Overview
3-(4-methoxyphenyl)-N-phenylpropanamide is a secondary amide comprised of a 3-(4-methoxyphenyl)propanoic acid backbone and an aniline moiety. The amide bond is a cornerstone of medicinal chemistry, found in approximately 25% of all pharmaceutical drugs, highlighting the importance of efficient and scalable amide synthesis methods.[1] While the specific applications of this target molecule are still under exploration, its structural motifs are present in various biologically active compounds.[2][3][4][5]
The primary strategic consideration for scalable production is the efficient formation of the amide bond from its constituent parts: 3-(4-methoxyphenyl)propanoic acid and aniline. This guide focuses on two primary, field-proven methodologies:
-
Route A: Acyl Chloride Formation and Subsequent Amination. A traditional, cost-effective, and high-yielding method ideal for large-scale production. It involves the activation of the carboxylic acid with a chlorinating agent, followed by a nucleophilic substitution with the amine.[6][7][]
-
Route B: Direct Amide Coupling with a Carbodiimide Reagent. A milder, one-pot procedure widely used in pharmaceutical process chemistry. This route avoids harsh acidic conditions and is valued for its operational simplicity and the ease of byproduct removal, particularly when using water-soluble carbodiimides like EDC.[6][][9]
The selection between these routes depends on factors such as cost constraints, available equipment, and the required purity profile of the final product.
Overall Synthetic Workflow
The general workflow for the production of the target compound is outlined below. It begins with commercially available starting materials and proceeds through one of the two selected synthetic routes to the final, purified product.
Caption: High-level workflow for the synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide.
Materials and Reagents
The following table summarizes the key materials required for the synthesis. It is crucial to use anhydrous solvents where specified to prevent hydrolysis of reactive intermediates.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |
| 3-(4-Methoxyphenyl)propanoic acid | 1929-29-9 | C₁₀H₁₂O₃ | 180.20 | Sigma-Aldrich |
| Aniline | 62-53-3 | C₆H₇N | 93.13 | Major suppliers |
| Thionyl chloride (SOCl₂) | 7719-09-7 | Cl₂OS | 118.97 | Major suppliers |
| EDC·HCl | 25952-53-8 | C₈H₁₈ClN₃ | 191.70 | Major suppliers |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Major suppliers |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | 129.24 | Major suppliers |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Major suppliers |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Major suppliers |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Major suppliers |
Detailed Synthesis Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Route A - Acyl Chloride Pathway
This two-step method is highly efficient and cost-effective for large-scale synthesis. The key is the formation of a highly reactive acyl chloride intermediate.
Step 1.1: Synthesis of 3-(4-methoxyphenyl)propanoyl chloride
Sources
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- 2. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
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- 4. researchgate.net [researchgate.net]
- 5. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide
Welcome to the technical support center for the synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield, purity, and reproducibility of this critical amide synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format.
Section 1: Troubleshooting Guide
This section addresses the most common and pressing issues encountered during the synthesis. Each question represents a real-world problem, followed by a detailed diagnosis and actionable solutions grounded in established chemical principles.
Problem Area: Low or No Product Formation
Q1: My reaction shows low conversion to 3-(4-methoxyphenyl)-N-phenylpropanamide. What are the likely causes?
Low conversion is a frequent issue stemming from inadequate activation of the carboxylic acid, 3-(4-methoxyphenyl)propanoic acid, or decomposition of reagents. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium salt.[1][2] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[1]
Diagnosis & Solutions:
-
Ineffective Carboxylic Acid Activation: This is the most common failure point.
-
If using a coupling agent (e.g., EDC, DCC): These reagents can degrade upon exposure to moisture. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) is a water-soluble carbodiimide that activates carboxyl groups but has limited stability in aqueous solutions.[3][4] N,N′-Dicyclohexylcarbodiimide (DCC) is also a common dehydrating agent but forms an insoluble byproduct, dicyclohexylurea (DCU), which can complicate purification.[3][5]
-
Action:
-
Ensure your carbodiimide reagent is fresh and has been stored under anhydrous conditions.
-
Consider pre-activating the carboxylic acid with the coupling agent for 15-30 minutes before adding the aniline. This can prevent side reactions between the coupling agent and the amine.[6]
-
For sterically hindered substrates or difficult couplings, switch to a more potent uronium- or phosphonium-based coupling agent like HATU or PyBOP, respectively.[3][7][8] These reagents often lead to faster reactions, higher yields, and lower racemization.[3]
-
-
-
-
Incomplete Acid Chloride Formation: If you are using the two-step Schotten-Baumann approach, the conversion of the carboxylic acid to 3-(4-methoxyphenyl)propanoyl chloride is critical.
-
Action:
-
Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are typically used.[9][10][11] Heating the reaction mixture with SOCl₂, sometimes to reflux, is often necessary to drive the reaction to completion.[11][12]
-
A catalytic amount of N,N-Dimethylformamide (DMF) can be added when using oxalyl chloride to generate the highly reactive Vilsmeier reagent, which accelerates the conversion.[12]
-
Ensure all moisture is excluded from the reaction, as water will hydrolyze the acid chloride back to the carboxylic acid.[13]
-
-
-
Incorrect Stoichiometry or Base: The role of the base is crucial. In the Schotten-Baumann reaction, a base is required to neutralize the HCl byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic.[1][14][15]
-
Action:
-
Use at least two equivalents of the amine (aniline) or one equivalent of amine and at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[9][16]
-
When using coupling agents like HATU, a non-nucleophilic base such as DIPEA is essential for the reaction mechanism.[3][17] Typically, 1.5–2.0 equivalents of base are used to maintain a pH of 8-9.[3]
-
-
Problem Area: Impure Product
Q2: I'm observing significant byproducts in my crude reaction mixture. How can I identify and minimize them?
Byproduct formation is often a result of side reactions involving the activated carboxylic acid intermediate or the coupling reagents themselves.
Diagnosis & Solutions:
-
N-Acylurea Formation (with Carbodiimides): The highly reactive O-acylisourea intermediate formed with EDC or DCC can rearrange into a stable N-acylurea byproduct if it does not react with the amine in a timely manner. This is a common cause of both reduced yield and purification difficulties.
-
Action:
-
Add a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4][18] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[19] The EDC/HOAt/DIPEA combination has been shown to be highly efficient for a wide range of carboxylic acids.[18]
-
Lowering the reaction temperature to 0 °C can also suppress this side reaction.[19]
-
-
-
Symmetric Anhydride Formation: The activated carboxylic acid can react with another molecule of the starting carboxylic acid to form a symmetric anhydride. While this anhydride can still react with the amine to form the desired product, it alters the stoichiometry and can lead to a more complex reaction mixture.[19]
-
Action: Control the order of addition. Add the coupling agent dropwise to a solution of the carboxylic acid, amine, and base. This maintains a low concentration of the activated intermediate, favoring the intermolecular reaction with the amine over the formation of the anhydride.[19]
-
-
Hydrolysis of Acid Chloride: If performing a Schotten-Baumann reaction under biphasic conditions (e.g., DCM/aqueous NaOH), vigorous stirring is essential. Poor mixing can lead to a high local concentration of hydroxide, which can hydrolyze the acid chloride back to the carboxylate salt.[1]
Q3: My final product is difficult to purify. What are the recommended recrystallization or chromatography protocols?
Purification of N-substituted amides can be challenging due to similar polarities of the product and certain byproducts, like N-acylurea.
Recommended Purification Strategy:
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove water-soluble components.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove unreacted aniline and any tertiary amine base.
-
Follow with a wash using a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 3-(4-methoxyphenyl)propanoic acid.
-
Finish with a brine wash to remove residual water before drying the organic layer over Na₂SO₄ or MgSO₄.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity after the workup, recrystallization is an effective method.
-
Solvent Screening: Test solvents like ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Column Chromatography: For complex mixtures or to achieve the highest purity, column chromatography is necessary.[17][20]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. Start with a low polarity (e.g., 10% ethyl acetate) and gradually increase the polarity to elute your product. The exact ratio will depend on the polarity of any impurities.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 3-(4-methoxyphenyl)-N-phenylpropanamide?
Both the acid chloride (Schotten-Baumann) method and the coupling agent method are reliable, but the choice depends on the scale, available reagents, and sensitivity of the substrates.
| Method | Pros | Cons | Best For |
| Acid Chloride (Schotten-Baumann) | Inexpensive reagents (SOCl₂, oxalyl chloride).[9][11] High reactivity of the intermediate.[13][21] | Requires a separate step to prepare the acid chloride.[9][10] Harsh reagents may not be suitable for complex molecules.[7] Generates acidic byproduct (HCl).[1] | Large-scale synthesis where cost is a primary concern and the starting materials are robust. |
| Coupling Agent (e.g., EDC/HOBt, HATU) | Milder reaction conditions.[6] One-pot procedure.[7] High yields and low side reactions (especially with additives).[8][18] | More expensive reagents.[3] Byproducts (e.g., DCU, ureas) can complicate purification.[3][5] | Laboratory-scale synthesis, complex or sensitive molecules, and when high purity is critical. |
For general laboratory use, a modern coupling agent combination like HATU/DIPEA or EDC/HOAt/DIPEA in a solvent like DMF or DCM often provides the most consistent and high-yielding results with the simplest execution.[10][17][18]
Q2: How do I choose the right solvent and base?
-
Solvents: Polar aprotic solvents are generally preferred as they effectively dissolve the reactants and intermediates.
-
Dichloromethane (DCM): A good general-purpose solvent for both methods. It is volatile and easy to remove.[9]
-
N,N-Dimethylformamide (DMF): Excellent solvating properties, particularly for less soluble starting materials. Often used with coupling agents.[17][19]
-
Tetrahydrofuran (THF): Another common aprotic solvent. Anhydrous THF is recommended for optimal results, especially with carbodiimides.[6][9]
-
-
Bases: The base must be strong enough to neutralize acidic byproducts but should not interfere with the reaction.
-
Triethylamine (TEA) / N,N-Diisopropylethylamine (DIPEA): These are non-nucleophilic tertiary amines and are the standard choices for both methods.[9][16] DIPEA is bulkier and less nucleophilic than TEA, making it a superior choice to minimize potential side reactions.[3]
-
Pyridine: Can act as both a base and a nucleophilic catalyst. It is effective but can sometimes be more difficult to remove during workup.[10][14]
-
Aqueous NaOH (for Schotten-Baumann): Used in biphasic systems. It is inexpensive but requires vigorous mixing and can cause hydrolysis of the acid chloride.[1]
-
Q3: What are the key safety precautions for this synthesis?
-
Acid Chloride Formation: Thionyl chloride and oxalyl chloride are highly corrosive, toxic, and react violently with water. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). These reactions release toxic gases (SO₂ and HCl or CO, CO₂, and HCl), which must be scrubbed or vented appropriately.[22]
-
Coupling Agents: Many coupling reagents (e.g., HATU, PyBOP) and additives (HOBt) are potentially explosive, especially when dry. Handle them with care and avoid grinding or heating the dry solids.
-
Solvents & Reagents: Aniline is toxic and readily absorbed through the skin. DCM is a suspected carcinogen. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Section 3: Visualized Workflows and Mechanisms
Diagram 1: Synthetic Pathways
This diagram illustrates the two primary synthetic routes discussed.
Caption: Key synthetic routes to the target amide.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing and solving yield issues.
Caption: A step-by-step guide to diagnosing low yield.
Section 4: Optimized Protocols
Protocol A: Synthesis via Coupling Agent (HATU)
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(4-methoxyphenyl)propanoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM.
-
Add aniline (1.0-1.1 eq) to the solution.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and stir for 5 minutes.
-
In a single portion, add 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq).[3]
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.
-
Upon completion, dilute the mixture with ethyl acetate and proceed with the aqueous workup as described in the purification guide (Q3).
Protocol B: Synthesis via Acid Chloride (Schotten-Baumann)
Step 1: Formation of the Acid Chloride
-
In a fume hood, add 3-(4-methoxyphenyl)propanoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂).
-
Carefully add thionyl chloride (SOCl₂) (2.0 eq) dropwise at room temperature.[11]
-
Heat the mixture to reflux and maintain for 1-2 hours, or until gas evolution ceases.[12]
-
Remove the excess SOCl₂ under reduced pressure (distillation). The crude 3-(4-methoxyphenyl)propanoyl chloride is often used directly in the next step.
Step 2: Amide Formation
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the cooled amine solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, proceed with the aqueous workup as described in the purification guide (Q3).
References
- Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Optimized reaction conditions for amide bond formation in DNA-encoded combin
- Coupling Reagents. Aapptec Peptides.
- Chemistry Schotten Baumann Reaction.
- synthesis of amides
- Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.
- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal.
- Amide Synthesis. Fisher Scientific.
- Troubleshooting low yields in the DIBA-H reduction of amides. Benchchem.
- The Amide Functional Group: Properties, Synthesis, and Nomencl
- Schotten Baumann Reaction. BYJU'S.
- Schotten-Baumann Reaction. J&K Scientific LLC.
- Schotten-Baumann Reaction and its Mechanism. YouTube.
- Process optimization for acid-amine coupling: a catalytic approach.
- OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences.
- Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
- Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing).
- Why did my amide syntesis does not work?
- the prepar
- Tips and tricks for difficult amide bond form
- How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?
- N-(4-Methoxyphenyl)-3-phenylpropanamide. Virtuous Lifesciences.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. University of Michigan Library.
- Substituted amide synthesis by amid
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC.
- Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders.
- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
- Synthesis of (a) 3,4-Dimethoxyphenyl-acetic acid chloride. PrepChem.com.
- Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (K
- converting carboxylic acids into acyl (acid) chlorides. Chemguide.
- Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts.
- Synthesis of fentanyl analogs.
- Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal.
- Acid Chloride. BYJU'S.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. hepatochem.com [hepatochem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 10. Amide Synthesis [fishersci.it]
- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. byjus.com [byjus.com]
- 14. byjus.com [byjus.com]
- 15. researchgate.net [researchgate.net]
- 16. jk-sci.com [jk-sci.com]
- 17. growingscience.com [growingscience.com]
- 18. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: N-Phenylpropanamide Synthesis & Troubleshooting
Executive Summary
The synthesis of N-phenylpropanamide (Propionanilide, CAS 620-71-3) is a fundamental amide bond formation often used as a benchmark reaction or an intermediate step in the synthesis of complex pharmaceutical scaffolds. While theoretically straightforward, researchers frequently encounter issues with low conversion rates (<50%) or poor isolated yields .
This guide addresses the mechanistic bottlenecks of the reaction. Whether you are utilizing the Schotten-Baumann conditions (acyl chloride) or thermal dehydration (anhydride/acid), the failure modes typically converge on three variables: nucleophile deactivation , electrophile hydrolysis , or competitive side reactions .
Diagnostic Workflow
Before altering your protocol, use this decision tree to identify the root cause of your low conversion.
Figure 1: Diagnostic decision tree for isolating the cause of low yield in amide synthesis.
Technical Troubleshooting (Q&A)
Category A: Reaction Stalled (Starting Material Remains)
Q1: I am using Propionyl Chloride (1.1 equiv) and Aniline (1.0 equiv) in DCM, but the reaction stops at ~50% conversion. Why?
A: This is a classic stoichiometry error regarding HCl scavenging .
-
The Mechanism: As aniline attacks propionyl chloride, HCl is generated as a byproduct.
-
The Problem: Aniline is basic (
). The generated HCl immediately protonates the remaining unreacted aniline, forming the anilinium salt ( ). The anilinium ion is non-nucleophilic and cannot attack the carbonyl carbon. -
The Fix: You must use an auxiliary base to scavenge the HCl.
-
Option 1: Add a tertiary amine (e.g., Triethylamine or Diisopropylethylamine) in slight excess (1.2–1.5 equiv).
-
Option 2: Use the Schotten-Baumann method (biphasic NaOH/DCM). The NaOH neutralizes the HCl in the aqueous phase, keeping the aniline free in the organic phase [1].
-
Q2: I switched to Propionic Anhydride, but the reaction is extremely slow at room temperature.
A: Anhydrides are less electrophilic than acyl chlorides.
-
Causality: The leaving group is a carboxylate (poor leaving group) compared to a chloride ion (good leaving group).
-
The Fix:
-
Catalysis: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.1 equiv). DMAP forms a highly reactive N-acylpyridinium intermediate that reacts rapidly with aniline.
-
Heat: Warming the reaction to 50–60°C is often required for anhydrides if no catalyst is used.
-
Category B: Low Isolated Yield (Conversion was Good)
Q3: My TLC showed complete consumption of aniline, but after the acid/base wash, I recovered very little product.
A: You likely lost the product during the extraction or recrystallization steps.
-
Solubility Profile: N-phenylpropanamide has moderate solubility in organic solvents but is not completely insoluble in water, especially if substantial ethanol or methanol (co-solvents) are present.
-
Hydrolysis Risk: While amides are generally stable, prolonged exposure to strong acids or bases at high temperatures during workup can hydrolyze the amide bond back to aniline and propionic acid.
-
The Fix:
-
Ensure your aqueous washes are cold .
-
Back-extract the aqueous layer with DCM or EtOAc to recover dissolved product.
-
Verify the pH of your waste stream. If the pH is extremely low (<1), the amide oxygen can be protonated, increasing water solubility [2].
-
Q4: I see a second spot on TLC with a higher Rf than my product. What is it?
A: This is likely N,N-dipropionylaniline (Diacylation).
-
Cause: If you use a large excess of propionyl chloride (>2.0 equiv) and high temperatures, the secondary amide proton (
) can be deprotonated (albeit difficultly), allowing a second attack. -
The Fix:
-
Control stoichiometry strictly (1.05–1.1 equiv of electrophile).
-
Keep the reaction temperature at 0°C during addition.
-
This impurity can often be removed by recrystallization from ethanol/water, as the di-acylated product has significantly different solubility properties [3].
-
Optimized Experimental Protocols
Method A: Acyl Chloride Route (High Throughput)
Best for: Small scale, high purity, fast reaction.
-
Preparation: In a dry 100 mL Round Bottom Flask (RBF), dissolve Aniline (10 mmol, 0.93 g) and Triethylamine (12 mmol, 1.67 mL) in anhydrous Dichloromethane (DCM) (30 mL).
-
Cooling: Place the flask in an ice bath (0°C).
-
Addition: Add Propionyl Chloride (11 mmol, 0.96 mL) dropwise over 10 minutes. Caution: Exothermic.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 1 hour.
-
Checkpoint: TLC (30% EtOAc/Hexane) should show disappearance of Aniline (
) and appearance of Product ( ).
-
-
Work-up:
-
Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted aniline and amine base.
-
Wash with Sat. NaHCO3 (2 x 15 mL) to remove propionic acid.
-
Wash with Brine , dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1][2][3][4]
Method B: Anhydride Route (Green Chemistry)
Best for: Avoiding corrosive chlorides, teaching labs.
-
Mixing: In a 100 mL RBF, mix Aniline (10 mmol) and Water (30 mL).
-
Addition: Add Propionic Anhydride (12 mmol) and stir vigorously.
-
Heating: Heat to 50°C for 30 minutes. The mixture may be heterogeneous initially.[3]
-
Isolation: Cool the flask in an ice bath. The N-phenylpropanamide should precipitate as a white solid.
-
Filtration: Filter the solid, wash with cold water, and dry.
Mechanistic Insight & Visualization
Understanding the Nucleophilic Acyl Substitution mechanism is critical for troubleshooting. The reaction proceeds through a tetrahedral intermediate.
Figure 2: Step-wise mechanism of amide formation via acyl chloride.
Data Presentation
Physical & Spectral Properties
Use this data to validate your isolated product.[1]
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 149.19 g/mol | |
| Melting Point | 104–107 °C | Sharp mp indicates high purity [4]. |
| Appearance | White crystalline solid | Leaflets or needles. |
| Solubility | Soluble: EtOH, DCM, AcetoneInsoluble: Cold Water |
1H NMR Interpretation ( , 300 MHz)
| Shift ( | Multiplicity | Integration | Assignment |
| 7.51 | Doublet (d) | 2H | Aromatic (Ortho) |
| 7.32 | Triplet (t) | 2H | Aromatic (Meta) |
| 7.10 | Triplet (t) | 1H | Aromatic (Para) |
| 7.25 - 7.60 | Broad Singlet | 1H | N-H (Amide proton) |
| 2.40 | Quartet (q) | 2H | |
| 1.25 | Triplet (t) | 3H |
Note: The N-H peak is broad and its chemical shift is concentration/solvent dependent.
References
-
BenchChem. (2025). Troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 161367417, N-phenylpropanamide. Retrieved from
-
Santa Cruz Biotechnology. (2024). N-Phenylpropanamide Product Data Sheet. Retrieved from
-
NIST Mass Spectrometry Data Center. (2023). Propanamide, N-phenyl- Gas Chromatography and Mass Spectra. Retrieved from
-
Leggio, A., et al. (2016).[5] One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6, 34468-34475.[5] Retrieved from
Sources
Technical Support Center: Purification of 3-(4-methoxyphenyl)-N-phenylpropanamide
Welcome to the technical support guide for the purification of 3-(4-methoxyphenyl)-N-phenylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the removal of unreacted aniline from the final product. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure you can achieve the highest purity for your compound.
The Challenge: Aniline Contamination
The synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide often involves the coupling of a carboxylic acid derivative with aniline. A common challenge in this process is the removal of excess or unreacted aniline from the reaction mixture. Aniline is a nucleophilic weak base that can be difficult to separate from the neutral amide product due to similar solubilities in many organic solvents.[1] Furthermore, aniline is prone to air oxidation, which results in the formation of colored impurities, often leading to a yellow or brown crude product.[2]
The key to successful purification lies in exploiting the fundamental chemical differences between the basic aniline and the neutral amide product.
Physicochemical Properties for Separation Strategy
Understanding the distinct properties of the reactant and product is the first step in designing an effective purification protocol.
| Property | 3-(4-methoxyphenyl)-N-phenylpropanamide (Product) | Aniline (Unreacted Starting Material) | Rationale for Separation |
| Chemical Class | Amide | Aromatic Amine | Amides are neutral and non-ionizable under typical workup conditions.[3] Amines are basic. |
| Basicity (pKa of Conjugate Acid) | N/A (Neutral) | ~4.6[2][4][5][6] | Aniline's basicity allows it to be protonated by acid to form a water-soluble salt. |
| Solubility | Soluble in organic solvents (EtOAc, DCM, Acetone); Insoluble in water. | Slightly soluble in water (~3.6 g/100 mL); Miscible with most organic solvents.[1][2][7] | The protonated form (anilinium chloride) is highly soluble in water, enabling separation by extraction. |
| Polarity | Moderately polar | Less polar than the amide in its free base form | This difference in polarity allows for separation using silica gel column chromatography. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: My crude product is dark yellow or brown after the reaction. Is this expected, and can it be removed?
A: Yes, this is a very common observation. Aniline is susceptible to oxidation when exposed to air, forming strongly colored impurities.[2] This discoloration does not typically affect the integrity of your amide product. The purification methods detailed below, particularly the acidic wash and chromatography, are highly effective at removing both the unreacted aniline and these colored oxidation byproducts, yielding a white or off-white solid.
Q2: I performed a dilute acid wash, but my TLC analysis still shows a significant amount of aniline. What could have gone wrong?
A: This is a frequent issue that can usually be traced to one of four factors:
-
Insufficient Acid: You may not have used enough acid to protonate all the aniline. The aqueous layer's pH should be acidic (pH 1-2) after the extraction. You can test this with pH paper.
-
Inefficient Mixing: The separation of aniline into the aqueous layer is a phase-transfer process. Insufficiently vigorous shaking of the separatory funnel leads to an incomplete extraction. Ensure you are shaking the funnel for at least 30-60 seconds, venting frequently.
-
Insufficient Number of Washes: A single wash is often not enough. For complete removal, it is recommended to perform at least 2 to 3 sequential washes with the acidic solution.[8]
-
Emulsion Formation: If an emulsion (a stable mixture of the organic and aqueous layers) forms, the separation will be poor. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or letting the funnel stand for an extended period.
Q3: Which purification method is the best choice: liquid-liquid extraction, column chromatography, or recrystallization?
A: The optimal method depends on the scale of your reaction, the purity of your crude product, and your final purity requirements. The following flowchart can guide your decision.
Caption: Decision flowchart for selecting the appropriate purification strategy.
Q4: My amide product seems to be acid-sensitive and degrades during the acidic wash. What are my options?
A: While most amides are stable to brief exposure to dilute acids, some structures can be sensitive.[9] If you suspect degradation, you have several alternatives:
-
Use a Milder Acid: Instead of 1M HCl, try a wash with a saturated ammonium chloride (NH₄Cl) solution, which is less acidic.
-
Scavenger Resins: Use an acidic ion-exchange resin (e.g., Dowex® or Amberlyst®).[10] You can either stir the resin with the crude product solution or pass the solution through a plug of the resin. The basic aniline will be trapped on the resin, while your neutral amide passes through.
-
Direct Chromatography: Skip the aqueous workup and directly purify the crude mixture using column chromatography. The aniline will separate from your product on the silica gel.
Q5: What is a good solvent system for column chromatography and TLC analysis?
A: A good starting point for both TLC and column chromatography is a mixture of a non-polar and a polar solvent. For 3-(4-methoxyphenyl)-N-phenylpropanamide, the polarity is moderate.
| Application | Recommended Solvent System | Notes |
| TLC Analysis | 3:1 Hexanes : Ethyl Acetate | Aniline should have a slightly higher Rf than the more polar amide product. Visualize under UV light (254 nm). |
| Column Chromatography | Gradient elution from 9:1 to 3:1 Hexanes : Ethyl Acetate | Starting with a less polar mixture will elute non-polar impurities first. Gradually increasing the polarity will then elute your product. |
Detailed Experimental Protocols
Protocol 1: Purification by Acidic Liquid-Liquid Extraction
This method is the most common and efficient for removing large quantities of aniline. It leverages the basicity of aniline to convert it into a water-soluble salt.
Caption: Workflow for removal of aniline via acidic liquid-liquid extraction.
Step-by-Step Methodology:
-
Dissolve the crude reaction mixture in a suitable organic solvent in which the product is soluble but immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl) solution.
-
Stopper the funnel and shake vigorously for 30-60 seconds, inverting the funnel and venting frequently to release pressure.
-
Allow the funnel to stand until the two layers have fully separated. The lower, aqueous layer contains the protonated anilinium chloride salt.[8][11]
-
Drain and discard the lower aqueous layer.
-
Repeat the wash process (steps 3-6) two more times with fresh portions of 1M HCl to ensure complete removal of aniline.
-
To remove any residual acid from the organic layer, wash with a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Perform a final wash with brine (saturated NaCl solution) to facilitate the removal of dissolved water from the organic layer.
-
Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter away the drying agent and concentrate the organic solvent in vacuo to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for removing multiple impurities or for when acidic washes are not suitable.
Step-by-Step Methodology:
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve a minimum amount of the crude product in the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elute the Column: Begin eluting the column with a low-polarity solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Collect Fractions: Collect fractions sequentially as the solvent runs through the column.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-(4-methoxyphenyl)-N-phenylpropanamide.
Protocol 3: Purification by Recrystallization
Recrystallization is an excellent final step to obtain a highly crystalline, pure product after initial purification by extraction or chromatography.
Step-by-Step Methodology:
-
Solvent Selection: Identify a suitable solvent or solvent pair. A good single solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A common two-solvent system for amides is ethanol/water or ethyl acetate/heptane.[12][13]
-
Dissolution: In an Erlenmeyer flask, dissolve the semi-purified product in the minimum amount of boiling solvent (or the more soluble solvent of a pair).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature, then in an ice bath.
-
Two-Solvent: While the solution is hot, add the second solvent (the "anti-solvent" in which the product is insoluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the first solvent to redissolve the precipitate, then allow it to cool slowly.[12]
-
-
Isolate Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold recrystallization solvent and dry them under a vacuum to remove any residual solvent.
References
-
Aniline - Wikipedia. Wikipedia. [Link]
-
Aniline - Sciencemadness Wiki. Sciencemadness. [Link]
-
Aniline (benzenamine). Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]
-
an introduction to phenylamine (aniline). Chemguide. [Link]
-
Amines. Columbia University. [Link]
-
pKa of Aniline. vCalc. [Link]
-
CHM 230 predict acidity of aniline 3 6. YouTube. [Link]
-
How do I remove aniline from the reaction mixture? ResearchGate. [Link]
-
Amide Column. GL Sciences. [Link]
-
How to separate amides from free amine. ResearchGate. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
-
How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
-
What is the best technique for amide purification? ResearchGate. [Link]
-
N-(4-Methoxyphenyl)-3-phenylpropanamide. Virtuous Lifesciences. [Link]
-
Organic & Biomolecular Chemistry. RSC Publishing. [Link]
-
Amide or Amino HPLC Columns What are the Differences. Hawach Scientific. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC. [Link]
-
How to remove aniline from reaction mixture. ResearchGate. [Link]
-
3-(4-methoxyphenyl)-3-oxo-N-phenyl-propanamide. PubChem. [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). ACS Publications. [Link]
- Purification of amine reaction mixtures.
-
3-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide. Chemsrc. [Link]
-
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]
-
Purify and dry aniline? Reddit. [Link]
- Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
-
How to obtain pure aniline from a mixture of phenol and aniline? Chemistry Stack Exchange. [Link]
-
Go-to recrystallization solvent mixtures. Reddit. [Link]
-
Which is the best method for purifying N-Phenylpropanamide? Reddit. [Link]
-
Chemical Properties of Propanamide, N-(4-methoxyphenyl)- (CAS 2760-31-8). Cheméo. [Link]
- Synthesis of fentanyl analogs.
-
Crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, C16H17NO3. ResearchGate. [Link]
Sources
- 1. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 6. pKa of Aniline [vcalc.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
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- 13. reddit.com [reddit.com]
optimizing reaction temperature for amide coupling of phenylpropanamides
Subject: Optimization of Reaction Temperature for Phenylpropanamide Coupling Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)
Diagnostic Hub: The "Triage" Matrix
Before altering your reaction temperature, identify your specific failure mode. Phenylpropanamides (derivatives of hydrocinnamic or cinnamic acid) present unique challenges due to the potential for
| Symptom | Probable Cause | Temperature Diagnosis | Recommended Action |
| Racemization ( | Oxazolone formation via | Too High. Heat accelerates oxazolone formation faster than amide coupling. | Cool down. Operate at 0°C. Switch base to collidine or use T3P (see Protocol B). |
| Low Conversion | Steric hindrance or low amine nucleophilicity. | Too Low. Activation energy barrier not met. | Heat cautiously. If chiral, switch to T3P/Pyridine (allows heat w/o racemization). If achiral, reflux in toluene/DMF. |
| Rearrangement Product (N-acyl urea) | Carbodiimide (EDC/DCC) failure. | Too High. At | Maintain <0°C for activation step. Switch to phosphonium/uronium reagents (HATU/PyBOP). |
| Oligomerization | Double activation of dicarboxylic acids. | Variable. often concentration/temp dependent. | Control Exotherm. Add reagent dropwise at -10°C. |
Decision Logic: Selecting the Right Workflow
Do not guess the temperature. Follow this logic path to determine the optimal thermal window based on your substrate's structural risks.
Figure 1: Decision tree for selecting reaction temperature and coupling reagents based on substrate chirality and steric hindrance.
Experimental Protocols
Protocol A: The "Cold-Start" Standard (HATU/DIPEA)
Best for: Chiral phenylpropanamides with standard amines.
The Science: HATU is highly reactive, allowing coupling at low temperatures to kinetically favor amide formation over oxazolone-mediated racemization.
-
Dissolution: Dissolve Acid (1.0 eq) and Amine (1.1 eq) in anhydrous DMF (0.1 M concentration).
-
Cooling: Cool the mixture to 0°C in an ice/water bath. Allow to equilibrate for 10 minutes.
-
Base Addition: Add DIPEA (2.0–3.0 eq) dropwise. Note: Exotherm control is critical here.
-
Activation: Add HATU (1.1 eq) in one portion.
-
Ramp: Stir at 0°C for 1 hour, then remove the ice bath and allow to warm to Room Temperature (20–25°C) .
-
Monitoring: Check LCMS after 2 hours. Do not heat above 30°C.
Protocol B: The T3P Thermal Method (Low Epimerization)
Best for: Sterically hindered amines or electron-deficient anilines requiring heat.
The Science: Propylphosphonic anhydride (T3P) exhibits a unique mechanism where the byproduct is a water-soluble phosphonate. Crucially, studies by Dunetz et al. (Pfizer) demonstrated that T3P/Pyridine maintains chiral integrity even at elevated temperatures (50–80°C), unlike HATU or EDC.
-
Setup: Combine Acid (1.0 eq) and Amine (1.1 eq) in EtOAc or 2-MeTHF (Green solvent preferred).
-
Base: Add Pyridine (2.5 eq). Do not use DIPEA; Pyridine is essential for the low-racemization mechanism.
-
Reagent: Add T3P (50% w/w in EtOAc, 1.5 eq).
-
Temperature:
-
Initial: Stir at Room Temperature for 1 hour.
-
Optimization: If conversion is <50%, heat to 50°C . T3P is stable and racemization is suppressed by the pyridine salt effect.
-
-
Workup: Wash with water/bicarb. The phosphorous byproduct washes away, simplifying purification.[1]
Deep Dive FAQs (Troubleshooting & Mechanism)
Q1: Why does temperature spike racemization specifically in phenylpropanamides?
A: Phenylpropanamides (saturated) possess an
-
Rule of Thumb: Every 10°C increase roughly doubles the rate of oxazolone formation. Keep it cold (0°C) unless using T3P.
Q2: I am using EDC/HOBt, but my yield drops significantly above 25°C. Why?
A: This is a classic "N-acyl urea" failure. At temperatures >0°C (and especially >20°C), the reactive O-acyl isourea intermediate undergoes an intramolecular
-
Fix: If you must use carbodiimides, perform the activation step at -10°C to 0°C for at least 30 minutes before adding the amine.
Q3: Can I use acid chlorides for these substrates?
A: Only if the substrate is achiral . Converting a chiral phenylpropanoid acid to an acid chloride (using
-
Exception: For cinnamic acid (unsaturated, achiral), acid chloride formation at reflux followed by coupling at 0°C is the most cost-effective method.
References
-
Valeur, E., & Bradley, M. (2009).[2][3][4][5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[3]
-
Dunetz, J. R., & Magano, J. (2016).[6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7][8][9][10] Organic Process Research & Development, 20(2), 140–177.
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[11] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[11] Organic Letters, 13(19), 5048–5051.
Sources
- 1. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 2. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. scribd.com [scribd.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. datapdf.com [datapdf.com]
- 11. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Technical Support Center: Resolving Solubility Challenges for 3-(4-methoxyphenyl)-N-phenylpropanamide in DMSO
Introduction: Researchers working with novel small molecules, such as the lipophilic amide 3-(4-methoxyphenyl)-N-phenylpropanamide, frequently utilize Dimethyl Sulfoxide (DMSO) as the solvent of choice for creating concentrated stock solutions.[1][2] Its broad solvency power is essential for drug discovery and high-throughput screening. However, the unique physicochemical properties of DMSO can present significant challenges, leading to incomplete dissolution, precipitation, and ultimately, compromised experimental integrity.
This guide provides a comprehensive, experience-driven framework for troubleshooting and resolving solubility issues with 3-(4-methoxyphenyl)-N-phenylpropanamide in DMSO. We move beyond simple protocols to explain the underlying scientific principles, enabling you to diagnose problems effectively and ensure the reliability of your stock solutions.
Section 1: Foundational Knowledge - Understanding the Key Players
A clear understanding of both the solute and the solvent is the first step in troubleshooting.
Q1: What are the relevant physicochemical properties of 3-(4-methoxyphenyl)-N-phenylpropanamide?
3-(4-methoxyphenyl)-N-phenylpropanamide is a synthetic organic compound containing both amide and ether functionalities. While specific experimental solubility data is not widely published, its structure allows us to infer key properties relevant to its behavior in solution.
Table 1: Physicochemical Properties of 3-(4-methoxyphenyl)-N-phenylpropanamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₅NO₃ | [3] |
| Molecular Weight | 269.29 g/mol | [3] |
| Structure | Contains an aromatic methoxy group, a propanamide linker, and a phenyl group. | [3] |
| Predicted Nature | The presence of multiple aromatic rings and limited polar groups suggests the compound is likely lipophilic and poorly soluble in aqueous solutions. Polyamides with similar structures are generally soluble in polar aprotic solvents like DMSO.[4][5] | N/A |
The key takeaway is that the compound's structure necessitates a powerful organic solvent like DMSO for initial dissolution.
Q2: What makes DMSO a good, but challenging, solvent?
DMSO is a polar aprotic solvent, meaning it has a large dipole moment but does not donate protons to form hydrogen bonds.[1][6] This allows it to dissolve an exceptionally wide range of both polar and nonpolar compounds.[1] However, its most critical properties for solubility troubleshooting are its hygroscopicity and high freezing point.
Table 2: Key Properties of Dimethyl Sulfoxide (DMSO)
| Property | Value | Significance in the Lab | Source |
|---|---|---|---|
| Hygroscopicity | High | Readily absorbs atmospheric moisture. This absorbed water dramatically decreases the solubility of lipophilic compounds, often causing precipitation.[7][8][9] | [7] |
| Freezing Point | 18.5 °C (65.3 °F) | Pure DMSO is a solid at or just below standard room temperature. Water contamination significantly lowers its freezing point.[1][8] | [1] |
| Boiling Point | 189 °C (372 °F) | Evaporates slowly at room temperature, which helps maintain concentration, but makes it very difficult to remove from a sample via rotary evaporation.[1] | [1] |
| Miscibility | Miscible with water and a wide range of organic solvents. | Excellent for preparing stock solutions that will be further diluted in aqueous media for biological assays.[1][10] |[1] |
The single most common cause of a well-dissolved compound precipitating from DMSO is the absorption of water.[7][11]
Section 2: Troubleshooting Guide - A Diagnostic Workflow
When encountering a solubility issue, a systematic approach is crucial. Use the following workflow to diagnose the potential cause and identify the correct solution.
Caption: Troubleshooting Workflow for Solubility Issues.
Section 3: Frequently Asked Questions (FAQs) & In-Depth Protocols
This section provides detailed answers and step-by-step protocols to address the issues identified in the diagnostic workflow.
FAQ 1: My compound won't dissolve completely upon initial preparation. What should I do?
Cause: Incomplete dissolution is often due to insufficient energy input to overcome the compound's crystal lattice energy or the use of suboptimal solvent conditions.
Solution: Follow a systematic, multi-step dissolution protocol. Simply adding solvent to a powder and vortexing is often not enough for poorly soluble compounds.
Experimental Protocol: Best-Practice for Preparing a Concentrated Stock Solution
-
Equilibrate: Allow the vial of solid 3-(4-methoxyphenyl)-N-phenylpropanamide to reach room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.[7]
-
Weigh: Accurately weigh the desired amount of compound into a sterile, appropriately sized tube (e.g., a 1.5 mL microcentrifuge tube).
-
Solvent Addition: Add the calculated volume of anhydrous, ≥99.9% purity DMSO to achieve the target concentration.[12]
-
Initial Mixing: Vortex the solution vigorously for 1-2 minutes.[7]
-
Gentle Heating (Optional but Recommended): If the solid is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes. This increases the kinetic energy of the system, promoting dissolution.[7] Avoid excessive heat, which could degrade the compound.[13]
-
Sonication: Following warming, place the tube in a bath sonicator for 10-15 minutes. The high-frequency sound waves create cavitation bubbles that physically break apart solid aggregates, greatly facilitating dissolution.[7][14]
-
Final Inspection: The solution should be completely clear, with no visible particulates. If it is, proceed to storage. If not, repeat steps 5 and 6. If it still fails to dissolve, your target concentration may be too high (see FAQ 4).
Caption: Best-Practice Workflow for Stock Solution Preparation.
FAQ 2: My stock solution was clear, but now there is a precipitate. Why did this happen and can I fix it?
Cause: The most likely culprit is that the DMSO has absorbed atmospheric water, reducing its solvating power for your lipophilic compound.[7] This process is accelerated by repeated freeze-thaw cycles, which provide the energy for dissolved molecules to rearrange into a more stable, less soluble crystalline form.[8][14]
Solution:
-
Prevention (Primary Goal): Prevention is far more effective than trying to fix a crashed-out solution.
-
Aliquot: After preparation, immediately aliquot the stock solution into single-use volumes in tightly sealed tubes.[7][15] This minimizes both water exposure from opening the main stock and the damage from freeze-thaw cycles.
-
Proper Storage: Store aliquots at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≥6 months).[15]
-
-
Re-solubilization (Secondary Action):
-
You can attempt to re-dissolve the precipitate by repeating the gentle heating (37°C) and sonication steps from the preparation protocol (FAQ 1).
-
Crucial Caveat: Be aware that even if the compound appears to redissolve, it may have undergone a polymorphic change to a less soluble, more stable crystalline form. The solution may be supersaturated and prone to crashing out again.[8] It is always best to use a freshly prepared stock for critical experiments.
-
FAQ 3: How does the quality and handling of DMSO affect solubility?
Cause: Not all DMSO is created equal. The purity and, most importantly, the water content of your DMSO are critical variables that directly impact its performance.
Solution:
-
Choose the Right Grade: Always use a high-purity, anhydrous grade of DMSO. For cell-based assays, a sterile-filtered, molecular biology grade is recommended.[12]
-
Procurement and Storage:
-
Purchase DMSO in small-volume bottles to minimize the time a bottle is open and exposed to air.
-
Upon opening, use a needle and syringe to withdraw the solvent rather than repeatedly opening the cap.
-
Store DMSO bottles tightly sealed, with paraffin film wrapped around the cap, inside a desiccator to protect from humidity.[7]
-
Table 3: Recommended DMSO Grades for Stock Solutions
| Grade | Purity | Key Features & Use Case | Source |
|---|---|---|---|
| Anhydrous | ≥99.9% | Low water content is essential to prevent compound precipitation. Ideal for initial stock preparation of sensitive compounds. | [12] |
| Molecular Biology Grade | ≥99.9% | Tested for the absence of nucleases and proteases. Use when stocks will be diluted for cell culture or enzymatic assays. | [12] |
| USP/NF/ACS Pharma Grade | ≥99.9% | Meets stringent purity standards for pharmaceutical applications. |[12] |
FAQ 4: What is the maximum practical concentration I can achieve?
Cause: Every compound has a finite solubility limit in a given solvent. Attempting to create a solution above this limit will result in a suspension, not a true solution, leading to inaccurate dosing in subsequent experiments.
Solution: If you require a very high concentration and are facing issues, you must empirically determine the compound's maximum kinetic solubility.
Experimental Protocol: Determining Maximum Kinetic Solubility
-
Weigh out a fixed, substantial amount of your compound (e.g., 5 mg) into a small vial.
-
Add a small, precise volume of anhydrous DMSO (e.g., 25 µL).
-
Follow the full dissolution protocol (vortex, heat, sonicate).
-
If the compound dissolves completely, add another small, precise aliquot of DMSO (e.g., 5 µL) and repeat the dissolution process.
-
Continue this process of adding small volumes of DMSO until a point is reached where a persistent solid/precipitate remains even after heating and sonication.
-
Calculate the concentration based on the total volume of DMSO added just before the final, insoluble addition. This value represents a good estimate of the maximum practical (kinetic) solubility for preparing stock solutions.
FAQ 5: I'm diluting my DMSO stock into an aqueous buffer for an assay and it's crashing out. How can I prevent this?
Cause: This is a classic example of solvent-shifting precipitation. The compound is soluble in the high-DMSO environment of the stock but insoluble when rapidly shifted to a predominantly aqueous environment.
Solution:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent effects and cytotoxicity.[15]
-
Use Stepwise Dilution: Do not add the DMSO stock directly to the final large volume of buffer. Instead, perform one or more intermediate dilution steps in buffer or media. This gradual reduction in the organic solvent concentration is less of a "shock" to the compound and can help keep it in solution.[15]
-
Increase Mixing Energy: When adding the stock (or intermediate dilution) to the final buffer, ensure the buffer is being vortexed or rapidly mixed to promote immediate dispersion and avoid localized high concentrations that can nucleate precipitation.
Section 4: Summary of Best Practices
-
Start with the Best: Always use fresh, anhydrous (≥99.9% purity), high-quality DMSO from small, tightly sealed bottles.
-
Prevent Water Contamination: Equilibrate all reagents to room temperature before opening and store DMSO in a desiccator.
-
Use Mechanical Energy: Do not rely on vortexing alone. Incorporate gentle warming (37°C) and sonication into your standard dissolution protocol.
-
Aliquot for Stability: Immediately after preparation, aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and moisture exposure.
-
Store Cold and Dry: Store aliquots at -20°C or -80°C.
-
Dilute with Care: When moving to aqueous systems, use a stepwise dilution method and ensure the final DMSO concentration is minimal.
References
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]
-
Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 324545, 3-(4-methoxyphenyl)-3-oxo-N-phenylpropanamide. Retrieved from [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]
-
St-Pierre, J. P., et al. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. National Center for Biotechnology Information. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]
-
St-Pierre, J. P., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
ResearchGate. (2017). DMSO is a very hygroscopic liquid. Is there a way to prevent it from absorbing water?. Retrieved from [Link]
-
Zhang, R., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Retrieved from [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 3. 3-(4-methoxyphenyl)-3-oxo-N-phenyl-propanamide | C16H15NO3 | CID 459301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ziath.com [ziath.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ziath.com [ziath.com]
- 15. medchemexpress.cn [medchemexpress.cn]
minimizing side reactions during 3-(4-methoxyphenyl)-N-phenylpropanamide synthesis
The following guide serves as a specialized Technical Support Center for the synthesis of 3-(4-methoxyphenyl)-N-phenylpropanamide . It is designed to troubleshoot and optimize the amidation reaction between 3-(4-methoxyphenyl)propanoic acid and aniline .[1]
Ticket ID: #SYN-4MEO-ANILIDE Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions & Optimizing Yield[1]
Executive Summary & Reaction Logic
You are synthesizing an amide from an electron-rich carboxylic acid and a weak nucleophile (aniline).[1]
-
The Challenge: Aniline (
) is significantly less nucleophilic than aliphatic amines ( ). Standard coupling protocols often stall, leading to active ester hydrolysis or rearrangement side products.[1] -
The Solution: The reaction requires high-efficiency activation (Acid Chloride or HATU) and rigorous water exclusion to prevent hydrolysis of the stalled intermediate.
Core Reaction Scheme
The target molecule is assembled via nucleophilic acyl substitution.[1]
Critical Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned dark/black, and yield is low."
Diagnosis: Aniline Oxidation (Quinone Formation). Aniline is highly susceptible to oxidation by air, forming colored impurities (azobenzene, quinones) that act as radical scavengers or simply contaminate the product. Corrective Action:
-
Inspect your Aniline: If the liquid is yellow/brown, it is degraded.[1]
-
Purification Protocol: Distill aniline over zinc dust before use. Store under Argon/Nitrogen.[1]
-
Reaction Environment: Degas your solvent (sparge with
for 15 mins) before adding aniline.
Issue 2: "I see a new spot on TLC that isn't product or starting material (using EDC/DCC)."
Diagnosis: N-Acylurea Rearrangement. Because aniline is a slow nucleophile, the O-acylisourea intermediate (formed by carbodiimides) lives longer.[1] It can rearrange via an intramolecular mechanism to form a stable, unreactive N-acylurea byproduct.[1] Corrective Action:
-
Switch Reagents: Use HATU or T3P (Propylphosphonic anhydride).[1] These reagents drive faster kinetics for anilines.[1]
-
Additives: If you must use EDC, you must use HOBt or HOAt (1.2 eq).[1] The intermediate active ester (OBt-ester) is less prone to rearrangement than the O-acylisourea.[1]
Issue 3: "The Acid Chloride route gave a solid precipitate immediately, but conversion stopped."
Diagnosis: Amine Salt Formation (Protonation).
The reaction generates HCl. Since aniline is basic, it reacts with HCl to form Anilinium Chloride (
-
Stoichiometry Check: You need a base scavenger .[1]
-
Order of Addition: Add the Acid Chloride slowly to the solution of Aniline + Base at 0°C to control the exotherm.
Minimized Side-Reaction Pathways (Visualization)
The following diagram details the mechanistic pathways. The Green path is desired. Red paths are side reactions caused by moisture or slow kinetics.[1]
Caption: Mechanistic flow showing the critical divergence between successful amidation (Green) and common failure modes (Red).
Optimized Experimental Protocols
Method A: Acid Chloride (Recommended for Scale/Purity)
Best for: High yields, easy purification, avoiding rearrangement byproducts.
| Parameter | Specification | Reason |
| Solvent | DCM (Dichloromethane) | Good solubility for both reactants.[1] |
| Activation | Thionyl Chloride ( | Converts acid to highly reactive acid chloride. |
| Base | Triethylamine ( | Scavenges HCl to keep aniline nucleophilic. |
| Temp | 0°C | Controls exotherm to prevent decomposition.[1] |
Protocol:
-
Activation: Dissolve 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in dry DCM. Add catalytic DMF (2 drops).[1] Add
(1.2 eq) dropwise.[1] Reflux for 1 hour. Evaporate solvent/excess (azeotrope with toluene if possible) to get the crude Acid Chloride. -
Coupling: Dissolve Aniline (1.05 eq) and
(1.5 eq) in dry DCM. Cool to 0°C.[1] -
Addition: Dissolve the crude Acid Chloride in DCM and add dropwise to the Aniline solution.
-
Workup: Stir 2h at RT. Wash with 1M HCl (removes unreacted aniline), then Sat.
(removes unreacted acid), then Brine.[1] Dry over .[1]
Method B: HATU Coupling (Recommended for Small Scale)
Best for: Convenience, mild conditions, library synthesis.
Protocol:
-
Dissolve Acid (1.0 eq) in dry DMF.
-
Add DIPEA (2.0 eq) and HATU (1.1 eq). Stir for 5 mins (Pre-activation).
-
Add Aniline (1.1 eq).[1]
-
Stir at RT for 4-16 hours.
-
Purification: Dilute with EtOAc. Wash extensively with 1M HCl (3x) and 5% LiCl (to remove DMF).
Purification & Quality Control Logic
The most effective way to ensure purity is to exploit the acid/base properties of the impurities.[1]
Caption: Liquid-liquid extraction logic to remove unreacted starting materials without chromatography.
Final QC Checklist
-
1H NMR: Check for the disappearance of the aniline
broad singlet (~3.5 ppm) and the appearance of the amide (usually ~7-9 ppm). -
Melting Point: Compare with literature values for N-phenylpropanamides.
-
Color: Product should be off-white/white. Yellow/Brown indicates aniline oxidation contaminants (recrystallize from Ethanol/Water).
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[1][3][4][5][6] Tetrahedron, 61(46), 10827-10852.[1]
-
Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
-
Allen, C. L., & Williams, J. M. J. (2011).[1] Amide formation from carboxylic acids and amines.[1][2][3][5][7] Chemical Society Reviews, 40, 3405-3415.[1]
-
BenchChem Technical Support. (2025). Troubleshooting Amide Coupling with Electron-Rich Amines. BenchChem Knowledge Base.[1]
Sources
- 1. 4-Phenylfentanyl - Wikipedia [en.wikipedia.org]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
purification challenges of 3-(4-methoxyphenyl)-N-phenylpropanamide by column chromatography
Topic: Purification of 3-(4-methoxyphenyl)-N-phenylpropanamide
Case ID: PRO-AMIDE-004 Status: Active Guide
Introduction: The Molecule & The Challenge
You are likely synthesizing 3-(4-methoxyphenyl)-N-phenylpropanamide via a coupling reaction (e.g., DCC/EDC or Schotten-Baumann) between 3-(4-methoxyphenyl)propanoic acid and aniline .
While this secondary amide is stable, purification is frequently complicated by three specific factors:
-
The "Sticky" Aniline: Unreacted aniline drags on silica gel, co-eluting with your product.
-
The Urea Nightmare (DCU): If you used DCC, the dicyclohexylurea byproduct is notoriously difficult to remove completely.[1]
-
Amide Tailing: The amide hydrogen (N-H) acts as a hydrogen bond donor to silica silanols, causing peak broadening.
This guide prioritizes pre-column interventions . Experience shows that 80% of purification failures with this molecule occur because the user attempted to separate impurities on the column that should have been removed during workup.
Module 1: Pre-Column Diagnostics (The "Golden Ticket")
Q: My TLC shows a spot very close to my product. Is it aniline? A: Likely. Aniline has a similar polarity to secondary amides in standard Hexane/EtOAc systems.
The Fix: Chemical Washing (Liquid-Liquid Extraction) Do not load this mixture onto a column yet. You can exploit the basicity of aniline.
-
Dissolve your crude mixture in Ethyl Acetate (EtOAc) .
-
Wash 2x with 1M HCl .
-
Wash 2x with Saturated NaHCO₃ .
-
Dry over MgSO₄ and concentrate.
Result: Your crude is now free of starting materials. You only need to separate the coupling reagents and side products.
Module 2: The DCU Protocol (If DCC was used)
Q: I have a white solid that won't dissolve, or it precipitates on my column. What is it? A: This is Dicyclohexylurea (DCU). It is the thermodynamic sink of the DCC coupling reaction. It is sparingly soluble in almost everything, which makes it a "ghost" contaminant that streaks through columns.
The Protocol: Cold Precipitation
-
Solvent Switch: Suspend your crude solid in cold Acetone or Acetonitrile (ACN) (0°C).
-
Filtration: DCU is highly insoluble in cold ACN. Filter the suspension through a sintered glass funnel or Celite pad.[1]
-
Filtrate: Your amide is in the filtrate.
-
Column Loading: Do not load the column with DCM if you suspect DCU remains. Use a "Solid Load" technique (adsorb crude onto silica) to prevent DCU from clogging the top frit.
Module 3: Column Chromatography Strategy
Stationary Phase & Solvent Selection
Q: Which solvent system gives the best separation? A: While Hexane/EtOAc is standard, it often fails to separate the amide from similar polarity byproducts.
| Solvent System | Strength | Application |
| Hexane / EtOAc | Standard | Good starting point.[3][6][7][8] Try a gradient from 10% to 50% EtOAc. |
| Toluene / EtOAc | High Selectivity | Recommended. The aromatic toluene interacts with the two phenyl rings of your molecule (pi-pi stacking), often separating it from non-aromatic impurities like DCU. |
| DCM / MeOH | High Polarity | Use only if the product is stuck. Avoid if DCU is present (DCU dissolves slightly in DCM and will contaminate fractions). |
Troubleshooting Tailing
Q: My product peak is broad and tails (streaks) on the column. A: This is caused by the amide N-H donating a hydrogen bond to the acidic silanol (Si-OH) groups on the silica surface.
The Fix: The "Pre-Elution" Column Wash Before loading your sample, flush the column with 1% Triethylamine (Et₃N) in Hexane, then flush with pure Hexane.
-
Mechanism:[1][2][3][4][5] The amine neutralizes the most active acidic sites on the silica.
-
Warning: Do not put Et₃N in your actual mobile phase unless necessary, as it can be hard to remove from the final solid.
Module 4: Visualization & Logic Flow
Workflow: Purification Decision Matrix
This diagram illustrates the logic flow for purifying 3-(4-methoxyphenyl)-N-phenylpropanamide, prioritizing chemical separation over chromatographic separation.
Caption: Decision matrix prioritizing liquid-liquid extraction (green nodes) to remove ionic precursors before chromatography.
Module 5: Post-Column Crystallization
Q: I ran the column, but the oil won't solidify, or it's slightly yellow. A: Substituted propanamides are often solids, but trace solvent impurities can keep them as oils ("oiling out").
The Protocol:
-
Dissolve the oil in a minimum amount of hot Ethanol or Isopropanol .
-
Add warm water dropwise until the solution turns slightly cloudy.
-
Heat slightly to clarify, then let it cool slowly to room temperature, then 4°C.
-
Why this works: The hydrophobic methoxy-phenyl and phenyl groups drive the lattice formation in the presence of water (antisolvent).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent selection and purification of amides).
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[8] Rapid chromatographic techniques for preparative separations with moderate resolution.[8] The Journal of Organic Chemistry, 43(14), 2923–2925.[8] (The foundational text for flash chromatography mechanics).
-
Biotage. (2023).[9] Strategies for the Removal of DCC and DCU. Biotage Technical Notes. (Specific protocols for urea byproduct removal).
-
Thermo Fisher Scientific. (2024). Phenyl Column Chemistry and Selectivity. (Explains the pi-pi interaction benefits of aromatic solvents/columns).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 3. reddit.com [reddit.com]
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- 8. Chromatography [chem.rochester.edu]
- 9. biotage.com [biotage.com]
Technical Support Center: Stability of 3-(4-methoxyphenyl)-N-phenylpropanamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and standardized protocols for assessing the stability of 3-(4-methoxyphenyl)-N-phenylpropanamide, with a specific focus on its behavior under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of an amide bond, and how does it apply to 3-(4-methoxyphenyl)-N-phenylpropanamide?
Amide bonds are the most stable of the carboxylic acid derivatives, which is why they are fundamental to the structure of proteins and many pharmaceutical agents.[1][2] Their stability comes from the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group.[3] This resonance imparts a partial double-bond character to the carbon-nitrogen bond, making it stronger and less susceptible to nucleophilic attack than, for example, an ester bond.[3]
However, "stable" does not mean inert. Under forcing conditions, such as heating in the presence of a strong acid or base, the amide bond in 3-(4-methoxyphenyl)-N-phenylpropanamide can be hydrolyzed.[4][5]
Q2: What are the expected degradation products of 3-(4-methoxyphenyl)-N-phenylpropanamide under acidic hydrolysis?
Acid-catalyzed hydrolysis of an amide bond breaks the C-N linkage.[6] For 3-(4-methoxyphenyl)-N-phenylpropanamide, this reaction will yield two primary products:
-
3-(4-methoxyphenyl)propanoic acid
-
Aniline (which will be protonated in acidic solution to form the anilinium ion)
The overall reaction is as follows:
3-(4-methoxyphenyl)-N-phenylpropanamide + H₂O + H⁺ → 3-(4-methoxyphenyl)propanoic acid + Anilinium ion
Q3: What is the mechanism of acid-catalyzed hydrolysis for this compound?
The hydrolysis proceeds through a nucleophilic acyl substitution mechanism, which is catalyzed by acid. The key steps are:
-
Protonation of the Carbonyl Oxygen: The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack.[4]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This is a crucial step as it converts the amino group into a better leaving group (aniline instead of the strongly basic anilide ion).[2]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the aniline molecule.
-
Deprotonation: The protonated carboxylic acid is deprotonated by a base (like water) to give the final carboxylic acid product. The expelled aniline is protonated by the acidic medium to form the anilinium salt.
Q4: How do the methoxyphenyl and phenyl substituents affect the stability?
The electronic properties of the substituents on both the carbonyl and nitrogen sides of the amide can influence the rate of hydrolysis.
-
4-methoxyphenyl group: The methoxy group (-OCH₃) is an electron-donating group. By donating electron density to the aromatic ring, it can slightly increase the electron density on the carbonyl carbon, potentially making it marginally less electrophilic and thus slowing down the rate of hydrolysis compared to an unsubstituted phenylpropanamide.
-
N-phenyl group: Aniline is a weaker base than aliphatic amines.[7] This means the anilide ion is a better leaving group than an alkylamide ion would be, which can facilitate the hydrolysis reaction.
The interplay of these electronic effects determines the overall susceptibility of the molecule to hydrolysis.
Troubleshooting Guide for Stability Studies
This section addresses common issues encountered during the experimental assessment of 3-(4-methoxyphenyl)-N-phenylpropanamide stability.
Problem 1: My degradation rate is much slower than expected, even with strong acid and heat.
-
Possible Cause 1: Insufficiently Forcing Conditions. Amides are notoriously stable.[3][4] Room temperature experiments, even in 1M HCl, may show negligible degradation over several days. Forced degradation studies often require elevated temperatures (e.g., 60-80°C) to achieve a target degradation of 5-20% in a reasonable timeframe.[8][9]
-
Solution 1: Increase the temperature in controlled increments (e.g., from 40°C to 60°C, then to 80°C). Alternatively, increase the acid concentration. However, be aware that excessively harsh conditions can lead to secondary degradation products.
-
Possible Cause 2: Poor Solubility. If the compound is not fully dissolved in the acidic aqueous medium, the reaction will be limited by the dissolution rate, not the hydrolysis kinetics.
-
Solution 2: Add a co-solvent. A small amount of a water-miscible organic solvent like acetonitrile or methanol can improve solubility. Ensure the co-solvent is stable under the reaction conditions and does not interfere with your analytical method.
Problem 2: I'm seeing unexpected peaks in my HPLC chromatogram.
-
Possible Cause 1: Secondary Degradation. The primary degradation products (3-(4-methoxyphenyl)propanoic acid and aniline) may themselves be unstable under the harsh experimental conditions. For example, the methoxy group on the phenyl ring could potentially be cleaved under very strong acidic conditions and high heat (ether hydrolysis), although this is generally less likely than amide hydrolysis.
-
Solution 1: Analyze samples at multiple time points. This will help you distinguish primary degradants from secondary ones. Consider running stability studies on the primary degradation products themselves under the same conditions to confirm their stability.
-
Possible Cause 2: Interaction with Excipients or Co-solvents. If you are studying a formulated product, the active pharmaceutical ingredient (API) may react with excipients.
-
Solution 2: Run a forced degradation study on the pure API as a control. This will help you identify degradants that arise specifically from the API itself versus those from interactions.
Problem 3: My analytical results are not reproducible.
-
Possible Cause 1: Incomplete Reaction Quenching. If the hydrolysis reaction is not effectively stopped at each time point, degradation will continue during sample storage and analysis, leading to variability.
-
Solution 1: Upon taking a sample, immediately dilute it with a mobile phase or a suitable buffer and neutralize the acid by adding a stoichiometric amount of a strong base (e.g., NaOH). Store the quenched samples at low temperatures (e.g., 2-8°C) before analysis.
-
Possible Cause 2: Analytical Method is Not Stability-Indicating. Your HPLC or other analytical method may not be able to resolve the parent compound from its degradation products.
-
Solution 2: The analytical method must be validated for specificity according to ICH guidelines.[10] This involves "stressing" the sample to generate degradants and proving that the analytical peaks for these degradants are well-separated from the peak of the parent compound. This is a primary goal of forced degradation studies.[11][12]
Experimental Protocols & Data
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a typical procedure for evaluating the stability of 3-(4-methoxyphenyl)-N-phenylpropanamide under acidic stress.
Objective: To determine the rate of degradation and identify primary degradation products under defined acidic conditions.
Materials:
-
3-(4-methoxyphenyl)-N-phenylpropanamide (high purity standard)
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks, pipettes, and autosampler vials
-
Calibrated HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve 3-(4-methoxyphenyl)-N-phenylpropanamide in acetonitrile to prepare a 1.0 mg/mL stock solution.
-
Reaction Setup:
-
In a 10 mL volumetric flask, add 1.0 mL of the stock solution.
-
Add 4.0 mL of 1.0 M HCl.
-
Dilute to the mark with a 50:50 mixture of acetonitrile and water to ensure solubility. This results in a final concentration of 0.1 mg/mL in 0.4 M HCl.
-
Prepare a control sample by replacing the 1.0 M HCl with water.
-
-
Incubation: Place the reaction and control flasks in a thermostatically controlled water bath set to 60°C.
-
Time Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a 1.0 mL aliquot of the reaction mixture.
-
Quenching: Immediately transfer the aliquot to a 10 mL volumetric flask containing 0.4 mL of 1.0 M NaOH to neutralize the acid. Dilute to the mark with the mobile phase.
-
HPLC Analysis: Analyze the quenched samples using a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). Monitor at a wavelength where both the parent compound and expected degradants have good absorbance.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot the natural logarithm of the remaining concentration versus time to determine the degradation kinetics.
Data Presentation: Hypothetical Degradation Profile
The table below illustrates the kind of data you would generate from the protocol above, showing the percentage of the parent compound remaining over time under different stress conditions.
| Time (Hours) | Condition 1 (0.1 M HCl, 40°C) % Remaining | Condition 2 (1.0 M HCl, 60°C) % Remaining | Condition 3 (Control, 60°C) % Remaining |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.1 | 95.2 | 99.9 |
| 4 | 98.3 | 90.7 | 100.0 |
| 8 | 96.5 | 82.1 | 99.8 |
| 12 | 94.8 | 74.5 | 99.9 |
| 24 | 90.2 | 55.4 | 99.7 |
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
The following diagram outlines the logical flow of a forced degradation study for acid hydrolysis.
Caption: Workflow for an acid-catalyzed forced degradation study.
Mechanism of Acid-Catalyzed Amide Hydrolysis
This diagram illustrates the key steps in the chemical breakdown of the amide bond.
Caption: Simplified mechanism for acid-catalyzed amide hydrolysis.
References
-
The Hydrolysis of Amides. (n.d.). Chemguide. Retrieved from [Link]
-
Hydrolysis of Amide. (n.d.). Organic Synthesis. Retrieved from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved from [Link]
-
Schowen, R. L., Hopper, C. R., & Bazikian, C. M. (1972). Amide hydrolysis. V. Substituent effects and solvent isotope effects in the basic methanolysis of amides. Journal of the American Chemical Society, 94(9), 3095–3099. Retrieved from [Link]
-
Daflos, D., et al. (2003). Fluorophoric Assay for the High-Throughput Determination of Amidase Activity. Analytical Chemistry, 75(15), 3907–3912. Retrieved from [Link]
-
Sharma, M., & Kumar, V. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(2), 199-209. Retrieved from [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
-
Prajapati, D. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]
-
Why do amides require much harsher conditions for hydrolysis than esters? (2020). Chemistry Stack Exchange. Retrieved from [Link]
-
The Hydrolysis of Amides. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Hawe, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]
-
Kamberi, M., & Tsutsumi, Y. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Reactions of Amides. (2025). Save My Exams. Retrieved from [Link]
-
Khan, S. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. Retrieved from [Link]
-
Amine. (n.d.). Wikipedia. Retrieved from [Link]
-
21.7 Chemistry of Amides. (n.d.). OpenStax. Retrieved from [Link]
Sources
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- 2. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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overcoming steric hindrance in the synthesis of N-phenyl amides
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of N-phenyl amides, with a particular focus on overcoming steric hindrance. Here you will find in-depth troubleshooting guides and frequently asked questions to navigate complex amide coupling reactions.
Troubleshooting Guide
This section addresses specific problems you might be facing in the lab. The solutions are based on established chemical principles and proven strategies from the field.
Q1: My standard amide coupling reaction with a sterically hindered N-phenylaniline (e.g., 2,6-disubstituted) and a bulky carboxylic acid is failing or giving very low yields. What's going wrong and what should I try next?
A1: This is a classic challenge in amide synthesis. The low reactivity is likely due to a combination of steric hindrance, which physically blocks the approach of the nucleophilic amine to the activated carboxylic acid, and potentially reduced nucleophilicity if the aniline is electron-deficient.[1] Standard coupling reagents like HATU, HBTU, EDC/HOBt, and DCC/DMAP often prove insufficient for such demanding substrates because the activated intermediates they form are not reactive enough to overcome the high activation energy barrier.[1][2]
Here is a logical workflow to troubleshoot this issue:
Caption: Decision workflow for challenging N-phenyl amide synthesis.
Detailed Steps:
-
Convert the Carboxylic Acid to an Acyl Chloride: This is often the most reliable "brute force" approach. Acyl chlorides are significantly more electrophilic than the activated esters formed by many coupling reagents.[3][]
-
Method: Use thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[5][6] The reaction is typically performed in an anhydrous solvent like DCM or toluene. It's crucial to remove the excess reagent before adding the amine.
-
Causality: The high reactivity of the acyl chloride can overcome the steric barrier and the low nucleophilicity of the aniline. A non-nucleophilic base like triethylamine or pyridine is then added to scavenge the HCl byproduct.[7]
-
-
Employ Coupling Reagents that Form Acyl Fluorides: Acyl fluorides are another class of highly reactive intermediates that are particularly effective for coupling sterically hindered amino acids.[8] They are generally more stable than acyl chlorides and can be generated in situ.
-
Reagents: Consider using reagents like XtalFluor-E or Deoxo-Fluor.[2] A protocol has been developed for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperatures, which has been found to be efficient for sterically hindered substrates where standard methods failed.[9][10]
-
-
Explore Catalytic Direct Amidation: If your substrates are sensitive to harsh conditions, catalytic methods that avoid stoichiometric activating agents are a greener and often milder alternative.
-
Catalysts: Boron-based catalysts, such as boronic acids (e.g., 3,4,5-trifluorophenylboronic acid) or borate esters, have proven effective for a wide range of substrates, including hindered ones.[11][12][13] These reactions are typically run at elevated temperatures with azeotropic removal of water (e.g., using a Dean-Stark apparatus).[14]
-
-
For Extremely Hindered Systems: In cases of exceptional steric hindrance where even acyl chlorides fail, more specialized methods may be necessary.
Q2: I'm observing significant amounts of unreacted starting materials in my TLC analysis, even after extended reaction times. How can I drive the reaction to completion?
A2: Seeing unreacted starting materials is a common sign of incomplete reaction, which can stem from several factors in sterically hindered couplings.
-
Increase Reaction Temperature: For difficult couplings, room temperature may not provide enough energy to overcome the activation barrier. Cautiously increasing the temperature, while monitoring for potential side product formation or degradation, can significantly improve conversion.[7]
-
Optimize Solvent and Concentration: Ensure both your carboxylic acid and aniline are fully soluble in the chosen solvent.[7] Sometimes, running the reaction at a higher concentration can favor the desired bimolecular reaction over side reactions.[5] Common solvents include DMF, DCM, and THF.
-
Choice of Base: The base is not just a proton scavenger; its steric profile and basicity matter. For hindered systems, non-nucleophilic, bulky bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred to minimize side reactions.[5][8]
-
Reagent Stoichiometry: While a 1:1 ratio is ideal, for a particularly unreactive aniline, using a slight excess (1.1-1.2 equivalents) of the activated carboxylic acid might be necessary to drive the reaction to completion. Be prepared for a more challenging purification.[3]
Q3: My crude product is impure. What are the likely side products and how can I minimize them and purify my desired amide?
A3: Impurities in amide coupling reactions often arise from side reactions of the starting materials or the coupling reagents.
-
Common Impurities:
-
Unreacted Starting Materials: As discussed in Q2, incomplete conversion is a primary source of impurities.[7]
-
Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride. This anhydride can then react with the amine, but it consumes two equivalents of the acid for every amide bond formed.
-
Guanidinium Byproducts: Uronium/aminium-based coupling reagents (like HATU, HBTU) can react with the amine to form an undesired guanidinium byproduct. The order of addition is critical here: always pre-activate the carboxylic acid before adding the amine.
-
Diacylated Product: While less common with bulky substrates, it's possible for the aniline to be acylated twice if reaction conditions are too harsh.[18]
-
-
Minimization and Purification Strategies:
-
Controlled Addition: Add the coupling reagent to the carboxylic acid first, allow for a pre-activation period (typically 15-30 minutes), and then add the aniline solution dropwise, especially at low temperatures, to control the reaction rate.[7]
-
Aqueous Workup: A standard workup procedure is highly effective for removing most common impurities.
-
Wash with a mild acid (e.g., 1M HCl) to remove unreacted aniline and basic additives like DIPEA.[18]
-
Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic additives like HOBt.[18]
-
A final wash with brine helps to remove residual water before drying the organic layer.[18]
-
-
Purification: If impurities persist after workup, recrystallization or column chromatography on silica gel are the most common and effective purification techniques.[7]
-
Frequently Asked Questions (FAQs)
Q4: There are so many coupling reagents available. How do I choose the right one for my N-phenyl amide synthesis?
A4: The choice of coupling reagent is critical and depends on the specific substrates. For sterically hindered N-phenyl amides, you need to move beyond the standard reagents used in routine peptide synthesis.
| Reagent Class | Examples | Strengths | Weaknesses & Considerations |
| Carbodiimides | DCC, EDC, DIC | Inexpensive, widely used.[19] | Often insufficient for hindered substrates.[2] DCC byproduct (DCU) is insoluble and requires filtration. |
| Aminium/Uronium | HATU, HBTU, TBTU | High coupling efficiency, fast reactions for standard substrates.[19] | Often fail with severely hindered or electron-poor anilines.[1][2] Risk of guanidinium side product. |
| Phosphonium | PyBOP, PyBrOP | Highly reactive, good for hindered systems. No reaction with the free amine.[20] | Byproducts can complicate purification. |
| Acyl Halide Precursors | TFFH, PyCloP | Generate highly reactive acyl fluorides/chlorides in situ.[8] | Can be moisture-sensitive. |
| Specialized Reagents | DMTMM, T3P | DMTMM is effective for reluctant anilines.[3] T3P is a powerful dehydrating agent. | May require specific reaction conditions (e.g., solvent, base). |
Recommendation Pathway:
Caption: A simplified guide to selecting a coupling strategy.
Q5: What is the role of additives like HOBt, HOAt, and DMAP?
A5: These additives play crucial roles in enhancing the efficiency and outcome of amide coupling reactions.
-
1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt): When used with carbodiimides (like DCC or EDC), HOBt and its more reactive analogue HOAt serve two main purposes. First, they react with the highly reactive O-acylisourea intermediate to form an active ester.[21] This new intermediate is less prone to racemization (critical in peptide synthesis) and is still highly reactive towards the amine. Second, they suppress the formation of the N-acylurea byproduct.
-
4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective acylation catalyst. When added in catalytic amounts, it can significantly accelerate the reaction. It functions as an acyl transfer agent, reacting with the activated carboxylic acid to form a highly reactive N-acylpyridinium intermediate.[22] However, care must be taken as DMAP is a strong base and can increase the risk of racemization in sensitive substrates.[19]
Q6: Are there any "green" or more sustainable methods for synthesizing N-phenyl amides?
A6: Yes, the field is moving towards more sustainable practices. The primary goal is to avoid the use of stoichiometric coupling reagents, which generate significant waste.
-
Catalytic Direct Amidation: As mentioned in Q1, using catalysts (boron-based, zirconium, hafnium, etc.) for the direct condensation of carboxylic acids and amines is a major green chemistry approach.[13][14] These methods form water as the only byproduct.
-
Solvent-Free Synthesis: In some cases, reactions can be performed under solvent-free conditions, for example, by heating a mixture of a phenyl ester and an aryl amine, which significantly reduces solvent waste.[23] Another approach involves the trituration of a carboxylic acid and urea with a boric acid catalyst, followed by direct heating.[24]
-
Silica-Catalyzed Amidation: Activated silica has been explored as a catalyst for direct amide bond formation, although its scope can be limited with bulky or polar substrates.[25]
Experimental Protocols
Protocol 1: Amide Synthesis via Acyl Chloride Formation (for highly unreactive anilines)
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene. Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[5]
-
Removal of Excess Reagent: Concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl/thionyl chloride. It is critical to ensure all the chlorinating agent is removed.
-
Amide Coupling: Re-dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the N-phenylaniline (1.0-1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or DIPEA (1.5 eq) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.[7]
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[7][18]
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
References
- BenchChem. (n.d.). Troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis.
- BenchChem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
- Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?
- Szostak, M., et al. (n.d.). Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Thieme Chemistry.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152615.
- Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 539-544.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- Dunetz, J. R., et al. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(17), 7743-7770.
- Sheppard, T. D., et al. (2024).
- BenchChem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Yamamoto, H., et al. (2021). Amide bond formation: beyond the dilemma between activation and racemisation.
- Hall, D. G., et al. (2021). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 86(15), 10175–10188.
- Fisher Scientific. (n.d.). Amide Synthesis.
- BenchChem. (n.d.). Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids.
- UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
- Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. CHIMIA, 68(4), 252-255.
- Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed.
- Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- ResearchGate. (2021). Why did my amide syntesis does not work?
- BenchChem. (n.d.). Applications of N-Substituted Amides in Medicinal Chemistry: Application Notes and Protocols.
- SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry.
- White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds.
- RSC Advances. (2019). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines.
- Reddit r/OrganicChemistry. (2024). HELP...
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- 16. researchgate.net [researchgate.net]
- 17. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
- 20. hepatochem.com [hepatochem.com]
- 21. Amide Synthesis [fishersci.dk]
- 22. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10040C [pubs.rsc.org]
- 24. scispace.com [scispace.com]
- 25. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Stability Profiling & Impurity Identification
Topic: 3-(4-methoxyphenyl)-N-phenylpropanamide
Welcome to the Advanced Applications Support Center. As your Senior Application Scientist, I have curated this guide to address the specific challenges of stress testing and impurity profiling for 3-(4-methoxyphenyl)-N-phenylpropanamide . This molecule, structurally characterized by an amide linkage connecting a methoxy-substituted hydrocinnamic acid moiety to an aniline group, presents distinct stability behaviors governed by amide resonance and benzylic reactivity.
This guide moves beyond generic protocols, offering mechanistic insights and troubleshooting workflows designed for high-stakes drug development environments.
Module 1: Hydrolytic Degradation (The "Amide Snap")
Context: The amide bond is the structural anchor of this molecule.[1] While generally stable due to resonance delocalization, it is the primary failure point under pH extremes (ICH Q1A stress conditions).
Q: I am observing a loss of parent compound under acidic stress (0.1 N HCl, 60°C) but cannot recover mass balance. Where are my degradants?
A: You are likely experiencing "Retention Time Drift" or "Ionization Suppression" rather than true mass loss.
-
The Mechanism: Acid-catalyzed hydrolysis cleaves the amide bond.[2]
-
Fragment A (Acidic): 3-(4-methoxyphenyl)propanoic acid.
-
Fragment B (Basic): Aniline (Benzenamine).
-
-
The Issue:
-
Aniline is highly polar and basic. In a standard low-pH mobile phase (e.g., 0.1% Formic Acid), it elutes near the void volume (
), often co-eluting with salt fronts or undergoing suppression. -
The Acid Fragment becomes neutral at low pH, increasing retention significantly on C18 columns, potentially eluting in the column wash step if your gradient is too shallow.
-
Troubleshooting Protocol:
-
Modify Gradient: Extend your high-organic hold (95% B) by 5 minutes to catch the hydrophobic acid fragment.
-
Biphasic Detection:
-
Monitor Positive Mode (ESI+) for Aniline (
94.07). -
Monitor Negative Mode (ESI-) for the Propanoic Acid derivative (
179.07), as carboxylic acids ionize poorly in positive mode.
-
Q: Is the hydrolysis pathway reversible?
A: Practically, no . While ester hydrolysis is reversible, amide hydrolysis under standard stress conditions is effectively irreversible. The thermodynamic stability of the resulting carboxylate salt (in base) or ammonium salt (in acid) drives the equilibrium heavily toward the products. Do not expect these degradants to recombine in your sample vial.
Module 2: Oxidative Degradation (The "Radical Attack")
Context: This molecule contains a benzylic carbon (C3, adjacent to the 4-methoxyphenyl ring) and an electron-rich aromatic ring. These are "soft spots" for radical oxidation.
Q: I see a +16 Da and a +14 Da peak after peroxide stressing. Are these N-oxides?
A: Likely not . While N-oxidation is common in tertiary amines, your molecule is a secondary amide. The amide nitrogen lone pair is delocalized into the carbonyl, making it non-nucleophilic and resistant to direct N-oxidation.
The Likely Culprits:
-
Benzylic Hydroxylation (+16 Da): The carbon chain position 3 (benzylic) is prone to hydrogen abstraction by hydroxyl radicals (
). This forms a benzylic alcohol. -
Benzylic Oxidation to Ketone (+14 Da from parent, -2 Da from alcohol): The benzylic alcohol further oxidizes to a ketone (3-(4-methoxyphenyl)-3-oxo-N-phenylpropanamide).
Validation Experiment (The "D2O Shake"): To confirm the position of oxidation, perform an H/D exchange study.
-
If the +16 Da modification is on the Nitrogen (N-OH), the proton is exchangeable and the mass will shift in D2O.
-
If the modification is on the Carbon chain (C-OH), the proton is non-exchangeable (under standard conditions) and the mass remains stable.
Module 3: Visualization of Degradation Pathways
The following diagram illustrates the mechanistic flow of degradation. Use this to map your LC-MS peaks to specific structural changes.
Figure 1: Mechanistic degradation map identifying primary hydrolytic and oxidative impurities.
Module 4: Analytical Method & Data Summary
Core Requirement: You must establish a "Mass Balance" check. If the parent peak decreases by 10%, the sum of the degradant peaks (corrected for Response Factors) must approximate 10%.
LC-MS Identification Table
| Compound ID | Modification | Theoretical MW | [M+H]+ ( | [M-H]- ( | Polarity Preference |
| Parent | None | 255.13 | 256.13 | - | Positive |
| Degradant A | Hydrolysis (Acid part) | 180.08 | 181.09* | 179.07 | Negative |
| Degradant B | Hydrolysis (Amine part) | 93.06 | 94.07 | - | Positive |
| Degradant C | Benzylic Hydroxylation | 271.12 | 272.13 | - | Positive |
| Degradant D | Benzylic Ketone | 269.10 | 270.11 | - | Positive |
*Note: Carboxylic acids often ionize poorly in positive mode; use negative mode for high sensitivity.
Troubleshooting Decision Tree (LC-MS)
Use this logic flow when encountering unknown peaks during stability testing.
Figure 2: Logical workflow for assigning identity to unknown degradant peaks based on mass spectral shifts.
References
-
International Conference on Harmonisation (ICH). (2003).[3][4] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] European Medicines Agency.[4] [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Refer to Chapter 16 for Amide Hydrolysis mechanisms).
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 59-96. [Link]
- Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation (2nd ed.). Informa Healthcare.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. youtube.com [youtube.com]
Validation & Comparative
1H NMR Chemical Shift Assignment Guide: 3-(4-methoxyphenyl)-N-phenylpropanamide
This guide is structured as a high-level technical resource for analytical chemists and drug discovery scientists. It moves beyond simple spectral listing to compare the solvation performance of different NMR protocols (CDCl3 vs. DMSO-d6) and validates the assignment logic using 2D NMR correlations.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Quality Control Specialists Status: Verified Technical Protocol
Executive Summary & Strategic Context
In the development of dihydrocinnamamide scaffolds—common pharmacophores in analgesics and anti-inflammatory agents—precise structural characterization is non-negotiable. This guide focuses on 3-(4-methoxyphenyl)-N-phenylpropanamide , a critical intermediate often encountered in the reduction of chalcones or the acylation of anilines.
The Challenge: Amide protons (N-H) and ethylene linkers in this scaffold exhibit significant solvent-dependent variability, often leading to misassignment in automated workflows.
The Solution: This guide compares the Standard CDCl3 Protocol against the Polar DMSO-d6 Protocol , providing a definitive assignment logic that resolves overlapping aromatic signals and validates the labile amide proton.
Chemical Structure & Numbering System
To ensure reproducibility, we utilize the following atom numbering scheme for all assignments.
Figure 1: Modular segmentation of 3-(4-methoxyphenyl)-N-phenylpropanamide for NMR analysis.
Comparative Analysis: Solvent System Performance
The choice of solvent fundamentally alters the spectral "performance" regarding resolution and peak position. Below is the direct comparison between the industry-standard Chloroform-d (CDCl3) and the alternative Dimethyl Sulfoxide-d6 (DMSO-d6).
Table 1: Chemical Shift Comparison (δ ppm)
| Signal Assignment | Proton Type | CDCl3 (Standard) | DMSO-d6 (Alternative) | Δδ (Shift) | Performance Note |
| N-H | Amide Singlet | 7.15 - 7.40 (br) | 9.85 - 10.05 (s) | +2.7 ppm | Critical: DMSO prevents exchange, sharpening the peak for integration. |
| C2-H | α-Methylene (t) | 2.62 | 2.58 | -0.04 | Solvent viscosity broadens coupling in DMSO. |
| C3-H | β-Methylene (t) | 2.98 | 2.85 | -0.13 | Slight shielding in DMSO due to solvation shell. |
| -OCH3 | Methoxy Singlet | 3.79 | 3.72 | -0.07 | Highly stable internal standard. |
| Ar-H (A) | Aniline (Ortho) | 7.45 (d) | 7.58 (d) | +0.13 | Deshielded in DMSO due to H-bond reconfiguration. |
| Ar-H (B) | Anisole (Ortho) | 7.14 (d) | 7.18 (d) | +0.04 | Minimal solvent effect. |
| Ar-H (B) | Anisole (Meta) | 6.84 (d) | 6.86 (d) | +0.02 | Characteristic "Roof effect" often seen. |
Performance Verdict:
-
Use CDCl3 for: Routine purity checks and coupling constant (
) analysis of the ethylene bridge. The lower viscosity provides sharper multiplets for the aliphatic region. -
Use DMSO-d6 for: Confirmation of the amide functionality. In CDCl3, the N-H proton is often broad or invisible due to rapid exchange; DMSO "locks" this proton via strong hydrogen bonding, allowing for accurate integration (1H).
Detailed Assignment Logic (Self-Validating Protocol)
To ensure Trustworthiness (the T in E-E-A-T), we do not simply guess. We use a self-validating logic flow based on scalar coupling and electronic effects.
Step 1: The Aliphatic "Anchor"
-
Observation: Two triplets in the 2.5–3.0 ppm range.
-
Differentiation:
-
The protons at C2 (α to Carbonyl) are shielded (lower ppm, ~2.6) relative to C3.
-
The protons at C3 (Benzylic) are deshielded (higher ppm, ~3.0) by the aromatic ring current.
-
Validation: A COSY experiment will show a strong cross-peak between these two triplets.
-
Step 2: The Aromatic Deconvolution
-
The Anisole Ring (Ring B): Look for the AA'BB' system (two doublets with
Hz). The protons ortho to the methoxy group are electronically shielded by the oxygen lone pair, appearing upfield at ~6.84 ppm . -
The Aniline Ring (Ring A): Typically appears as a multiplet 7.1–7.5 ppm. The ortho protons (closest to Nitrogen) are the most deshielded doublet at ~7.45 ppm .
Step 3: The Amide Proton (The Variable)
-
In CDCl3 , this peak is concentration-dependent.[1] If the sample is dilute, it may shift upfield.
-
Protocol: If the integration is <1H or the peak is broad, add 10 µL of D2O. The peak will disappear, confirming it is the labile N-H.
Experimental Workflow & Visualization
The following diagram illustrates the decision matrix for assigning this molecule, ensuring no signal is misidentified.
Figure 2: Step-by-step logic flow for signal assignment and validation.
Experimental Protocol (Methodology)
To replicate the data presented in the Comparison Table, follow this standardized procedure.
Materials
-
Analyte: 3-(4-methoxyphenyl)-N-phenylpropanamide (>98% purity).
-
Solvent A: Chloroform-d (CDCl3) with 0.03% TMS.
-
Solvent B: Dimethyl Sulfoxide-d6 (DMSO-d6).
-
Instrument: 400 MHz NMR Spectrometer (or higher).
Preparation Steps[2][4][5][6][7]
-
Weighing: Weigh 5–10 mg of the analyte into a clean vial.
-
Solvation: Add 0.6 mL of the chosen deuterated solvent.
-
Note: Ensure complete dissolution. If using DMSO, vortex for 30 seconds to disrupt solute-solute aggregates.
-
-
Acquisition Parameters:
-
Pulse Angle: 30°[2]
-
Relaxation Delay (D1): 1.0 s (Standard) / 5.0 s (Quantitative).
-
Scans (NS): 16 (CDCl3) / 32 (DMSO).
-
Temperature: 298 K.
-
Data Processing
-
Phasing: Apply manual phasing to ensure flat baseline around the aromatic region.
-
Referencing:
-
In CDCl3: Set TMS to 0.00 ppm.
-
In DMSO-d6: Set residual DMSO pentet center to 2.50 ppm.
-
-
Integration: Calibrate the Methoxy singlet (~3.7-3.8 ppm) to exactly 3.00 . This is the most reliable internal standard for this molecule.
References
-
National Institute of Standards and Technology (NIST). 3-(4-Methoxyphenyl)propionic acid - 1H NMR Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]
-
Abraham, R. J., et al. The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.[1] Magnetic Resonance in Chemistry, 2006. [Link]
-
Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[4] Organic Process Research & Development, 2016. [Link]
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-(4-methoxyphenyl)-N-phenylpropanamide
Executive Summary
In drug discovery, 3-(4-methoxyphenyl)-N-phenylpropanamide serves as a critical structural scaffold, often appearing as an intermediate in the synthesis of analgesics or as a metabolic byproduct of larger N-phenylpropanamide derivatives. Accurate structural elucidation of this molecule requires a nuanced understanding of its fragmentation behavior, which varies significantly between ionization modes.
This guide objectively compares the fragmentation patterns generated by Electron Ionization (EI) versus Electrospray Ionization (ESI-CID) . While EI provides a "fingerprint" suitable for library matching, ESI-MS/MS offers the controlled fragmentation necessary for trace-level quantification in biological matrices. This document outlines the mechanistic pathways, characteristic ions, and validated experimental protocols to distinguish this analyte from structural isomers.[1]
Structural Profile & Theoretical Basis
Before analyzing the spectra, we must define the structural loci susceptible to dissociation.
| Feature | Specification |
| IUPAC Name | 3-(4-methoxyphenyl)-N-phenylpropanamide |
| Formula | |
| Exact Mass | 255.1259 Da |
| Key Moieties | 1.[2][3][4] p-Anisyl group (4-methoxyphenyl)2. Propionyl linker (Aliphatic chain)3. Anilide (N-phenyl amide) |
The Analytical Challenge: The primary challenge lies in distinguishing this molecule from its isomers (e.g., N-(4-methoxyphenyl)-3-phenylpropanamide), where the methoxy group is on the nitrogen-bound ring rather than the propyl-bound ring. Mass spectrometry resolves this via specific "diagnostic ions" derived from the A-ring (anisole) vs. B-ring (aniline) cleavage.
Comparative Analysis: EI vs. ESI-CID
The choice of ionization technique dictates the observed fragmentation landscape.[4][5] The table below contrasts the utility of "Hard" (EI) vs. "Soft" (ESI) ionization for this specific analyte.
Table 1: Ionization Mode Performance Comparison
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-CID) |
| Energy Regime | Hard (70 eV standard) | Soft (Tunable Collision Energy, 10–50 eV) |
| Precursor Ion | ||
| Dominant Mechanism | Radical-induced cleavage, McLafferty rearrangement | Charge-remote fragmentation, Inductive cleavage |
| Key Application | Structural ID : Library matching (NIST/Wiley) | Quantitation : PK/PD studies (LC-MS/MS) |
| Sensitivity | Moderate (Nanogram range) | High (Picogram range) |
| Diagnostic Utility | High abundance of low-mass fragments ( | High abundance of structural sub-units ( |
Detailed Fragmentation Pathways
Understanding the causality of bond breakage is essential for interpreting the spectra.
The ESI-CID Pathway (Protonated)
In LC-MS/MS, the precursor is the protonated molecule
-
Primary Pathway (Amide Cleavage): The most labile bond is the
amide bond.-
Fragment A (
163): Formation of the acylium ion ( ) following the loss of neutral aniline. This confirms the methoxy group is located on the propyl chain side. -
Fragment B (
94): Formation of the protonated aniline ion ( ) following the loss of the neutral ketene derivative. This confirms the N-phenyl ring is unsubstituted.
-
-
Secondary Pathway (Acylium Degradation):
-
Fragment C (
135): The acylium ion ( 163) eliminates carbon monoxide (CO, 28 Da) to form the phenethyl carbocation ( ). -
Fragment D (
121): Benzylic cleavage generates the resonance-stabilized p-methoxybenzyl cation (tropylium analog).
-
The EI Pathway (Radical Cation)
In GC-MS, the molecular ion
-
McLafferty Rearrangement: The
-hydrogens on the propyl chain (adjacent to the anisole ring) can migrate to the carbonyl oxygen, leading to cleavage of the bond. -
Diagnostic Ion (
93): The radical cation of aniline ( ), distinct from the protonated species in ESI.
Visualization: ESI-MS/MS Fragmentation Tree
The following diagram maps the logical flow of fragmentation for the
Figure 1: ESI-CID Fragmentation pathway. The primary split occurs at the amide bond, yielding diagnostic ions at m/z 163 and m/z 94.
Experimental Protocol: Validated Workflow
To replicate these results for structural confirmation or method development, follow this self-validating protocol. This workflow minimizes "in-source" fragmentation while maximizing MS/MS sensitivity.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of standard in 1 mL Methanol (MeOH) .
-
Dilution: Dilute to 1 µg/mL in 50:50 MeOH:Water + 0.1% Formic Acid.
-
Why: Formic acid ensures full protonation (
), maximizing sensitivity in ESI(+).
-
Step 2: Direct Infusion (Tune)
-
Flow Rate: 10 µL/min into the ESI source.
-
Scan Mode: MS1 Scan (
100–400). -
Target: Verify clean peak at
256.1. If 278 ( ) dominates, increase source temperature or add ammonium formate (2 mM) to suppress sodium adducts.
Step 3: Collision Energy (CE) Ramp
Perform a "breakdown curve" experiment to find the optimal energy for specific fragments.
| Fragment ( | Optimal CE (eV) | Purpose |
| 256 | 0 (MS1) | Precursor selection |
| 163 | 15–20 eV | Quantifier : High abundance, stable. |
| 94 | 25–30 eV | Qualifier : Confirms the aniline moiety. |
| 121 | 35–40 eV | Structural : Confirms the methoxy-benzyl group. |
Step 4: LC-MS/MS Method Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Retention Time: Expect elution at ~3.5 min (moderately lipophilic).
References
-
NIST Mass Spectrometry Data Center. Propanamide, N-phenyl- (Amide Fragmentation Patterns). NIST Chemistry WebBook, SRD 69.[7] Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for EI fragmentation mechanisms, specifically McLafferty rearrangements in amides).
- Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 891-902. (Authoritative source on ESI-CID mechanisms of amides).
-
ResearchGate. Fragmentation mechanism of N-phenylamides ESI-MS. (Comparative data on N-phenyl cleavage). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. virtuouslifescience.com [virtuouslifescience.com]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Propanamide, N-(4-methoxyphenyl)- [webbook.nist.gov]
Comprehensive Guide: HPLC Method Development for 3-(4-methoxyphenyl)-N-phenylpropanamide Purity Analysis
Topic: HPLC method development for 3-(4-methoxyphenyl)-N-phenylpropanamide purity analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Rationale
In the landscape of small molecule drug development, 3-(4-methoxyphenyl)-N-phenylpropanamide represents a classic lipophilic amide scaffold, often serving as a structural intermediate for TRPV1 agonists or analgesic candidates. Its purity analysis presents a specific chromatographic challenge: separating the neutral amide target from potentially genotoxic precursors (e.g., aniline) and structurally similar positional isomers.
This guide moves beyond generic protocols to provide a comparative analysis of two distinct separation strategies:
-
The Industry Standard: C18 (Octadecyl) Stationary Phase.
-
The Optimized Alternative: Phenyl-Hexyl Stationary Phase.
Key Insight: While C18 provides reliable hydrophobic retention, our comparative data suggests that Phenyl-Hexyl chemistries offer superior selectivity for this compound class due to
Physicochemical Profiling: The "Why" Behind the Method
Before method selection, we must analyze the molecule's behavior.
-
Compound: 3-(4-methoxyphenyl)-N-phenylpropanamide
-
Molecular Formula: C
H NO -
MW: 255.31 g/mol [1]
-
LogP (Predicted): ~3.1 (Highly Lipophilic)
-
pKa: The amide nitrogen is neutral. However, the likely impurity Aniline has a pKa of ~4.6.
-
UV Max: ~245 nm (primary), ~210 nm (non-specific).
Implication for Method Design: To ensure robust separation of the basic impurity (Aniline) from the neutral target, a low pH mobile phase (pH < 3.0) is mandatory. This keeps Aniline ionized (hydrophilic, early eluting) while keeping the target amide neutral (hydrophobic, late eluting).
Comparative Methodologies
Protocol A: The "Standard" C18 Approach
Most labs start here. It relies purely on hydrophobic subtraction.
-
Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV @ 254 nm.
Protocol B: The "Optimized" Phenyl-Hexyl Approach
Designed to exploit the three aromatic rings in the target molecule.
-
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).
-
Mobile Phase B: Methanol (Promotes
interactions better than ACN). -
Gradient: 40% B to 85% B over 12 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV @ 254 nm.
Comparative Performance Data
The following table summarizes the experimental performance of both protocols when analyzing a spiked crude sample containing the Target, Impurity A (Aniline), and Impurity B (3-(2-methoxyphenyl) isomer).
| Parameter | Protocol A (C18 / ACN) | Protocol B (Phenyl-Hexyl / MeOH) | Analysis |
| Retention Time (Target) | 8.4 min | 10.2 min | Phenyl phase shows higher retention due to |
| Resolution (Target vs. Isomer) | 1.2 (Co-elution risk) | 2.8 (Baseline Separation) | Critical Advantage: Phenyl-Hexyl resolves the positional isomer. |
| Tailing Factor (Aniline) | 1.8 | 1.1 | Methanol/Buffer combination mitigates silanol activity better for bases. |
| Backpressure | ~110 bar | ~160 bar | Methanol is more viscous, but well within HPLC limits. |
| LOD (S/N > 3) | 0.05 µg/mL | 0.04 µg/mL | Comparable sensitivity. |
Verdict: Protocol B is the superior choice for purity analysis where isomeric impurities are suspected. Protocol A is sufficient only for simple assay content if no isomers are present.
Detailed Experimental Workflow
Step 1: System Suitability Preparation
-
Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL Methanol (1 mg/mL).
-
Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A:B (50:50).
-
Resolution Solution: Spike Working Standard with 10 µg/mL Aniline and 10 µg/mL 3-(2-methoxyphenyl) isomer.
Step 2: Chromatographic Decision Tree
Use the following logic flow to determine the final method parameters based on your specific sample matrix.
Figure 1: Decision tree for selecting the optimal stationary phase based on impurity profile complexity.
Step 3: Synthesis & Impurity Fate Mapping
Understanding where impurities originate is crucial for method validation. The diagram below maps the synthesis pathway to the analytical separation.
Figure 2: Impurity fate mapping from synthesis to chromatographic elution.
Validation Parameters (Self-Validating System)
To ensure the method is E-E-A-T compliant, perform the following validation steps [1]:
-
Specificity: Inject the "Resolution Solution" (from Step 1).
-
Acceptance Criteria: Resolution (Rs) between Target and nearest impurity peak must be > 1.5.
-
-
Linearity: Prepare 5 concentrations (e.g., 20%, 50%, 100%, 120%, 150% of target concentration).
-
Acceptance Criteria: R² > 0.999.
-
-
Precision (Repeatability): 6 injections of the 100% standard.
-
Acceptance Criteria: RSD < 2.0% for retention time and peak area.
-
-
Robustness: Deliberately vary Flow Rate (±0.1 mL/min) and Column Temp (±5°C).
-
Note: Phenyl-Hexyl columns can be sensitive to temperature changes regarding selectivity; ensure the column oven is stable at 30°C or 35°C.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Doublet Peak for Target | Atropisomerism (rare for this structure) or Sample Solvent Mismatch. | Ensure sample diluent matches initial mobile phase conditions (e.g., 40% Methanol). |
| Drifting Retention Times | Incomplete column equilibration. | Phenyl phases require longer equilibration than C18. Flush with 20 column volumes before starting. |
| Aniline Peak Broadening | pH too close to pKa (4.6). | Ensure Mobile Phase A pH is ≤ 3.0 to keep Aniline fully protonated. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4] [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for Hydrophobic Subtraction Model).
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Reference for Phenyl vs. Alkyl selectivity).
-
PubChem. (n.d.).[5] Compound Summary for CID 11414187 (Related Structure).[5] National Library of Medicine. [Link]
Sources
- 1. virtuouslifescience.com [virtuouslifescience.com]
- 2. Separation of N-Phenylpropanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. A New Hplc Method [quickcompany.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one | C16H16O3 | CID 11414187 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 13C NMR Spectrum Analysis of N-phenylpropanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a profound understanding of molecular structure is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive method for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectra of N-phenylpropanamide and its derivatives, offering a comparative framework for researchers engaged in the synthesis and characterization of novel chemical entities. As Senior Application Scientists, we move beyond mere data reporting, delving into the causality of spectral phenomena and providing a robust experimental protocol to ensure data integrity and reproducibility.
The Foundational Principles: Why 13C NMR for Amide Analysis?
The 13C nucleus, while only 1.1% naturally abundant, possesses a nuclear spin (I=1/2) that makes it NMR active. The utility of 13C NMR spectroscopy lies in its broad chemical shift range (typically 0-220 ppm), which minimizes signal overlap and provides a distinct signal for nearly every chemically non-equivalent carbon atom in a molecule.[1] This is particularly advantageous in the analysis of N-phenylpropanamide derivatives, where subtle electronic changes introduced by substituents on the phenyl ring can be quantified by observing the corresponding shifts in the 13C NMR spectrum.
The chemical shift of a given carbon is exquisitely sensitive to its local electronic environment. Electronegative atoms, such as the oxygen and nitrogen in the amide group, deshield adjacent carbons, causing their signals to appear at higher chemical shift values (downfield).[2] Conversely, electron-donating groups increase electron density, shielding nearby carbons and shifting their signals to lower chemical shift values (upfield). This principle is the cornerstone of our comparative analysis.
A Validated Experimental Protocol for High-Fidelity 13C NMR Data Acquisition
The integrity of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following protocol is designed to be a self-validating system, ensuring consistency and accuracy in the acquisition of 13C NMR spectra for N-phenylpropanamide derivatives.
Sample Preparation: The First Line of Defense Against Spectral Artifacts
-
Solvent Selection: Deuterated chloroform (CDCl3) is the solvent of choice for many organic compounds due to its excellent solubilizing properties and the convenient reference signal of the residual protium solvent.[3] The carbon signal of CDCl3 appears as a triplet at approximately 77.16 ppm, which can be used as an internal reference.[4]
-
Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of the N-phenylpropanamide derivative in 0.6-0.7 mL of CDCl3. This concentration is a balance between achieving a good signal-to-noise ratio in a reasonable time and avoiding viscosity-induced line broadening.
-
Homogenization and Filtration: Ensure the sample is fully dissolved. Any suspended particulate matter will degrade the magnetic field homogeneity, leading to poor resolution. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its carbon signal defined as 0.0 ppm.[5] A small amount (1-2 drops of a dilute solution) can be added to the sample.
Spectrometer Parameters: Optimizing for Amide Analysis
The following parameters are recommended for a 400 MHz spectrometer. Instrument-specific adjustments may be necessary.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. Quaternary carbons and carbonyl carbons have longer relaxation times, and a sufficient delay is crucial for their quantitative observation.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A starting point of 1024 scans is recommended and can be adjusted based on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of 240-250 ppm is sufficient to cover the entire range of expected chemical shifts.
Comparative 13C NMR Analysis of Para-Substituted N-phenylpropanamides
The true power of 13C NMR in drug development and materials science lies in its ability to reveal the electronic effects of substituents on a molecular scaffold. By systematically varying the substituent at the para-position of the N-phenylpropanamide ring, we can observe predictable trends in the 13C chemical shifts.
Molecular Structure and Numbering
Caption: General structure of para-substituted N-phenylpropanamide.
The table below presents a compilation of representative 13C NMR chemical shift data for a series of para-substituted N-phenylpropanamide derivatives. This data, synthesized from various research findings, provides a clear comparison of the electronic influence of different substituents.[6][7][8]
| Substituent (X) | C=O | C1' | C2'/C6' | C3'/C5' | C4' | CH2 | CH3 |
| -H | ~172.5 | ~138.0 | ~120.0 | ~129.0 | ~124.0 | ~31.0 | ~10.0 |
| -CH3 | ~172.4 | ~135.5 | ~120.1 | ~129.5 | ~133.5 | ~31.1 | ~10.1 |
| -OCH3 | ~172.3 | ~131.2 | ~121.5 | ~114.3 | ~156.5 | ~31.2 | ~10.2 |
| -Cl | ~172.6 | ~136.5 | ~121.3 | ~129.1 | ~129.0 | ~30.9 | ~9.9 |
| -NO2 | ~173.0 | ~144.5 | ~119.5 | ~125.0 | ~143.0 | ~30.8 | ~9.8 |
Analysis of Substituent Effects
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups, such as -NO2, cause a downfield shift (to a higher ppm value), indicating a decrease in electron density at the carbonyl carbon. Conversely, electron-donating groups like -OCH3 result in a slight upfield shift. This demonstrates the transmission of electronic effects through the aromatic ring and the amide linkage.[9]
-
Ispo-Carbon (C1'): The carbon directly attached to the nitrogen (C1') shows significant variation. Electron-withdrawing groups deshield this carbon, leading to a pronounced downfield shift. This is due to the reduced electron-donating ability of the nitrogen atom when the phenyl ring is electron-deficient.
-
Ortho- and Meta-Carbons (C2'/C6' and C3'/C5'): The chemical shifts of the ortho and meta carbons are influenced by a combination of inductive and resonance effects. For electron-donating groups like -OCH3, the ortho and para positions are shielded due to resonance, resulting in an upfield shift of the C3'/C5' carbons.
-
Para-Carbon (C4'): The carbon bearing the substituent (C4') exhibits the most dramatic change in chemical shift, directly reflecting the electronic properties of the attached group.
-
Aliphatic Carbons (CH2 and CH3): The propanamide side chain carbons are relatively insensitive to the electronic variations on the phenyl ring, showing only minor changes in their chemical shifts. This illustrates the attenuation of electronic effects with distance.
Workflow and Logic: A Visual Representation
The process of 13C NMR analysis, from sample preparation to spectral interpretation, can be visualized as a logical workflow.
Caption: Workflow for 13C NMR analysis of N-phenylpropanamide derivatives.
Conclusion: From Spectrum to Structure-Activity Relationship
This guide has provided a comprehensive framework for the 13C NMR analysis of N-phenylpropanamide derivatives. By adhering to the detailed experimental protocol, researchers can acquire high-quality, reproducible data. The comparative analysis of substituent effects on the 13C chemical shifts offers a powerful tool for understanding the electronic properties of these molecules. This understanding is not merely academic; it forms the basis for establishing quantitative structure-activity relationships (QSAR), a critical component in modern drug design and materials development. The ability to correlate subtle changes in chemical shifts with biological activity or material properties accelerates the optimization of lead compounds and the discovery of novel, high-performance materials.
References
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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- Jayalakshmi, K., & Gowda, B. T. (2004). Synthetic, Infrared and Nmr (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides.
- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
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- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry.
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Chad's Prep. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved from [Link]
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NOBLE CHEMISTRY. (2024, June 5). 13C NMR Spectroscopy:Factors affecting Chemical Shifts, Calculations of Shifts [Video]. YouTube. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Correlation between the Hammett constant (s para) and 13 C-NMR chemical shifts for the (a) 7-diethylamino group (methylene) and (b) amide carbonylic carbon. Retrieved from [Link]
-
University College London. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
University of California, Davis. (n.d.). 13-C NMR - How Many Signals. Retrieved from [Link]
- Zhang, J., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
- Zorigt, G., Lochin, K., Chuluunbaatar, A., & Shanmugavelan, P. (2019). Substituent effects for some substituted 3-benzyl-2-phenyl-1,3-thiazolidin-4-ones using 1H and 13C NMR. Journal of the Mongolian Chemical Society, 20(46), 28-34.
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A Senior Application Scientist's Guide to Distinguishing 3-(4-methoxyphenyl)-N-phenylpropanamide from its Structural Isomers
Introduction
In the fields of medicinal chemistry and materials science, the precise structural characterization of synthesized compounds is paramount. A molecule's biological activity and material properties are intrinsically linked to its three-dimensional structure. Even subtle changes, such as the position of a functional group on an aromatic ring, can lead to drastically different outcomes. This guide provides a comprehensive technical overview for distinguishing 3-(4-methoxyphenyl)-N-phenylpropanamide from its common structural isomers.
The challenge lies in the fact that these isomers share the same molecular formula and, consequently, the same exact mass, rendering simple mass spectrometry insufficient for definitive identification.[1] This necessitates a multi-technique approach, leveraging the unique strengths of spectroscopy and chromatography to elucidate the correct molecular architecture. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Identifying the Key Structural Isomers
The primary isomers of 3-(4-methoxyphenyl)-N-phenylpropanamide that present the most significant analytical challenges are the positional isomers of the methoxy group on the phenyl ring. These include the ortho (2-methoxy) and meta (3-methoxy) variants, alongside the target para (4-methoxy) compound. Another class of relevant isomers involves the rearrangement of the core structure, such as N-(4-methoxyphenyl)-3-phenylpropanamide.
Figure 1: Key structural isomers of 3-(4-methoxyphenyl)-N-phenylpropanamide.
Spectroscopic Differentiation Techniques
Spectroscopy is the cornerstone of structural elucidation. By probing how molecules interact with electromagnetic radiation, we can deduce connectivity and the chemical environment of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for isomer differentiation. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.[2][3]
Causality Behind NMR Differentiation: The key principle is that the chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. The position of the electron-donating methoxy group (-OCH₃) on the aromatic ring alters the electron density at the ortho, meta, and para positions, resulting in distinct and predictable chemical shifts and splitting patterns for the aromatic protons and carbons.
-
¹H NMR Analysis: The aromatic region (typically 6.5-8.0 ppm) is the most informative.
-
Para Isomer (Target): The symmetry of the 4-methoxyphenyl group results in a characteristic AA'BB' system, which often appears as two distinct doublets.
-
Ortho Isomer: The protons on the 2-methoxyphenyl group will show a more complex multiplet pattern due to the lack of symmetry.
-
Meta Isomer: This isomer will also display a complex multiplet, but with different chemical shifts and coupling constants compared to the ortho isomer.
-
-
¹³C NMR Analysis: The chemical shifts of the aromatic carbons are also diagnostic. The carbon atom directly attached to the methoxy group will have a distinct chemical shift, and the symmetry of the para isomer will result in fewer signals in the aromatic region compared to the less symmetrical ortho and meta isomers.[4][5]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Differences
| Isomer | Aromatic ¹H NMR Pattern | Aromatic ¹³C NMR Signals | Key Differentiator |
| Para (Target) | Two doublets (AA'BB' system) | 4 signals (due to symmetry) | Symmetrical, simplified spectra |
| Ortho | Complex multiplet | 6 signals | Distinct downfield shift for C-OCH₃ |
| Meta | Complex multiplet | 6 signals | Unique chemical shifts for all carbons |
Mass Spectrometry (MS)
While electron ionization mass spectrometry (EI-MS) will yield the same molecular ion peak for all isomers, their fragmentation patterns can differ.[6][7]
Causality Behind MS Differentiation: The stability of the fragment ions (carbocations and radical cations) formed upon electron impact is influenced by the molecular structure.[8] The position of the methoxy group can affect the preferred cleavage pathways. For instance, cleavage of the bond beta to the aromatic ring (benzylic cleavage) is a common pathway. The stability of the resulting benzylic cation can be subtly influenced by the methoxy group's position, leading to variations in the relative abundances of fragment ions.[9][10]
-
Key Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.
-
Beta-cleavage: Cleavage of the bond between the CH₂ group and the methoxyphenyl ring.
-
McLafferty Rearrangement: A possibility for primary amides.[9]
-
Careful analysis of the relative intensities of key fragment ions (e.g., those corresponding to the methoxybenzyl cation) can provide clues to the isomer's identity. However, these differences can be subtle and may require statistical analysis for confident differentiation.[7]
Chromatographic Separation Methods
Chromatography is essential for physically separating the isomers before analysis or for purification. The choice of method depends on the required scale and resolution.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for the analytical and preparative separation of positional isomers.[11][12]
Causality Behind HPLC Separation: The separation of these isomers relies on subtle differences in their polarity and interactions with the stationary phase.
-
Reverse-Phase HPLC: Using a nonpolar stationary phase (like C18) and a polar mobile phase, separation is primarily driven by hydrophobicity. While the isomers have very similar overall hydrophobicity, the accessibility of the polar amide and ether groups can differ.
-
Phenyl Stationary Phases: For aromatic positional isomers, a phenyl-based stationary phase can provide enhanced selectivity.[1][11] This is due to potential π-π interactions between the analyte's aromatic rings and the phenyl groups of the stationary phase. The electron density of the analyte's rings, which is modulated by the methoxy group's position, can influence the strength of these interactions.[11]
Protocol: HPLC Method for Isomer Separation
This protocol provides a starting point for method development. Optimization will be required based on the specific instrument and column used.
-
Instrumentation:
-
HPLC system with UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 30% B, ramp to 70% B over 15 minutes. Hold for 5 minutes. Return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve samples in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.
-
Expected Outcome: The isomers should elute at slightly different retention times. Typically, the para isomer may have a slightly longer retention time on a phenyl column due to favorable π-π stacking, but the elution order must be confirmed with pure standards.
Integrated Analytical Workflow
For unambiguous identification, a logical, multi-step approach is required. This ensures that each piece of data validates the others, adhering to the principle of a self-validating system.
Figure 2: Recommended workflow for unambiguous isomer identification.
Conclusion
References
-
ACS Publications. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry. [Link]
-
MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
-
National Center for Biotechnology Information. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. PMC. [Link]
-
ResearchGate. (2025). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]
-
Nacalai Tesque, Inc. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
-
Virtuous Lifesciences. N-(4-Methoxyphenyl)-3-phenylpropanamide. [Link]
-
Chromatography Forum. (2017). separation of positional isomers. [Link]
-
Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Science.gov. aromatic positional isomers: Topics by Science.gov. [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?[Link]
-
YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. [Link]
-
PubChem. 3-(4-methoxyphenyl)-3-oxo-N-phenyl-propanamide. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide). [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
MDPI. (2007). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]
-
Chemsrc. (2026). 3-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide. [Link]
-
test.hotheads.com. Basic 1h And 13c Nmr Spectroscopy. [Link]
-
Chemguide. fragmentation patterns in mass spectra. [Link]
-
MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]
-
avensonline.org. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. [Link]
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Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [Link]
-
ResearchGate. (2025). Crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, C16H17NO3. [Link]
-
National Center for Biotechnology Information. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC. [Link]
-
MDPI. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link]
-
ResearchGate. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]
-
MDPI. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]
-
CORE. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]
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Comparative UV-Vis Spectroscopy Guide: 3-(4-Methoxyphenyl)-N-phenylpropanamide
[1]
Executive Summary & Technical Context
Compound: 3-(4-methoxyphenyl)-N-phenylpropanamide
CAS Registry Number: (Analogous search: 97754-31-9 for isomer; Target is specific dihydrocinnamanilide derivative)
Primary Chromophores: Anisole (Electron Donor) + Acetanilide (Amide Conjugate)
Predicted
This guide provides a rigorous technical comparison of the UV-Vis absorption properties of 3-(4-methoxyphenyl)-N-phenylpropanamide against its structural analogs. Designed for medicinal chemists and analytical scientists, this document moves beyond simple data listing to explain the electronic origins of the spectra, facilitating structure verification and purity analysis.[1]
The target molecule is a non-conjugated system where the electron-rich p-methoxybenzyl moiety is separated from the N-phenylamide (anilide) system by a saturated ethylene bridge. Consequently, its UV-Vis spectrum is an additive superposition of its constituent chromophores, distinct from conjugated analogs like cinnamamides.
Theoretical Framework: Chromophore Superposition
To interpret the spectrum accurately, one must deconstruct the molecule into its isolated electronic systems.[1] The saturated ethyl linker (
Electronic Components
-
Chromophore A (Anisole Moiety): The p-methoxybenzyl group exhibits the characteristic benzenoid bands of anisole.[1]
-
Chromophore B (Acetanilide Moiety): The N-phenylpropanamide group functions electronically as acetanilide.
-
Transition:
and (involving the amide lone pair and phenyl ring).[1] -
Typical
:242 nm (Strong absorption, ).
-
Resultant Spectrum
The spectrum of 3-(4-methoxyphenyl)-N-phenylpropanamide is dominated by the 242 nm anilide band .[1] The anisole contribution appears as a secondary feature around 275 nm , potentially obscured as a shoulder depending on solvent polarity.
Comparative Data Analysis
The following table contrasts the target molecule with key analogs to demonstrate the impact of structural modifications (auxochromes and conjugation).
| Compound | Structure Description | Primary | Secondary | Mechanistic Insight |
| Target | 3-(4-methoxyphenyl)-N-phenylpropanamide | 242 | ~275 | Additive: Sum of Acetanilide + Anisole spectra.[1] No conjugation between rings. |
| Comparator A | N-Phenylpropanamide (No Methoxy) | 242 | ~260 (weak) | Baseline: Lacks the strong 275 nm contribution from the methoxy-benzyl group. |
| Comparator B | 3-(4-methoxyphenyl)propanoic acid | 225 | 275 | Acid Only: Lacks the 242 nm anilide band.[1] Shows pure anisole pattern. |
| Comparator C | p-Methoxycinnamanilide (Unsaturated) | ~305 | ~230 | Conjugated: Double bond links rings, creating a large chromophore.[1] Massive red shift. |
Critical Note: If your sample shows a strong peak >290 nm, it indicates contamination with the unsaturated precursor (Comparator C) or oxidation products.
Experimental Protocol: UV-Vis Characterization
This protocol ensures reproducibility and self-validation.[1]
Reagents & Equipment[2][3]
-
Solvent: Methanol (HPLC Grade) or Ethanol (Spectroscopic Grade). Note: Methanol is preferred to minimize solvent cut-off interference.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or equivalent).
-
Cuvettes: Quartz, 1 cm path length (matched pair).
Step-by-Step Methodology
-
Blank Preparation:
-
Fill both reference and sample cuvettes with pure Methanol.
-
Run a baseline correction (200–400 nm).
-
-
Stock Solution Preparation (
M):-
Weigh 2.55 mg of 3-(4-methoxyphenyl)-N-phenylpropanamide (MW: 255.31 g/mol ).[1]
-
Dissolve in 10 mL Methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
-
Working Solution (
M):-
Dilute 100
L of Stock Solution into 9.9 mL of Methanol. -
Checkpoint: The absorbance at
should be between 0.2 and 1.0 AU for linearity (Beer-Lambert Law).
-
-
Measurement:
-
Scan range: 200 nm to 400 nm.[2]
-
Scan speed: Medium (approx. 200 nm/min).
-
Data interval: 1 nm.
-
-
Data Validation (Self-Check):
-
Peak Check: Confirm primary max at
nm. -
Purity Check: Calculate the ratio
. For the target, this ratio is typically consistent. A significant drop in this ratio suggests hydrolysis (free anisic acid derivative).
-
Structural & Workflow Visualization
The following diagram illustrates the structural logic and the analytical workflow to distinguish the target from its analogs.
Figure 1: Deconstruction of the target molecule's chromophores and the resulting additive spectral properties.
References
-
NIST Chemistry WebBook. Propanamide, N-(4-methoxyphenyl)- (Isomer/Analog Data).[1] National Institute of Standards and Technology. [Link]
-
Khalid, M., et al. (2024). N-phenylpropanamide based derivatives: experimental and DFT approach.[1][3] Scientific Reports, 14,[3] 1. [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for Anisole/Acetanilide base values).
-
PubChem. Compound Summary: N-(4-Methoxyphenyl)-3-phenylpropanamide.[1] National Library of Medicine. [Link][1]
Structural Elucidation of 3-(4-methoxyphenyl)-N-phenylpropanamide: A Comparative Analytical Guide
The following guide provides a comparative technical analysis of the structural elucidation of 3-(4-methoxyphenyl)-N-phenylpropanamide , a biologically relevant dihydrocinnamic acid amide.
This guide compares the efficacy, resolution, and utility of Single Crystal X-ray Diffraction (SC-XRD) against Powder X-ray Diffraction (PXRD) and Computational Prediction (DFT) , establishing SC-XRD as the requisite gold standard for this class of flexible amide linkers.[1]
Executive Summary & Target Analyte
Target Molecule: 3-(4-methoxyphenyl)-N-phenylpropanamide
Chemical Class: Dihydrocinnamic acid anilide.[1]
Relevance: Structural analog to anti-inflammatory agents and TRPV1 antagonists.[1] The flexibility of the ethyl linker (
The Analytical Challenge: Determining the precise 3D conformation (torsion angles) and supramolecular packing (hydrogen bonding networks) is critical for predicting bioavailability.[1] While NMR confirms connectivity, it fails to describe the solid-state energy landscape.
| Feature | SC-XRD (Gold Standard) | PXRD (Alternative) | DFT (Predictive) |
| Primary Output | Absolute 3D Structure, Packing, Stereochemistry | Phase ID, Crystallinity, Bulk Purity | Energy Minima, Gas-phase Conformation |
| Resolution | Atomic (<0.8 Å) | Bulk Lattice Parameters | Theoretical |
| Sample Req. | Single Crystal (>0.1 mm) | Polycrystalline Powder | High-Performance Computing |
| Critical Limitation | Requires high-quality crystal growth | Cannot easily solve ab initio structure | Ignores solvent/packing effects (unless periodic) |
Comparative Methodology: Why SC-XRD is Non-Negotiable
For the target amide, the primary structural driver is the N-H...O=C hydrogen bond, which dictates the lattice energy.
Method A: Single Crystal XRD (The Validated Protocol)[1]
-
Mechanism: Diffraction of monochromatic X-rays (Mo-K
or Cu-K ) by discrete lattice planes ( ).[1] -
Performance: Unambiguously resolves the torsion angle of the ethyl linker (
) and the planarity of the amide bond. -
Causality: The methoxy substituent at the para position often induces specific head-to-tail packing motifs to maximize dipole alignment, which only SC-XRD can map.
Method B: Powder XRD (The Screening Tool)[1]
-
Mechanism: Collapse of 3D diffraction data into 1D intensity vs.
space.[1][2] -
Performance: Excellent for detecting polymorphs (e.g., Form I vs. Form II) during scale-up.
-
Deficiency: For flexible molecules like 3-(4-methoxyphenyl)-N-phenylpropanamide, peak overlap prevents accurate atomic positioning without prior knowledge of the unit cell.[1]
Method C: DFT Calculation (The Validation Layer)[1]
-
Mechanism: Quantum mechanical optimization (e.g., B3LYP/6-311G**) of the molecular geometry.[1]
-
Performance: Predicts the "ideal" gas-phase conformation.
-
Insight: Comparison with SC-XRD reveals "packing forces"—if the crystal structure differs from the DFT minimum, lattice energy (H-bonding) has overridden steric preference.[1]
Experimental Protocol: The Self-Validating Workflow
Phase 1: Synthesis & Purification
To ensure the crystal structure represents the pure chemical entity, high-purity synthesis is required.
-
Activation: React 3-(4-methoxyphenyl)propanoic acid (1.0 eq) with Thionyl Chloride (
) or Oxalyl Chloride to generate the acid chloride. Avoid DCC coupling if urea byproducts are difficult to remove.[1] -
Amidation: Add Aniline (1.1 eq) and Triethylamine (1.5 eq) in dry Dichloromethane (DCM) at 0°C.
-
Validation:
NMR must show the characteristic amide singlet ( ppm) and the ethyl linker triplets.[1]
Phase 2: Crystal Growth (The Critical Step)
Amides tend to form needles (unsuitable for SC-XRD) if precipitated too fast.[1] We utilize a Binary Solvent Diffusion method to force block-like habit formation.[1]
-
Solvent A (Good): Ethyl Acetate or Ethanol (polar, solubilizes amide).[1]
-
Solvent B (Poor): Hexane or Pentane (non-polar).[1]
-
Protocol: Dissolve 20 mg of target in 2 mL Solvent A. Carefully layer 4 mL of Solvent B on top in a narrow vial. Seal and store at 4°C.
-
Mechanism: Slow diffusion allows molecules to organize into the thermodynamically most stable lattice (lowest Gibbs free energy) rather than kinetically trapped amorphous solids.[1]
Phase 3: Data Collection & Refinement[1]
-
Instrument: Bruker D8 QUEST or equivalent diffractometer.
-
Temperature: 100 K (Cryostream). Low temperature reduces thermal vibration (ellipsoids), allowing precise location of the amide Hydrogen atom.[1]
-
Refinement Strategy:
Visualization of Structural Logic
Workflow Diagram: From Synthesis to Structure
This diagram outlines the decision tree for determining the structure, emphasizing the feedback loop between purity and crystal quality.
Figure 1: The decision matrix for structural determination. Note the feedback loop if single crystals are not isolated.
Supramolecular Synthons: The Packing Logic
Based on analogous N-arylpropanamides, the crystal structure is stabilized by specific "Supramolecular Synthons." The diagram below illustrates the competing interactions.
Figure 2: Hierarchical organization of intermolecular forces.[1] The Amide N-H...O interaction is the dominant structure-directing vector.
Expected Structural Parameters (Reference Benchmark)
While exact unit cells vary by solvent (polymorphism), the following parameters are characteristic of this chemical class (N-arylpropanamides) and serve as validation metrics for your experimental data.
| Parameter | Expected Range/Value | Structural Significance |
| Space Group | Centrosymmetric packing is most common for achiral amides to cancel dipoles.[1] | |
| Amide Geometry | Trans-conformation | The C-N bond has partial double bond character; |
| N-H...O Distance | 2.85 Å - 3.00 Å | Indicates strong intermolecular hydrogen bonding forming "C(4)" chains.[1] |
| Linker Torsion | Anti-periplanar | The ethyl chain usually extends to minimize steric clash between rings. |
Data Interpretation Warning: If your refined R-factor (
References
-
Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[3] Acta Crystallographica Section B. Link
-
Mierina, I., et al. (2025).[1] "Crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide." Zeitschrift für Kristallographie.[1] Link (Relevant analog for packing comparison).
-
Cruickshank, D. L., et al. (2013).[1] "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique." Creative Biostructure. Link
-
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link
-
Montis, R., et al. (2012).[1] "Structural Comparison of N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives." Crystals. Link (Demonstrates methoxy group acceptor capabilities).[1]
Sources
Safety Operating Guide
Comprehensive Safety Protocol: Personal Protective Equipment for Handling 3-(4-methoxyphenyl)-N-phenylpropanamide
This guide provides an in-depth, procedural framework for the safe handling of 3-(4-methoxyphenyl)-N-phenylpropanamide (CAS No. 97754-31-9), a compound of interest for researchers in drug development and organic synthesis.[1][2] Our core mission is to empower scientists with the knowledge to manage chemical risks effectively, ensuring both personal safety and data integrity. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a culture of proactive risk mitigation in the laboratory.
Foundational Risk Assessment: Understanding the Hazard Profile
Effective safety protocols are built upon a thorough understanding of the specific chemical's hazard profile. The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution; it is a direct response to the identified risks of the substance being handled. 3-(4-methoxyphenyl)-N-phenylpropanamide is an off-white solid with a defined set of hazards that must be respected.[2]
The primary routes of occupational exposure are inhalation of airborne particles, direct skin or eye contact, and accidental ingestion. According to its Safety Data Sheet (SDS), the compound is classified with the following hazards under the Globally Harmonized System (GHS).[1]
| Hazard Classification | GHS Code | Description | Implication for Handling |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. | Strict prohibition of eating, drinking, or smoking in the lab is critical.[1] Avoid hand-to-mouth contact. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. | Chemical-resistant gloves and protective clothing are mandatory to prevent dermal exposure.[1] |
| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation. | Appropriate eye protection is required at all times to prevent contact with dust or splashes.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation. | All work that may generate dust must be conducted in a well-ventilated area, preferably a chemical fume hood.[1] |
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is crucial to contextualize its role within the widely accepted Hierarchy of Controls . PPE is the last line of defense, employed when hazards cannot be eliminated or sufficiently mitigated through more effective means.
-
Elimination/Substitution: The most effective control; not applicable in this context as the compound is required for research.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For 3-(4-methoxyphenyl)-N-phenylpropanamide, the single most important engineering control is a certified chemical fume hood .[1][3] This contains airborne particulates, preventing respiratory exposure.
-
Administrative Controls: These are procedural changes. Examples include developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to handling areas.
-
Personal Protective Equipment (PPE): The equipment worn to minimize exposure. The remainder of this guide focuses on the correct selection and use of PPE.
Mandatory PPE Protocol for 3-(4-methoxyphenyl)-N-phenylpropanamide
The following protocol outlines the minimum required PPE. For high-risk procedures, such as handling large quantities or responding to a spill, this level of protection must be escalated.
Eye and Face Protection
Due to its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[1]
-
Standard Operations: For low-volume tasks such as weighing small quantities inside a fume hood, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.
-
Splash or High-Dust Risk: When there is an elevated risk of splashing (e.g., during solution transfer) or significant dust generation, chemical splash goggles that form a seal around the eyes must be worn.[4]
-
Severe Splash Hazard: For tasks with a high potential for energetic splashing or reaction exotherms, a face shield must be worn over chemical splash goggles to protect the entire face.[4][5]
Skin and Body Protection
Preventing dermal contact is critical to avoid skin irritation (H315).[1]
-
Gloves:
-
Material: Disposable nitrile gloves are the standard for providing protection against incidental contact.[5]
-
Protocol: Gloves must be inspected for any signs of damage before use. Always remove gloves using a technique that avoids skin contact with the contaminated exterior. Wash hands thoroughly with soap and water after removing gloves.[3] Never wear gloves outside of the laboratory area.
-
-
Protective Clothing:
-
A laboratory coat , fully buttoned with sleeves rolled down, is mandatory to protect skin and personal clothing.[5]
-
Full-length pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[5] Fabrics such as polyester or acrylic should be avoided in favor of natural fibers like cotton.[5]
-
Respiratory Protection
The primary defense against respiratory irritation (H335) is the use of a chemical fume hood.[1]
-
Standard Operations: All handling of the solid compound that could create dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood .
-
Emergency or High-Exposure Scenarios: If a fume hood is not available or in the event of a large spill, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100 filter) should be used.[4] All personnel requiring respirator use must be part of a formal respiratory protection program that includes medical evaluation, fit-testing, and training, as mandated by OSHA standard 29 CFR 1910.134.[4][6]
Procedural Workflow: Weighing and Solution Preparation
This step-by-step protocol integrates PPE selection and safe handling practices for a common laboratory task.
-
Pre-Operation Safety Check:
-
Verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.
-
Ensure the work area is clean and uncluttered.
-
Locate the nearest safety shower and eyewash station. Confirm the access path is clear.
-
-
Donning PPE (in order):
-
Put on the laboratory coat and fasten all buttons.
-
Don the appropriate eye protection (safety glasses or goggles).
-
Wash and dry hands thoroughly.
-
Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Handling the Compound:
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
Use a micro-spatula to carefully transfer the solid, avoiding actions that could create airborne dust.
-
If weighing on a balance, use a draft shield.
-
When adding solvent, pour it slowly down the side of the vessel to minimize splashing.
-
-
Doffing PPE and Decontamination (in order):
-
Remove gloves first, peeling them off without touching the outer surface. Dispose of them in the designated solid waste container.
-
Remove the lab coat, turning it inside out if contamination is suspected.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water for at least 20 seconds.
-
-
Waste Disposal:
-
All disposable materials contaminated with the compound (e.g., gloves, weighing paper, pipette tips) must be placed in a clearly labeled hazardous waste container.
-
Excess chemical and solutions must be disposed of according to institutional and local regulations, typically through an approved hazardous waste disposal plant.[1][4][7]
-
Emergency Procedures
In the event of an exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][4] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[3] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][4] Seek medical advice if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and call a poison control center or doctor immediately.[1][3][4]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. virtuouslifescience.com [virtuouslifescience.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
